Product packaging for 4-(4-methylphenyl)piperidin-4-ol(Cat. No.:CAS No. 57988-60-0)

4-(4-methylphenyl)piperidin-4-ol

Cat. No.: B1596491
CAS No.: 57988-60-0
M. Wt: 191.27 g/mol
InChI Key: MEFDFYOJQUOHCR-UHFFFAOYSA-N
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Description

4-(4-methylphenyl)piperidin-4-ol is a useful research compound. Its molecular formula is C12H17NO and its molecular weight is 191.27 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(p-Tolyl)piperidin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 83238. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17NO B1596491 4-(4-methylphenyl)piperidin-4-ol CAS No. 57988-60-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-methylphenyl)piperidin-4-ol
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InChI

InChI=1S/C12H17NO/c1-10-2-4-11(5-3-10)12(14)6-8-13-9-7-12/h2-5,13-14H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFDFYOJQUOHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CCNCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10206713
Record name 4-(p-Tolyl)piperidin-4-ol
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Molecular Weight

191.27 g/mol
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CAS No.

57988-60-0
Record name 4-(4-Methylphenyl)-4-piperidinol
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Record name 4-(p-tolyl)piperidin-4-ol
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Record name 4-(P-TOLYL)PIPERIDIN-4-OL
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Foundational & Exploratory

Synthesis of 4-(4-methylphenyl)piperidin-4-ol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-methylphenyl)piperidin-4-ol is a tertiary alcohol derivative of piperidine, a ubiquitous scaffold in medicinal chemistry. The structural motif of a 4-aryl-4-hydroxypiperidine is a key pharmacophore in a variety of biologically active compounds, including analgesics, antipsychotics, and cardiotonic agents. The presence of the p-tolyl group and the hydroxyl functionality at the C4 position allows for further structural modifications, making it a valuable building block in drug discovery and development. This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Strategic Approach to Synthesis

The most direct and widely employed strategy for the synthesis of this compound involves a two-step sequence. This approach prioritizes efficiency and the use of readily available starting materials.

Core Synthetic Strategy:

  • Nucleophilic Addition of a Grignard Reagent: The synthesis commences with the addition of a p-tolyl Grignard reagent to a protected 4-piperidone derivative. The protecting group on the piperidine nitrogen is crucial to prevent side reactions and enhance the reactivity of the carbonyl group.

  • Deprotection of the Piperidine Nitrogen: The subsequent step involves the removal of the protecting group to yield the final target compound.

This strategy is illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Deprotection Protected_4-piperidone Protected 4-Piperidone (N-Boc or N-Benzyl) Grignard_Reaction Grignard Reaction Protected_4-piperidone->Grignard_Reaction p-tolyl_Grignard p-Tolylmagnesium Bromide p-tolyl_Grignard->Grignard_Reaction Protected_Product N-Protected this compound Grignard_Reaction->Protected_Product Deprotection Deprotection Protected_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Protected Intermediate via Grignard Reaction

The cornerstone of this synthesis is the Grignard reaction, a powerful tool for carbon-carbon bond formation.[1][2] In this step, the nucleophilic carbon of the p-tolylmagnesium bromide attacks the electrophilic carbonyl carbon of the protected 4-piperidone.

Choice of Protecting Group

The selection of the nitrogen protecting group is a critical decision that influences both the Grignard reaction and the subsequent deprotection step. The two most common and effective protecting groups for this synthesis are the tert-butoxycarbonyl (Boc) group and the benzyl (Bn) group.

  • N-Boc-4-piperidone: This starting material is often preferred due to the mild acidic conditions required for Boc group removal, which minimizes the risk of side reactions involving the tertiary alcohol.[3]

  • N-Benzyl-4-piperidone: The benzyl group is robust and stable to the Grignard reaction conditions. Its removal is typically achieved through catalytic hydrogenation, which is a clean and efficient method.

Experimental Protocol: Grignard Reaction with N-Boc-4-piperidone

This protocol details the synthesis of N-Boc-4-(4-methylphenyl)piperidin-4-ol.

Materials:

  • Magnesium turnings

  • 4-Bromotoluene

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal, as initiator)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of p-Tolylmagnesium Bromide:

    • Under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.1 eq) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

    • Add a single crystal of iodine to activate the magnesium surface.[4][5]

    • Prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be applied to initiate the reaction.[5]

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Addition to N-Boc-4-piperidone:

    • In a separate flame-dried, three-necked round-bottom flask under an inert atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.[3][4]

    • Slowly add the freshly prepared p-tolylmagnesium bromide solution (1.2 eq) to the cooled solution of N-Boc-4-piperidone via a cannula or dropping funnel.[3]

    • Stir the reaction mixture at -78 °C for 1-2 hours.[4]

    • Allow the reaction to slowly warm to room temperature and stir overnight.[4]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[3][4]

    • Extract the aqueous layer with ethyl acetate (3x volume).[4]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Parameter Value/Condition Rationale
Temperature -78 °C to room temperatureLow initial temperature minimizes side reactions such as enolization and reduction.[4]
Solvent Anhydrous THFTHF is an excellent solvent for Grignard reagents due to its ability to solvate and stabilize the organomagnesium species.[4]
Stoichiometry 1.2 eq of Grignard reagentA slight excess of the Grignard reagent ensures complete consumption of the starting ketone.
Quenching Agent Saturated aq. NH4ClA mild acidic quench is used to avoid dehydration of the tertiary alcohol product, which can occur under strongly acidic conditions.[4]
Causality and Troubleshooting in the Grignard Reaction

Several factors can influence the success and yield of the Grignard reaction. Understanding these can aid in troubleshooting and optimization.

  • Incomplete Grignard Reagent Formation: An inactive magnesium surface, often due to an oxide layer, can prevent the reaction from initiating. Activation with iodine or 1,2-dibromoethane is crucial.[4] The use of anhydrous conditions is paramount, as Grignard reagents are strong bases and will be quenched by water.

  • Low Yield of the Desired Product:

    • Enolization of the 4-Piperidone: The Grignard reagent can act as a base and deprotonate the acidic α-protons of the 4-piperidone, leading to the recovery of the starting material after workup. This is more prevalent with sterically hindered Grignard reagents.[1][4]

    • Reduction of the 4-Piperidone: If the Grignard reagent possesses β-hydrogens, it can reduce the ketone to a secondary alcohol via a hydride transfer mechanism.[1][4]

    • Wurtz Coupling: The Grignard reagent can couple with unreacted 4-bromotoluene to form 4,4'-dimethylbiphenyl. This can be minimized by the slow addition of the aryl halide during the Grignard reagent preparation.[4]

  • Formation of Byproducts:

    • Dehydrated Product (4-Aryl-1,2,3,6-tetrahydropyridine): The tertiary alcohol product is susceptible to dehydration, especially under acidic conditions. A mild workup is essential to prevent this.[4]

Grignard_Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Grignard_Reagent p-Tolylmagnesium Bromide Addition Nucleophilic Addition Grignard_Reagent->Addition Enolization Enolization Grignard_Reagent->Enolization Reduction Reduction Grignard_Reagent->Reduction Wurtz_Coupling Wurtz Coupling Grignard_Reagent->Wurtz_Coupling Piperidone N-Protected 4-Piperidone Piperidone->Addition Piperidone->Enolization Piperidone->Reduction Desired_Product Tertiary Alcohol Addition->Desired_Product Enolate Enolate Enolization->Enolate Secondary_Alcohol Secondary Alcohol Reduction->Secondary_Alcohol Biphenyl 4,4'-Dimethylbiphenyl Wurtz_Coupling->Biphenyl

Caption: Desired reaction and potential side reactions in the Grignard synthesis step.

Part 2: Deprotection to Yield this compound

The final step in the synthesis is the removal of the nitrogen protecting group. The choice of deprotection method is dictated by the protecting group used in the first step.

Deprotection of the N-Boc Group

The Boc group is readily cleaved under acidic conditions. Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in an organic solvent are commonly employed.[3][6]

Experimental Protocol: N-Boc Deprotection

Materials:

  • N-Boc-4-(4-methylphenyl)piperidin-4-ol

  • Dichloromethane (DCM) or 1,4-dioxane

  • Trifluoroacetic acid (TFA) or 4M HCl in 1,4-dioxane

  • Cold diethyl ether

  • 2M Sodium hydroxide (NaOH) solution

Procedure:

  • Dissolve N-Boc-4-(4-methylphenyl)piperidin-4-ol (1.0 eq) in DCM or 1,4-dioxane.

  • Add an excess of TFA (e.g., 10 eq) or a saturated solution of HCl in 1,4-dioxane.[3][6]

  • Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt. Collect the precipitate by filtration.

  • To obtain the free base, dissolve the salt in water and basify with 2M NaOH solution to a pH > 10.

  • Extract the aqueous layer with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Deprotection of the N-Benzyl Group

The N-benzyl group is typically removed by catalytic hydrogenation. This method is clean and often provides high yields of the deprotected amine.

Experimental Protocol: N-Benzyl Deprotection (Hydrogenolysis)

Materials:

  • N-Benzyl-4-(4-methylphenyl)piperidin-4-ol

  • Ethanol or Methanol

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas source

Procedure:

  • Dissolve N-benzyl-4-(4-methylphenyl)piperidin-4-ol in ethanol or a mixture of ethyl acetate and ethanol.

  • Add 10% Pd/C catalyst (typically 5-10% by weight of the starting material).

  • Subject the mixture to hydrogenation. This can be done using a hydrogen-filled balloon at atmospheric pressure or in a Parr hydrogenator under pressure (e.g., 50 psi).

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity.

Property Value
CAS Number 57988-60-0[7][8]
Molecular Formula C12H17NO[7][8]
Molecular Weight 191.27 g/mol [7][8]

Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the p-tolyl group, the piperidine ring protons, the methyl group on the tolyl ring, and exchangeable protons for the hydroxyl and amine groups.

  • ¹³C NMR: Resonances for the aromatic carbons, the quaternary carbon of the piperidine ring bearing the hydroxyl and tolyl groups, the other piperidine carbons, and the methyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching, C-H stretching (aromatic and aliphatic), and C-O stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Conclusion

The synthesis of this compound is a well-established process that relies on fundamental and robust organic reactions. The two-step approach involving a Grignard reaction followed by deprotection is both efficient and versatile. A thorough understanding of the reaction mechanisms, potential side reactions, and the influence of protecting groups is essential for the successful and high-yielding synthesis of this valuable building block. The detailed protocols and troubleshooting guidance provided in this technical guide are intended to equip researchers and drug development professionals with the necessary knowledge to confidently synthesize and utilize this compound in their research endeavors.

References

molecular structure of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: The Molecular Structure, Synthesis, and Characterization of 4-(4-methylphenyl)piperidin-4-ol

Section 1: Foundational Overview

The piperidine nucleus is a cornerstone of medicinal chemistry, forming the structural backbone of numerous pharmaceuticals and biologically active alkaloids.[1][2] Its six-membered heterocyclic structure provides a versatile scaffold that can be functionalized to interact with a wide array of biological targets. Within this broad class, the 4-aryl-4-piperidinol motif is of particular interest to drug development professionals. These compounds, characterized by a piperidine ring bearing both a hydroxyl group and an aryl substituent at the C4 position, have shown significant potential in the development of agents targeting the central nervous system (CNS), ion channels, and various receptor systems.[3][4]

This guide provides a detailed technical exploration of a specific member of this class: This compound . We will dissect its molecular structure, outline a robust synthetic pathway, detail the analytical methods for its characterization, and discuss its relevance in modern research contexts, including its noted use in proteomics.[5] This document is intended for researchers and scientists who require a comprehensive understanding of this molecule, from fundamental principles to practical laboratory application.

Section 2: Molecular Architecture and Physicochemical Profile

A thorough understanding of a molecule's three-dimensional structure and chemical properties is a prerequisite for its rational application in research and development.

Structural Elucidation

The molecular formula of this compound is C₁₂H₁₇NO, with a molecular weight of 191.27 g/mol .[5] The structure consists of three key components:

  • Piperidine Ring: A saturated six-membered heterocycle containing a secondary amine.

  • Tertiary Alcohol: A hydroxyl (-OH) group at the C4 position.

  • 4-Methylphenyl (p-tolyl) Group: A benzene ring substituted with a methyl group, also attached to the C4 position.

The piperidine ring is not planar and exists predominantly in a chair conformation to minimize steric strain. This gives rise to two primary conformers. The relative stability of these conformers is dictated by the steric bulk of the substituents at the C4 position, which can occupy either axial or equatorial positions. The p-tolyl group, being sterically demanding, will strongly prefer the equatorial position to minimize 1,3-diaxial interactions.

Caption: 2D structure and favored 3D chair conformation of this compound.

Physicochemical Data Summary

Quantitative data provides a clear fingerprint for compound identification and handling. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 57988-60-0[5]
Molecular Formula C₁₂H₁₇NO[5]
Molecular Weight 191.27 g/mol [5]
Appearance White to off-white crystalline powder[6][7]
Melting Point 137-138 °C[8]
Solubility Soluble in ethanol, DMSO; sparingly soluble in water[7][9]
pKa ~9-10 (Predicted for piperidine nitrogen)

Section 3: Synthesis Strategy and Execution

The creation of a tertiary alcohol bearing two different substituents, as in this compound, is a classic challenge in organic synthesis. The most direct and reliable approach is the Grignard reaction, which involves the nucleophilic addition of an organomagnesium halide to a ketone.[10][11][12]

Retrosynthetic Analysis

The logical disconnection for this molecule breaks the C4-Aryl bond. This reveals that the target molecule can be synthesized from a 4-piperidone precursor and a p-tolyl Grignard reagent. The piperidine nitrogen must be protected during this reaction to prevent the acidic N-H proton from quenching the highly basic Grignard reagent. A common and effective protecting group for this purpose is the tert-butoxycarbonyl (Boc) group.

retrosynthesis cluster_reagents TM Target Molecule This compound BocPip N-Boc-4-piperidone TM->BocPip C-C Disconnection (Grignard Addition) Grignard p-Tolylmagnesium bromide TM->Grignard C-C Disconnection (Grignard Addition) workflow start Start: N-Boc-4-piperidone & 4-bromotoluene grignard Step 1: Form Grignard Reagent (Mg, Anhydrous Ether) start->grignard addition Step 2: Nucleophilic Addition (0 °C to RT) grignard->addition quench Step 3: Aqueous Quench (Sat. NH4Cl) addition->quench extract1 Step 4: Extraction & Purification (Yields N-Boc intermediate) quench->extract1 deprotect Step 5: Boc Deprotection (HCl or TFA) extract1->deprotect extract2 Step 6: Neutralization & Extraction deprotect->extract2 finish End: Pure this compound extract2->finish

References

A Guide to the Spectroscopic Analysis of 4-(4-methylphenyl)piperidin-4-ol: A Predictive Approach

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive, in-depth analysis of the spectroscopic characterization of 4-(4-methylphenyl)piperidin-4-ol. As a key intermediate in the synthesis of various pharmaceutical compounds, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and drug development professionals. This guide moves beyond a simple recitation of data, offering insights into the causal relationships behind experimental choices and data interpretation, ensuring a robust and self-validating analytical workflow.

While a complete experimental dataset for this compound is not publicly available, this guide will present a predictive analysis based on the well-established spectroscopic principles and available data for structurally related compounds. This approach not only provides a strong foundational understanding of the expected spectroscopic features but also equips the researcher with the necessary tools to interpret experimentally acquired data.

Molecular Structure and its Spectroscopic Implications

This compound (C₁₂H₁₇NO, Molar Mass: 191.27 g/mol ) is a tertiary alcohol containing a piperidine ring and a 4-methylphenyl (tolyl) group attached to the C4 position.[1] The key structural features that will dominate its spectroscopic signature are:

  • The Piperidine Ring: A saturated heterocyclic amine, the piperidine ring will exhibit characteristic signals in both NMR and IR spectroscopy. The conformational flexibility of the ring can also influence the spectral data.

  • The 4-Methylphenyl Group: This aromatic moiety will produce distinct signals in the aromatic region of the NMR spectra and characteristic vibrational bands in the IR spectrum.

  • The Tertiary Hydroxyl Group: The -OH group will have a characteristic stretching vibration in the IR spectrum and its proton may be observable in the ¹H NMR spectrum, although its chemical shift can be highly variable.

  • The Amino Group: The secondary amine within the piperidine ring will also have a characteristic N-H stretching vibration in the IR spectrum and a corresponding proton signal in the ¹H NMR spectrum.

The overall analytical workflow for the spectroscopic characterization of this molecule is outlined below:

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Structural Backbone NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Detailed Connectivity MS Mass Spectrometry Purification->MS Molecular Weight Confirmation Interpretation Integrated Data Analysis FTIR->Interpretation NMR->Interpretation MS->Interpretation Structure Final Structure Confirmation Interpretation->Structure

Caption: Overall workflow for the synthesis and spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can piece together the molecular framework.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds, while DMSO-d₆ is useful for observing exchangeable protons like those of the -OH and -NH groups.

  • Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Acquisition Parameters:

    • Pulse Angle: 90°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

    • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Predicted ¹H NMR Spectrum and Interpretation:

The predicted chemical shifts (δ) are based on data from analogous compounds such as 4-methylpiperidine and other aryl-substituted piperidines.[2][3]

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Integration Rationale
Ar-H (ortho to tolyl group)7.2 - 7.4d2HProtons on the aromatic ring adjacent to the piperidine ring.
Ar-H (meta to tolyl group)7.0 - 7.2d2HProtons on the aromatic ring adjacent to the methyl group.
Piperidine-H (axial, C2/C6)~2.8 - 3.2m2HDeshielded by the adjacent nitrogen atom.
Piperidine-H (equatorial, C2/C6)~2.5 - 2.9m2HDeshielded by the adjacent nitrogen atom.
Piperidine-H (axial, C3/C5)~1.5 - 1.9m2HShielded protons on the piperidine ring.
Piperidine-H (equatorial, C3/C5)~1.8 - 2.2m2HShielded protons on the piperidine ring.
Ar-CH~2.3s3HMethyl group on the aromatic ring.
NH 1.5 - 3.0 (broad)s (broad)1HChemical shift is concentration and solvent dependent.
OH 1.0 - 4.0 (broad)s (broad)1HChemical shift is concentration and solvent dependent.

Expert Insights: The broadness of the NH and OH signals is due to chemical exchange and quadrupole broadening from the adjacent nitrogen. To confirm these peaks, a D₂O exchange experiment can be performed. Upon adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, the NH and OH signals will disappear as the protons are replaced by deuterium.

¹³C NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer, typically at a frequency of 75 MHz for a 300 MHz ¹H instrument.

  • Acquisition Parameters:

    • Pulse Program: A proton-decoupled sequence (e.g., zgpg30) to simplify the spectrum to singlets for each unique carbon.

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 128 or more, as ¹³C has a low natural abundance.

Predicted ¹³C NMR Spectrum and Interpretation:

The predicted chemical shifts are based on data from piperidine, 4-methylpiperidine, and other related structures.[4][5][6]

Carbon(s) Predicted Chemical Shift (ppm) Rationale
C -OH (C4)65 - 75Quaternary carbon attached to the hydroxyl group and the aromatic ring.
Ar-C (quaternary, attached to piperidine)140 - 150Deshielded quaternary aromatic carbon.
Ar-C (quaternary, attached to methyl)135 - 145Deshielded quaternary aromatic carbon.
Ar-C H (ortho to tolyl group)125 - 130Aromatic methine carbons.
Ar-C H (meta to tolyl group)128 - 135Aromatic methine carbons.
Piperidine-C (C2/C6)45 - 55Carbons adjacent to the nitrogen atom.
Piperidine-C (C3/C5)30 - 40Shielded carbons in the piperidine ring.
Ar-C H₃20 - 25Methyl carbon on the aromatic ring.

Trustworthiness through 2D NMR: To unequivocally assign the proton and carbon signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are indispensable.

  • COSY: Reveals ¹H-¹H coupling networks, allowing for the tracing of proton connectivity within the piperidine ring and the aromatic system.

  • HSQC: Correlates directly bonded ¹H and ¹³C nuclei, providing a definitive link between the proton and carbon skeletons.

G cluster_0 NMR Analysis Workflow HNMR ¹H NMR COSY COSY HNMR->COSY HSQC HSQC HNMR->HSQC CNMR ¹³C NMR CNMR->HSQC Structure Structure Elucidation COSY->Structure HSQC->Structure

Caption: A typical workflow for structure elucidation using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Instrument Setup: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Predicted FT-IR Spectrum and Interpretation:

The predicted vibrational frequencies are based on data for piperidin-4-ol and related compounds.[7][8][9]

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode Intensity
O-H (alcohol)3200 - 3600StretchingStrong, Broad
N-H (secondary amine)3200 - 3500StretchingMedium, often sharper than O-H
C-H (aromatic)3000 - 3100StretchingMedium to Weak
C-H (aliphatic)2850 - 3000StretchingStrong
C=C (aromatic)1450 - 1600StretchingMedium to Strong (multiple bands)
C-N (amine)1000 - 1250StretchingMedium
C-O (tertiary alcohol)1100 - 1200StretchingStrong

Expert Insights: The broadness of the O-H and N-H stretching bands is due to hydrogen bonding. In the solid state, intermolecular hydrogen bonding will be significant. If the spectrum is taken in a dilute solution of a non-polar solvent, these bands will become sharper and may shift to higher wavenumbers.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this non-volatile compound. Electron ionization (EI) can also be used, but may lead to extensive fragmentation.

  • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer will provide adequate mass resolution.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectrum and Interpretation:

  • Molecular Ion Peak: The most crucial piece of information is the molecular ion peak. In positive ESI mode, this will be the protonated molecule, [M+H]⁺, at m/z 192.28. The molecular formula is C₁₂H₁₇NO.[1]

  • Fragmentation Pattern: The fragmentation pattern can provide further structural information. Key expected fragments include:

    • Loss of water (-18): A peak at m/z 174.26, corresponding to the loss of the hydroxyl group as water. This is a very common fragmentation pathway for alcohols.

    • Cleavage of the piperidine ring: Various fragments resulting from the opening and cleavage of the piperidine ring.

    • Loss of the tolyl group: A fragment corresponding to the piperidin-4-ol cation.

Conclusion

The spectroscopic analysis of this compound, as predicted from the analysis of structurally related compounds, provides a clear and consistent picture of its molecular structure. The combination of ¹H and ¹³C NMR, FT-IR, and mass spectrometry allows for an unambiguous confirmation of its identity and purity. For any researcher working with this compound, the methodologies and predictive data presented in this guide offer a robust framework for its characterization, ensuring the integrity and reliability of their scientific endeavors.

References

potential pharmacological activity of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Investigative Guide to the Potential Pharmacological Activities of 4-(4-methylphenyl)piperidin-4-ol

Executive Summary

The piperidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals across a wide spectrum of therapeutic areas.[1][2] The compound this compound, a specific derivative of this privileged scaffold, remains largely unexplored in terms of its pharmacological potential. This guide presents a comprehensive, tiered strategy for the systematic evaluation of this compound. Drawing from the well-documented activities of its structural analogues, which exhibit analgesic, neurological, and anticancer properties, we hypothesize a similar, yet distinct, pharmacological profile for this compound.[2][3][4][5] This document serves as a technical roadmap for researchers and drug development professionals, outlining a logical progression from initial synthesis and broad in vitro screening to targeted mechanism of action studies and preliminary in vivo validation. The proposed workflow is designed to be self-validating, with each experimental stage providing the causal justification for subsequent, more complex investigations.

Introduction to this compound

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a central piperidine ring. Key structural features include a hydroxyl group and a 4-methylphenyl (tolyl) group both attached to the C4 position of the piperidine ring.

PropertyValueReference
CAS Number 57988-60-0[6]
Molecular Formula C₁₂H₁₇NO[6]
Molecular Weight 191.27 g/mol [6]

The presence of the tertiary alcohol and the aromatic ring provides a rich stereoelectronic profile, suggesting potential for diverse interactions with biological macromolecules.

The Piperidine Scaffold: A Privileged Structure

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural alkaloids.[1] Its conformational flexibility, combined with its ability to present substituents in precise three-dimensional orientations, makes it an ideal scaffold for targeting a variety of receptors and enzymes. Derivatives of piperidine are integral to drugs with applications as antipsychotics, analgesics, antihistamines, and anticancer agents.[2][7][8]

Rationale for Investigation: Inferences from Structural Analogues

While direct pharmacological data on this compound is scarce, the activities of closely related compounds provide a strong rationale for its investigation.

  • Analgesic and CNS Activity: 4-phenylpiperidine derivatives are classic opioid fragments. For example, 4-(m-hydroxyphenyl)piperidines are known to interact with opioid receptors and exhibit analgesic properties.[3] Furthermore, derivatives of 4-(4'-bromophenyl)-4-piperidinol and 4-(4'-chlorophenyl)-4-hydroxypiperidine have demonstrated significant analgesic effects in preclinical models.[4][5] The substitution pattern on the phenyl ring and the nitrogen atom dictates the potency and selectivity towards various CNS targets, including opioid and sigma receptors.[3][9]

  • Anticancer Potential: The piperidine moiety is found in numerous compounds with demonstrated anticancer activity.[2][10] These compounds can induce apoptosis, modulate critical signaling pathways, and interact directly with DNA.[10] The cytotoxic potential of piperidine derivatives often depends on the nature of the substituents on the core ring.[7]

  • Neuroprotective Activity: Given the success of piperidine-based drugs like donepezil for Alzheimer's disease, there is a strong interest in new derivatives that can modulate neurodegenerative pathways.[1][11] Activities such as acetylcholinesterase (AChE) inhibition and neuroprotection in cell-based models are key areas of investigation for this scaffold.[11][12]

The unique combination of a tolyl group and a hydroxyl group at the C4 position of this compound suggests that it may possess a unique pharmacological profile within these established activity classes.

Proposed Pharmacological Screening Strategy

Hierarchical Screening Workflow

A tiered approach is proposed to efficiently screen for potential activities and subsequently elucidate the mechanism of action for any confirmed "hits." This strategy ensures that resources are focused on the most promising therapeutic avenues.

G cluster_0 Phase 1: Synthesis & Primary Screening cluster_1 Phase 2: MoA & In Vitro Validation cluster_2 Phase 3: In Vivo Proof-of-Concept synthesis Synthesis & Characterization tier1 Tier 1: Broad In Vitro Screening - Cytotoxicity (Cancer Panel) - CNS Receptor Binding - Antimicrobial Assays synthesis->tier1 Test Compound tier2 Tier 2: Mechanism of Action - Apoptosis/Signaling Assays - Functional Neuro-assays - Biofilm Disruption tier1->tier2 Identified 'Hits' tier3 Tier 3: In Vivo Models - Analgesia Models - Cognitive Models - Preliminary Toxicology tier2->tier3 Validated Mechanism

Caption: Hierarchical workflow for pharmacological evaluation.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organometallic routes. A common method involves the Grignard reaction between a protected piperidin-4-one, such as N-benzyl-4-piperidone, and 4-bromotoluene, followed by deprotection.

Alternatively, synthetic routes starting from 1-benzyl-4-(4-chlorophenyl)-4-piperidinol with subsequent debenzylation under hydrogenation conditions have been reported for similar structures.[13] The final product must be thoroughly characterized using NMR, mass spectrometry, and melting point analysis to confirm its identity and purity before biological evaluation.[9]

Tier 1: Primary In Vitro Screening - Unveiling Core Activities

The initial screening phase aims to broadly assess the compound's activity across three key therapeutic areas suggested by its structural class.

Cytotoxicity and Antiproliferative Potential

Rationale: The piperidine scaffold is a frequent component of anticancer agents.[2] A primary screen against a diverse panel of human cancer cell lines is essential to determine if this compound possesses antiproliferative properties.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A375 [melanoma], SH-SY5Y [neuroblastoma]) in appropriate media until they reach ~80% confluency.

  • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 to 100 µM) and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.[7][10]

Neurological Activity Screening

Rationale: Given the structural similarity to opioid fragments and other CNS-active molecules, it is crucial to screen for interactions with key neurological targets.[3][9]

Protocol 1: Receptor Binding Assays

  • Objective: To determine the affinity of the compound for key CNS receptors.

  • Methodology: Utilize commercially available competitive binding assays. The compound will be tested for its ability to displace radiolabeled ligands from a panel of receptors, including:

    • Opioid Receptors: µ (mu), δ (delta), κ (kappa).[3]

    • Sigma Receptors: σ₁ and σ₂.[9]

    • Nicotinic Acetylcholine Receptors (nAChRs): α7 and α4β2 subtypes.[14]

  • Analysis: The results will be expressed as Ki (inhibition constant) or IC₅₀ values, indicating the compound's binding affinity for each receptor.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay

  • Objective: To assess the compound's potential to inhibit AChE, a key target in Alzheimer's disease therapy.[12]

  • Methodology: Employ the Ellman's method.

    • Incubate the compound with purified AChE enzyme.

    • Add the substrate acetylthiocholine iodide and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Monitor the production of the yellow-colored product at 412 nm.

    • Donepezil should be used as a positive control.

  • Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.[11]

Antimicrobial and Antibiofilm Activity

Rationale: Certain piperidine derivatives have shown promising activity against pathogenic bacteria, including the ability to inhibit biofilm formation, a key factor in chronic infections.[15][16]

Experimental Protocol: MIC and Biofilm Inhibition Assays

  • Minimum Inhibitory Concentration (MIC):

    • Use the broth microdilution method to determine the lowest concentration of the compound that inhibits visible growth of bacteria (e.g., Staphylococcus aureus).[15]

  • Biofilm Formation Inhibition:

    • Grow S. aureus in 96-well plates in the presence of sub-inhibitory concentrations of the compound (e.g., 0.25x MIC, 0.5x MIC).

    • After incubation, wash the wells to remove planktonic bacteria.

    • Stain the remaining adherent biofilm with crystal violet.

    • Solubilize the stain and measure the absorbance to quantify biofilm mass.

    • Calculate the percentage of biofilm inhibition compared to the untreated control.[17]

Tier 2: Mechanism of Action (MoA) Elucidation for "Hit" Activities

Should the compound demonstrate significant activity in any Tier 1 screen (e.g., IC₅₀ < 10 µM), targeted follow-up studies are warranted to understand its mechanism of action.

If Anticancer Activity is Observed

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) and to identify the molecular pathways involved.

G compound This compound (Hypothesized) receptor Cell Surface Receptor (e.g., Growth Factor Receptor) compound->receptor Inhibition? pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 (Anti-apoptotic) akt->bcl2 Inhibition of Bcl-2 leads to apoptosis cas9 Caspase-9 bcl2->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Potential apoptotic signaling pathway modulation.

Experimental Protocol: Apoptosis and Signaling Analysis

  • Apoptosis Assay (Flow Cytometry):

    • Treat the "hit" cancer cell line with the compound at its IC₅₀ concentration for 24-48 hours.

    • Stain cells with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the cell population using a flow cytometer to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[10]

  • Western Blot Analysis:

    • Treat cells as above and prepare protein lysates.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe with primary antibodies against key apoptosis-related proteins (e.g., Bcl-2, Bax, Cleaved Caspase-3, Cleaved PARP) and signaling proteins (e.g., p-Akt, total Akt).[2][10]

    • This will help determine if the compound acts via the intrinsic or extrinsic apoptotic pathway and if it modulates survival signals like the PI3K/Akt pathway.

Tier 3: In Vivo Validation and Preclinical Assessment

Positive and well-defined in vitro activity provides the justification for advancing the compound to animal models.

Analgesic Potential

Rationale: To confirm the analgesic effects predicted from structural analogues and receptor binding data in a living system.

Experimental Protocol: Rodent Pain Models

  • Tail-Flick Test (Thermal Pain):

    • Administer the compound (e.g., subcutaneously or intraperitoneally) to mice.

    • After a set time, apply a focused beam of heat to the mouse's tail.

    • Measure the latency (time) for the mouse to "flick" its tail away from the heat source. An increase in latency indicates an analgesic effect. Morphine is used as a positive control.[3]

  • Acetic Acid Writhing Test (Inflammatory Pain):

    • Administer the compound to mice.

    • Subsequently, inject a dilute solution of acetic acid into the peritoneal cavity to induce characteristic "writhing" movements.

    • Count the number of writhes over a 20-minute period. A reduction in the number of writhes compared to a vehicle-treated group indicates analgesia.[3][4]

Preliminary Toxicity Assessment

Rationale: Early assessment of a compound's safety profile is critical.

Experimental Protocol: Acute Toxicity Screens

  • Brine Shrimp Lethality Assay:

    • A simple, low-cost preliminary screen for general toxicity.

    • Hatch brine shrimp (Artemia salina) larvae and expose them to varying concentrations of the compound in seawater.

    • Count the number of dead nauplii after 24 hours to determine the LC₅₀ (lethal concentration, 50%).[7]

  • Acute Oral Toxicity (Up-and-Down Procedure):

    • If warranted by strong efficacy data, a preliminary in vivo toxicity study in rodents (e.g., rats) can be performed following OECD guidelines.

    • This involves sequential dosing of single animals to identify a dose range that causes overt toxicity or mortality, providing an estimate of the LD₅₀.[12]

Data Presentation and Interpretation

All quantitative data generated from the screening cascade should be systematically organized for clear interpretation and comparison.

Table 1: Summary of Postulated In Vitro Activity

Assay Type Target/Cell Line Endpoint Result (e.g., IC₅₀, Kᵢ, MIC) Positive Control
Cytotoxicity MCF-7 IC₅₀ µM Doxorubicin
A375 IC₅₀ µM Doxorubicin
Receptor Binding µ-Opioid Receptor Kᵢ µM DAMGO
σ₁ Receptor Kᵢ µM (+)-Pentazocine
Enzyme Inhibition Acetylcholinesterase IC₅₀ µM Donepezil

| Antimicrobial | S. aureus | MIC | µg/mL | Vancomycin |

Table 2: Summary of Postulated In Vivo Efficacy

Model Endpoint Dose Route Efficacy Metric Positive Control
Tail-Flick % Max Possible Effect (%MPE) s.c. ED₅₀ (mg/kg) Morphine
Writhing Test % Inhibition of Writhing i.p. ED₅₀ (mg/kg) Aspirin

| Toxicity | Brine Shrimp | Mortality | LC₅₀ (µg/mL) | Potassium Dichromate |

Conclusion and Future Directions

This guide proposes a rigorous, multi-tiered framework for the comprehensive pharmacological evaluation of this compound. By systematically progressing from broad in vitro screening to specific mechanism-of-action studies and targeted in vivo models, this strategy will efficiently uncover and validate any therapeutic potential of the compound. Positive results in any of the proposed areas, particularly in CNS activity or oncology, would establish this compound as a valuable new lead compound. Subsequent efforts would then focus on structure-activity relationship (SAR) studies to optimize its potency and selectivity, and more extensive pharmacokinetic and toxicological profiling to assess its drug-like properties for further preclinical development.

References

In Vitro Evaluation of 4-(4-methylphenyl)piperidin-4-ol: A Technical Guide for Preclinical Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of 4-(4-methylphenyl)piperidin-4-ol, a piperidine derivative with potential therapeutic applications. The proposed experimental workflow is designed to thoroughly characterize its biological activity profile, focusing on cytotoxicity, potential neurological targets, and fundamental drug-like properties. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical assessment of novel chemical entities.

Introduction: The Rationale for a Focused In Vitro Strategy

The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1] Derivatives of 4-aryl-4-hydroxypiperidine, the structural class to which this compound belongs, have shown promise in various therapeutic areas, including analgesia and neurological disorders.[2][3] Given this background, a systematic in vitro evaluation is the critical first step in elucidating the specific pharmacological profile of this compound.

Our approach is built on a logical progression, starting with a broad assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific assays. We will then investigate potential mechanisms of action by targeting key proteins implicated in neurological pathways, namely opioid receptors and cholinesterases. Finally, we will assess fundamental absorption, distribution, metabolism, and excretion (ADME) properties through metabolic stability and membrane permeability assays. This tiered approach ensures a data-driven and resource-efficient evaluation.

Diagram: Overall Experimental Workflow

Experimental Workflow cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Mechanistic Exploration cluster_2 Phase 3: ADME Profiling Cytotoxicity Cytotoxicity Profiling (MTT & LDH Assays) Cholinesterase Cholinesterase Inhibition (AChE & BuChE) Cytotoxicity->Cholinesterase Opioid Opioid Receptor Binding (μ, δ, κ) Cytotoxicity->Opioid Metabolic Metabolic Stability (Human Liver Microsomes) Cholinesterase->Metabolic Opioid->Metabolic Permeability Permeability Assessment (PAMPA) Metabolic->Permeability

Caption: A tiered approach to the in vitro evaluation of this compound.

Part 1: Foundational Assays - Cytotoxicity Profiling

Causality Behind Experimental Choices: Before investigating specific biological targets, it is imperative to determine the concentrations at which this compound exhibits cytotoxic effects. This establishes a therapeutic window for subsequent in vitro experiments and provides an initial assessment of the compound's safety profile. We will employ two distinct and complementary assays: the MTT assay, which measures metabolic activity as an indicator of cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[4][5]

Experimental Protocol: MTT Assay for Cell Viability
  • Cell Seeding: Seed a panel of human cancer cell lines (e.g., HeLa, MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[3][6][7][8]

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[9]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: LDH Assay for Cytotoxicity
  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO₂.

  • Sample Collection: Carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[5]

  • LDH Reaction: Add 50 µL of the LDH reaction mixture from a commercially available kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).[10]

Parameter MTT Assay LDH Assay
Principle Measures metabolic activity of viable cellsMeasures release of lactate dehydrogenase from damaged cells
Endpoint Colorimetric (Formazan)Colorimetric (Formazan)
Wavelength 570 nm490 nm
Interpretation Decreased signal indicates reduced viabilityIncreased signal indicates increased cytotoxicity

Part 2: Mechanistic Exploration

Causality Behind Experimental Choices: Based on the known pharmacology of piperidine derivatives, we hypothesize that this compound may interact with key proteins in the central nervous system. The structural similarity to known analgesic compounds suggests potential activity at opioid receptors.[3] Additionally, the piperidine core is present in several cholinesterase inhibitors, making this a plausible target for anti-Alzheimer's disease activity.[11]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay measures the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[12]

  • Reagent Preparation: Prepare solutions of AChE or BuChE, the substrate acetylthiocholine (ATC) or butyrylthiocholine (BTC), and Ellman's reagent (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).[12][13][14]

  • Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a positive control (e.g., donepezil or eserine).[12][15]

  • Pre-incubation: Incubate the plate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate (ATC or BTC) and DTNB to all wells to start the reaction.

  • Kinetic Reading: Immediately begin measuring the absorbance at 412 nm every minute for 15-20 minutes. The rate of color change is proportional to enzyme activity.[16][17]

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC₅₀ value.

Diagram: Cholinesterase Inhibition Assay Principle

Ellman's Method cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection Substrate Acetylthiocholine (Substrate) Enzyme AChE / BuChE Substrate->Enzyme Product1 Thiocholine Enzyme->Product1 Product2 Acetate Enzyme->Product2 DTNB DTNB (Ellman's Reagent) (Colorless) Product1->DTNB Yellow TNB Anion (Yellow, λmax = 412 nm) DTNB->Yellow Inhibitor This compound (Inhibitor) Inhibitor->Enzyme

Caption: Principle of the Ellman's method for measuring cholinesterase activity.

Experimental Protocol: Opioid Receptor Binding Assay

This assay determines the affinity of the test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors using a competitive radioligand binding format.[18][19]

  • Membrane Preparation: Utilize commercially available cell membranes expressing the human µ, δ, or κ opioid receptor.

  • Assay Setup: In a 96-well filter plate, combine the cell membranes, a specific radioligand (e.g., [³H]DAMGO for µ, [³H]Naltrindole for δ, [³H]U69,593 for κ), and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow binding to reach equilibrium.[20]

  • Filtration and Washing: Rapidly filter the contents of the plate through a glass fiber filter and wash several times with ice-cold buffer to separate bound from unbound radioligand.

  • Scintillation Counting: Add scintillation cocktail to the filters and quantify the amount of bound radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Part 3: ADME Profiling

Causality Behind Experimental Choices: Early assessment of a compound's ADME properties is crucial for predicting its in vivo behavior. Metabolic stability in human liver microsomes provides an indication of how quickly the compound might be cleared from the body.[21][22] The Parallel Artificial Membrane Permeability Assay (PAMPA) offers a high-throughput method to predict passive diffusion across biological membranes, a key factor in oral absorption.[2][23]

Experimental Protocol: Metabolic Stability in Human Liver Microsomes
  • Incubation Mixture: In a 96-well plate, combine pooled human liver microsomes, phosphate buffer (pH 7.4), and this compound (typically at 1 µM).[21][24]

  • Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding a solution of NADPH.[22]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Sample Processing: Centrifuge the plate to pellet the protein and transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Clint).

Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Membrane Coating: Coat the filter of a 96-well donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.[2][25]

  • Compound Addition: Add a solution of this compound in a buffer at a relevant pH (e.g., pH 7.4) to the donor wells.

  • Assay Sandwich: Place the donor plate on top of an acceptor plate containing buffer, creating a "sandwich".

  • Incubation: Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).[23]

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using UV-Vis spectroscopy or LC-MS/MS.

  • Data Analysis: Calculate the permeability coefficient (Pe) using the measured concentrations and known assay parameters.

Parameter Metabolic Stability PAMPA
Matrix Human Liver MicrosomesArtificial Lipid Membrane
Principle Enzymatic degradationPassive diffusion
Output Half-life (t₁/₂), Intrinsic Clearance (Clint)Permeability coefficient (Pe)
Analytical Method LC-MS/MSUV-Vis or LC-MS/MS

Conclusion

The in vitro evaluation strategy outlined in this guide provides a robust and comprehensive framework for characterizing the pharmacological and biopharmaceutical properties of this compound. By systematically assessing its cytotoxicity, potential mechanisms of action, and key ADME parameters, researchers can make informed decisions regarding the progression of this compound through the drug discovery pipeline. The data generated from these assays will be critical for establishing a structure-activity relationship, identifying potential therapeutic applications, and designing future in vivo studies.

References

A Theoretical Treatise on the Conformational Landscape of 4-Phenylpiperidine: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-phenylpiperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural heart of numerous clinically significant drugs, including potent analgesics, antipsychotics, and selective serotonin reuptake inhibitors.[1][2] Its therapeutic versatility is intrinsically linked to its three-dimensional architecture, specifically the conformational isomerism of the piperidine ring and the orientation of its crucial phenyl substituent. Understanding and predicting these conformational preferences are paramount for rational drug design, as they directly influence receptor binding affinity and pharmacological activity.

This in-depth technical guide provides a comprehensive exploration of the theoretical methodologies employed to dissect the conformational intricacies of 4-phenylpiperidine. We will delve into the fundamental principles governing its structural behavior, from the subtle interplay of steric and stereoelectronic effects to the application of sophisticated computational techniques. This document is intended for researchers, scientists, and drug development professionals seeking to leverage a deeper understanding of molecular conformation to drive innovation.

The Conformational Dichotomy: Axial vs. Equatorial Phenyl Orientation

The conformational landscape of the 4-phenylpiperidine core is dominated by the dynamic equilibrium between two primary chair conformations, distinguished by the orientation of the C4-phenyl substituent: axial and equatorial. While the piperidine ring can also adopt higher-energy boat and twist-boat conformations, the chair forms are generally the most populated and pharmacologically relevant.[3]

The seemingly simple choice between an axial or equatorial placement of the phenyl group is governed by a delicate balance of energetic factors. In analogous cyclohexane systems, a bulky substituent like a phenyl group overwhelmingly prefers the less sterically hindered equatorial position. However, in the 4-phenylpiperidine scaffold, this preference can be surprisingly nuanced. Computational studies using methods like Allinger's Molecular Mechanics II (MM2) have shown that while the phenyl equatorial conformation is often preferred, the energy difference between the axial and equatorial conformers can be small, on the order of 0.6 to 0.7 kcal/mol for certain derivatives like meperidine and ketobemidone.[4] This small energy gap implies that a significant population of the axial conformer can exist at physiological temperatures, potentially playing a crucial role in receptor recognition.

The following diagram illustrates the fundamental axial-equatorial equilibrium in 4-phenylpiperidine.

G cluster_eq Equatorial Conformer cluster_ax Axial Conformer a Phenyl group in the less sterically hindered equatorial position. b Phenyl group in the more sterically hindered axial position, subject to 1,3-diaxial interactions. a->b Conformational Inversion

Caption: Axial-equatorial equilibrium of the 4-phenylpiperidine ring.

The Theoretical Toolkit: Methods for Conformational Analysis

A hierarchy of computational methods is available to probe the conformational preferences of 4-phenylpiperidine, each offering a different balance of accuracy and computational cost.

Molecular Mechanics (MM)

Molecular mechanics methods, such as MM2, employ classical physics to approximate the potential energy of a molecule as a function of its geometry. These force-field-based approaches are computationally inexpensive, making them suitable for rapid conformational searches of large sets of molecules. For 4-substituted piperidines, molecular mechanics calculations using force fields like COSMIC have been shown to quantitatively predict conformer energies, highlighting the role of electrostatic interactions in determining conformational changes upon protonation.[5]

Quantum Mechanical (QM) Methods

For a more rigorous and accurate description of the electronic structure and energetics, quantum mechanical methods are indispensable.

  • Ab Initio and Density Functional Theory (DFT): Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), and Density Functional Theory (DFT) provide a more fundamental description of the electronic distribution within a molecule.[6][7][8] DFT, in particular, has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational efficiency. Functionals like B3LYP and M06-2X, paired with appropriate basis sets (e.g., 6-311++G(d,p)), have been successfully used to investigate the molecular structures and conformational preferences of piperidine derivatives.[9][10] For instance, studies on 1-phenylpiperidines at the M06-2X level of theory have provided valuable insights into the preference for axial versus equatorial orientations of substituents at the 2-position.[11][12]

  • Stereoelectronic Effects: A key advantage of QM methods is their ability to elucidate the subtle stereoelectronic effects that influence conformational stability.[13][14][15] These effects arise from the interaction of orbitals and can be as, or even more, important than classical steric considerations. In piperidine systems, hyperconjugative interactions, such as the interaction between the nitrogen lone pair and an antibonding sigma orbital (nN→σ*C-H), can significantly stabilize certain conformations.[16] These interactions can be analyzed using techniques like Natural Bond Orbital (NBO) analysis, which is often performed as a post-processing step in DFT calculations.

The following diagram outlines a typical computational workflow for the conformational analysis of a 4-phenylpiperidine derivative.

G Computational Workflow for Conformational Analysis start Define 4-Phenylpiperidine Derivative mm_search Initial Conformational Search (e.g., Molecular Mechanics) start->mm_search qm_opt Geometry Optimization of Low-Energy Conformers (e.g., DFT: B3LYP/6-31G*) mm_search->qm_opt freq_calc Frequency Calculation to Confirm Minima qm_opt->freq_calc nbo_analysis Stereoelectronic Analysis (NBO) qm_opt->nbo_analysis single_point Single-Point Energy Calculation (Higher Level of Theory, e.g., DFT: M06-2X/cc-pVTZ) freq_calc->single_point thermo_analysis Thermodynamic Analysis (Gibbs Free Energy) single_point->thermo_analysis results Relative Energies and Population Analysis thermo_analysis->results nbo_analysis->results

Caption: A typical workflow for computational conformational analysis.

Experimental Validation: The Synergy of Theory and NMR Spectroscopy

While theoretical calculations provide invaluable insights, experimental validation is crucial for building robust conformational models. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the solution-phase conformations of molecules.[17][18][19][20][21] Coupling constants (3JHH) obtained from 1H NMR spectra can be used to determine the dihedral angles between adjacent protons, providing direct evidence for the chair conformation and the axial or equatorial orientation of substituents. Furthermore, Nuclear Overhauser Effect (nOe) experiments can reveal through-space proximities between atoms, further corroborating the assigned conformation.[16] The comparison of experimentally determined NMR parameters with those predicted from theoretical calculations for different conformers serves as a stringent test of the computational model.

Case Study: The Influence of Substituents on Conformational Preference

The conformational equilibrium of the 4-phenylpiperidine core is highly sensitive to the nature and position of other substituents on the piperidine ring.

  • N-Substituents: The size and electronic properties of the substituent on the piperidine nitrogen can significantly impact the axial/equatorial preference of the 4-phenyl group.

  • Substituents at C2, C3, C5, and C6: Alkyl groups or other substituents on the piperidine ring can introduce additional steric interactions, such as 1,3-diaxial strain, which can shift the conformational equilibrium. For example, a 3-methyl group in the beta configuration can destabilize the phenyl axial conformer due to steric crowding.[4]

The following table summarizes the calculated energy differences between axial and equatorial conformers for selected 4-phenylpiperidine derivatives from the literature.

CompoundMethodΔE (Axial - Equatorial) (kcal/mol)Preferred ConformationReference
MeperidineMM20.6Equatorial[4]
KetobemidoneMM20.7Equatorial[4]
α-ProdineMM22.8Equatorial[4]
β-ProdineMM23.4Equatorial[4]
1,3,4-trimethyl-4-phenylpiperidine (3-demethyl)MM2-0.7Axial[4]

Protocol: A Step-by-Step Guide to DFT-Based Conformational Analysis

This section provides a generalized protocol for performing a conformational analysis of a 4-phenylpiperidine derivative using Density Functional Theory.

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.

Protocol:

  • Structure Preparation:

    • Build the 3D structure of the 4-phenylpiperidine derivative of interest using a molecular modeling program.

    • Create both the axial and equatorial conformers of the phenyl group.

  • Initial Geometry Optimization:

    • Perform an initial geometry optimization of both conformers using a computationally less demanding method, such as a smaller basis set (e.g., B3LYP/6-31G(d)). This step provides a reasonable starting geometry for the more accurate calculations.

  • Frequency Calculation:

    • Perform a frequency calculation at the same level of theory as the optimization. The absence of imaginary frequencies confirms that the optimized structures are true energy minima.

  • High-Level Single-Point Energy Calculation:

    • Using the optimized geometries, perform a single-point energy calculation with a more accurate method and a larger basis set (e.g., M06-2X/cc-pVTZ or ωB97XD/6-311++G(d,p)). This provides a more reliable estimate of the relative energies of the conformers.

  • Thermodynamic Analysis:

    • From the frequency calculation, obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.

    • Calculate the relative Gibbs free energies (ΔG) of the conformers to determine their relative populations at a given temperature.

  • Analysis of Results:

    • Compare the energies of the axial and equatorial conformers to determine the preferred conformation.

    • If desired, perform an NBO analysis on the optimized structures to investigate the underlying stereoelectronic interactions.

Conclusion and Future Directions

The conformational analysis of 4-phenylpiperidine is a mature yet continually evolving field. The synergy between high-level theoretical calculations and experimental techniques like NMR spectroscopy has provided a deep understanding of the subtle forces that govern the three-dimensional structure of this important scaffold. As computational resources continue to grow and theoretical methods become more sophisticated, we can expect even more accurate predictions of conformational preferences, including the influence of the solvent environment and the dynamic behavior of these molecules in biological systems. This knowledge will undoubtedly continue to fuel the design and development of novel therapeutics with enhanced potency and selectivity.

References

Methodological & Application

Comprehensive Analytical Strategies for the Characterization of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The robust characterization of pharmaceutical intermediates is a cornerstone of modern drug development, ensuring the purity, stability, and safety of the final active pharmaceutical ingredient (API). 4-(4-methylphenyl)piperidin-4-ol is a key heterocyclic building block, frequently encountered in the synthesis of a diverse range of pharmacologically active molecules. Its structural integrity and impurity profile can significantly impact the downstream synthetic steps and the quality of the final drug product. This application note provides a comprehensive guide to the essential analytical methodologies for the thorough characterization of this compound, offering detailed protocols and expert insights into the rationale behind the selection of each technique.

Foundational Understanding: Molecular Structure and Properties

A thorough analytical approach is predicated on a solid understanding of the analyte's physicochemical properties. This compound, with a molecular formula of C₁₂H₁₇NO and a molecular weight of 191.27 g/mol , possesses a tertiary alcohol, a secondary amine within a piperidine ring, and an aromatic tolyl group.[1] These functional groups dictate its polarity, reactivity, and spectral characteristics, thereby guiding the selection of appropriate analytical techniques.

Comprehensive Characterization Workflow

A multi-technique approach is imperative for the unambiguous identification and purity assessment of this compound. The following workflow outlines a logical sequence of analyses to achieve a comprehensive characterization.

Characterization Workflow cluster_0 Structural Elucidation cluster_1 Purity & Impurity Profiling cluster_2 Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) MS Mass Spectrometry (EI, ESI) NMR->MS FTIR FTIR Spectroscopy MS->FTIR HPLC HPLC-UV/CAD FTIR->HPLC GC GC-MS HPLC->GC Thermal Thermal Analysis (DSC, TGA) GC->Thermal End Complete Characterization Profile Thermal->End Start Sample of This compound Start->NMR

Caption: A comprehensive workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are essential for a complete assignment.

Rationale for NMR

The distinct chemical environments of the protons and carbons in the molecule give rise to a unique NMR fingerprint. The aromatic protons of the tolyl group, the methylene protons of the piperidine ring, the hydroxyl proton, and the amine proton will all resonate at characteristic chemical shifts. The symmetry of the piperidine ring and the substitution pattern on the aromatic ring can be readily determined.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to solubilize polar compounds and to allow for the observation of exchangeable protons (OH and NH).

  • Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

Parameter¹H NMR¹³C NMR
Solvent CDCl₃ or DMSO-d₆CDCl₃ or DMSO-d₆
Temperature 298 K298 K
Pulse Program zg30zgpg30
Number of Scans 161024
Relaxation Delay 2.0 s2.0 s
Spectral Width 16 ppm240 ppm

Data Analysis and Expected Chemical Shifts: The interpretation of the spectra involves analyzing chemical shifts (δ), coupling constants (J), and integration values. Based on the analysis of similar structures like 4-phenylpiperidine and 4-methylpiperidine, the following are the expected chemical shift regions.[2][3]

  • ¹H NMR (CDCl₃):

    • δ 7.20-7.40 ppm (m, 4H): Aromatic protons of the p-tolyl group.

    • δ 2.80-3.20 ppm (m, 4H): Protons on the carbons adjacent to the nitrogen in the piperidine ring (C2-H and C6-H).

    • δ 1.60-2.00 ppm (m, 4H): Protons on the other carbons of the piperidine ring (C3-H and C5-H).

    • δ 2.35 ppm (s, 3H): Methyl protons of the tolyl group.

    • δ 1.5-2.5 ppm (br s, 1H): Hydroxyl proton (exchangeable, may not be observed or may be broad).

    • δ 1.5-2.5 ppm (br s, 1H): Amine proton (exchangeable, may not be observed or may be broad).

  • ¹³C NMR (CDCl₃):

    • δ 145-148 ppm: Quaternary aromatic carbon attached to the piperidine ring.

    • δ 136-138 ppm: Quaternary aromatic carbon of the tolyl group.

    • δ 128-130 ppm: Aromatic CH carbons.

    • δ 124-126 ppm: Aromatic CH carbons.

    • δ ~70 ppm: Quaternary carbon of the piperidine ring bearing the hydroxyl group (C4).

    • δ ~45 ppm: Carbons adjacent to the nitrogen in the piperidine ring (C2 and C6).

    • δ ~38 ppm: Other carbons of the piperidine ring (C3 and C5).

    • δ ~21 ppm: Methyl carbon of the tolyl group.

For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.

Mass Spectrometry (MS): Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of the compound, and its fragmentation pattern offers confirmatory structural evidence.

Rationale for MS

Both soft ionization techniques like Electrospray Ionization (ESI) and hard ionization techniques like Electron Ionization (EI) are valuable. ESI is ideal for confirming the molecular weight by observing the protonated molecule [M+H]⁺, while EI provides a detailed fragmentation pattern that can be used for structural elucidation and library matching.

Experimental Protocol: GC-MS (EI)

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a volatile solvent such as methanol or dichloromethane.

  • Dilute the stock solution to a final concentration of 10-100 µg/mL.

Instrument Parameters:

ParameterValue
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow of 1.0 mL/min
Inlet Temperature 250 °C
Injection Volume 1 µL (split or splitless, depending on concentration)
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Ion Source Electron Ionization (EI) at 70 eV
MS Quadrupole Temp 150 °C
Mass Range m/z 40-400

Data Analysis and Expected Fragmentation: The fragmentation of piperidine derivatives under EI is often characterized by alpha-cleavage adjacent to the nitrogen atom. For this compound, key expected fragments would arise from the loss of the tolyl group, the hydroxyl group, and ring opening.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the workhorse for determining the purity of this compound and for quantifying any related impurities.

Rationale for HPLC

A reversed-phase HPLC method is generally suitable for a compound of this polarity. Due to the presence of the aromatic ring, UV detection is a viable option. For impurities that may lack a chromophore, a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be employed. A validated HPLC method is crucial for quality control in a drug development setting.[4][5]

Experimental Protocol: RP-HPLC-UV/CAD

Sample and Standard Preparation:

  • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare sample solutions at the same concentration.

  • For impurity analysis, prepare a spiked sample with known impurities to verify their separation.

Instrument Parameters:

ParameterValue
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection 220 nm and 254 nm
CAD Settings As per manufacturer's recommendations

System Suitability: Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This includes replicate injections of a standard to check for retention time precision, peak area reproducibility, theoretical plates, and tailing factor.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique used to identify the key functional groups present in the molecule.

Rationale for FTIR

The vibrations of the O-H (hydroxyl), N-H (amine), C-H (aromatic and aliphatic), and C-C bonds will result in characteristic absorption bands in the infrared spectrum. This provides confirmatory evidence for the presence of these functional groups.

Experimental Protocol: ATR-FTIR

Sample Preparation:

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Instrument Parameters:

ParameterValue
Technique Attenuated Total Reflectance (ATR)
Spectral Range 4000 - 400 cm⁻¹
Resolution 4 cm⁻¹
Number of Scans 32

Data Analysis and Expected Absorptions: The interpretation of the FTIR spectrum is based on the position, intensity, and shape of the absorption bands.[6][7]

  • ~3300 cm⁻¹ (broad): O-H stretching of the hydroxyl group and N-H stretching of the secondary amine. These may overlap.

  • 3000-3100 cm⁻¹ (medium): Aromatic C-H stretching.

  • 2800-3000 cm⁻¹ (medium to strong): Aliphatic C-H stretching of the piperidine and methyl groups.

  • ~1610 and ~1510 cm⁻¹ (medium): C=C stretching of the aromatic ring.

  • ~1100-1200 cm⁻¹ (strong): C-O stretching of the tertiary alcohol.

  • ~815 cm⁻¹ (strong): C-H out-of-plane bending, indicative of 1,4-disubstitution on the aromatic ring.

Thermal Analysis: Assessing Thermal Stability and Phase Transitions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for evaluating the thermal stability and solid-state properties of this compound.

Rationale for Thermal Analysis

DSC can determine the melting point and detect any polymorphic transitions, while TGA provides information on the thermal stability and decomposition profile of the compound. This data is critical for understanding the material's behavior during storage, handling, and formulation.[8][9][10]

Experimental Protocol: DSC and TGA

Sample Preparation:

  • Accurately weigh 3-5 mg of this compound into an aluminum pan.

  • Crimp the pan with a lid (a pinhole may be used to allow for the escape of volatiles).

Instrument Parameters:

ParameterDSCTGA
Temperature Range 25 °C to 300 °C25 °C to 500 °C
Heating Rate 10 °C/min10 °C/min
Purge Gas Nitrogen, 50 mL/minNitrogen, 50 mL/min

Data Analysis:

  • DSC: The melting point is determined from the onset or peak of the endothermic event. The presence of multiple endotherms may indicate polymorphism or the presence of impurities.

  • TGA: The onset of weight loss indicates the temperature at which the compound begins to decompose. The percentage of weight loss at different temperatures provides a quantitative measure of thermal stability.

Conclusion

The comprehensive analytical characterization of this compound requires a synergistic application of multiple analytical techniques. NMR and mass spectrometry provide definitive structural elucidation, while HPLC and GC-MS are indispensable for purity assessment and impurity profiling. FTIR offers rapid confirmation of functional groups, and thermal analysis provides crucial information on the solid-state properties and stability. By following the detailed protocols and understanding the rationale behind each method as outlined in this application note, researchers and drug development professionals can ensure the quality and consistency of this vital pharmaceutical intermediate, thereby contributing to the development of safe and effective medicines.

References

Application Notes and Protocols for Utilizing 4-(4-methylphenyl)piperidin-4-ol as a Scaffold in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Piperidine Scaffold in Chemical Proteomics

The piperidine heterocycle is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its conformational flexibility and favorable physicochemical properties make it an ideal framework for designing molecules that can interact with high specificity and affinity with biological targets. The compound 4-(4-methylphenyl)piperidin-4-ol, while not having a direct, established role in proteomics, represents a valuable starting point for the development of bespoke chemical probes. Its structure combines the piperidine core with a tertiary alcohol and a tolyl group, offering multiple avenues for synthetic modification.

This guide provides a detailed framework for leveraging the this compound scaffold to create sophisticated chemical probes for two powerful proteomics applications: Competitive Affinity-Based Pulldown for target engagement studies and Activity-Based Protein Profiling (ABPP) for functional enzyme analysis. We will detail the rationale, probe design, step-by-step experimental protocols, and data analysis considerations for researchers in drug discovery and chemical biology.

Part 1: Designing a Functional Proteomics Probe from the this compound Scaffold

To be useful in proteomics, the inert this compound molecule must be transformed into a multi-functional chemical probe. A standard chemical probe architecture consists of three key components: a recognition element, a reactive group (or "warhead"), and a reporter tag.[5][6][7][8]

  • Recognition Element: The this compound core itself will serve as the foundational recognition element. The piperidine scaffold is known to interact with various enzyme classes, including cholinesterases and monoamine oxidases, making it a promising starting point for developing inhibitors.[1][2][9]

  • Reactive Group (Warhead): For covalent modification of protein targets in ABPP, an electrophilic group is necessary. This "warhead" is designed to form a stable, covalent bond with a nucleophilic amino acid residue (e.g., serine, cysteine, lysine) in the active site of a target enzyme.[5][6][10]

  • Reporter Tag: A reporter tag enables the detection, enrichment, and identification of probe-labeled proteins. A terminal alkyne is an ideal reporter tag as it is small, bio-inert, and allows for the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction.[11][12][13][14] This allows for the attachment of a biotin tag for affinity purification or a fluorophore for imaging.

Based on these principles, we propose the synthesis of a hypothetical, yet functionally designed, activity-based probe, which we will call MMPP-alkyne (4-(4-methylphenyl)-1-(prop-2-yn-1-yl)piperidin-4-yl acrylamide).

Caption: Proposed structure of the MMPP-alkyne activity-based probe.

Part 2: Application in Competitive Affinity-Based Pulldown

Scientific Principle: Competitive affinity-based pulldown is a powerful method to validate target engagement of a small molecule.[15][16] This technique relies on the competition between a compound of interest and a known, tagged ligand (the "bait") for binding to a target protein. A reduction in the amount of "bait" pulled down from a proteome in the presence of the test compound indicates that the compound is binding to the same target. For this application, we will use the unmodified this compound as a competitive inhibitor.

Experimental Workflow:

Caption: Workflow for Competitive Affinity-Based Pulldown.

Detailed Protocol: Competitive Pulldown Assay

1. Reagent Preparation:

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, and protease inhibitor cocktail.

  • Wash Buffer: Lysis buffer without protease inhibitors.

  • Elution Buffer: 2x SDS-PAGE loading buffer.

  • Competitor Stock: Prepare a 10 mM stock solution of this compound in DMSO.

  • Bait Probe: A known biotinylated ligand for the target of interest (e.g., a biotinylated kinase inhibitor for studying kinases).

2. Cell Lysis:

  • Culture cells to ~80-90% confluency.

  • Wash cells twice with ice-cold PBS.

  • Add ice-cold lysis buffer and scrape the cells.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.

3. Competitive Binding and Pulldown:

  • Dilute the cell lysate to 1 mg/mL with lysis buffer.

  • In separate microcentrifuge tubes, add the desired final concentrations of this compound (e.g., 0, 0.1, 1, 10, 100 µM) to 1 mL of cell lysate. The "0 µM" tube serves as the no-competitor control.

  • Add the biotinylated bait probe to a final concentration of 100 nM to each tube.

  • Incubate at 4°C for 1 hour on a rotator.

  • Add 30 µL of a 50% slurry of streptavidin-coated magnetic beads to each tube.

  • Incubate at 4°C for another hour on a rotator.

  • Wash the beads three times with 1 mL of ice-cold wash buffer.

  • After the final wash, remove all supernatant and add 30 µL of elution buffer.

  • Boil the samples at 95°C for 5 minutes to elute the proteins.

4. Protein Analysis:

  • Separate the eluted proteins by SDS-PAGE.

  • Excise the entire lane for each sample and perform in-gel tryptic digestion.

  • Analyze the resulting peptides by LC-MS/MS.[17][18][19]

  • Perform a database search to identify the proteins.

  • Use label-free quantification to determine the relative abundance of each identified protein across the different competitor concentrations.

Data Interpretation: A successful competitive binding experiment will show a dose-dependent decrease in the abundance of the target protein(s) in the pulldown fractions with increasing concentrations of this compound. This indicates that the compound is effectively competing with the biotinylated bait for binding to the target.

Competitor Conc. (µM)Target Protein A AbundanceNon-specific Protein B Abundance
0100%100%
0.185%98%
145%101%
1015%99%
100<5%97%

Part 3: Application in Activity-Based Protein Profiling (ABPP)

Scientific Principle: ABPP is a powerful chemical proteomics strategy that uses reactive probes to profile the functional state of enzymes within a complex proteome.[5][6][7][10] The MMPP-alkyne probe, with its reactive acrylamide "warhead," is designed to covalently label the active sites of specific enzymes. The alkyne reporter tag then allows for the enrichment of these labeled proteins for identification by mass spectrometry.

Experimental Workflow:

Caption: Workflow for Activity-Based Protein Profiling (ABPP).

Detailed Protocol: ABPP with MMPP-alkyne Probe

1. Reagent Preparation:

  • Lysis and Labeling Buffer: As described in the competitive pulldown protocol.

  • MMPP-alkyne Probe Stock: 10 mM in DMSO.

  • Click Chemistry Reagents:

    • Azide-biotin tag (e.g., Azide-PEG3-Biotin): 1 mM in DMSO.

    • Copper(II) sulfate (CuSO₄): 50 mM in water.

    • Tris(2-carboxyethyl)phosphine (TCEP): 50 mM in water (freshly prepared).

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA): 10 mM in DMSO.

2. Proteome Labeling:

  • Prepare cell lysate as described previously and adjust the protein concentration to 2 mg/mL.

  • Add the MMPP-alkyne probe to a final concentration of 10 µM.

  • Incubate for 1 hour at room temperature.

3. Click Chemistry Reaction:

  • To the labeled lysate, add the click chemistry reagents in the following order, vortexing gently after each addition:

    • Azide-biotin tag (to 100 µM final concentration).

    • TCEP (to 1 mM final concentration).

    • TBTA (to 100 µM final concentration).

    • CuSO₄ (to 1 mM final concentration).

  • Incubate for 1 hour at room temperature on a rotator.

4. Enrichment of Labeled Proteins:

  • Add 50 µL of a 50% slurry of streptavidin-coated magnetic beads.

  • Incubate for 1 hour at room temperature on a rotator.

  • Wash the beads sequentially with:

    • 1% SDS in PBS (3 times).

    • 6 M urea in PBS (3 times).

    • PBS (3 times).

5. Protein Digestion and Mass Spectrometry:

  • Resuspend the beads in 100 µL of 50 mM ammonium bicarbonate.

  • Add trypsin (1 µg) and incubate overnight at 37°C with shaking.

  • Collect the supernatant containing the digested peptides.

  • Analyze the peptides by LC-MS/MS.[20][21]

Data Analysis and Validation: The primary output will be a list of proteins identified from the enriched sample. True targets of the MMPP-alkyne probe should be significantly more abundant in the probe-treated sample compared to a DMSO-treated control. A crucial validation experiment is to pre-incubate the lysate with an excess of the parent compound, this compound, before adding the MMPP-alkyne probe. A genuine target's labeling will be diminished in a dose-dependent manner by this pre-incubation, confirming that the probe binds to the same site as the parent scaffold.

Conclusion and Future Directions

The this compound scaffold, while unassuming in its native state, holds significant potential as a versatile starting point for the development of sophisticated chemical probes for proteomics. By leveraging its privileged structure, researchers can design and synthesize novel tools for target deconvolution and functional enzyme profiling. The protocols detailed herein provide a comprehensive roadmap for utilizing this scaffold in competitive affinity-based pulldown and activity-based protein profiling experiments. These approaches can accelerate the identification of novel drug targets, validate target engagement, and provide deeper insights into the complex landscape of the proteome.

References

Application Notes and Protocols for In Vivo Administration of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the In Vivo Journey of a Novel Piperidine Compound

4-(4-methylphenyl)piperidin-4-ol is a piperidine derivative with potential for investigation in various pharmacological contexts.[1][2][3][4] As with any promising compound, its journey from a synthesized molecule to a potential therapeutic agent hinges on rigorous in vivo evaluation. The choice of administration route is a critical determinant of a compound's pharmacokinetic and pharmacodynamic profile, ultimately influencing its efficacy and safety assessment. This guide provides a comprehensive overview of the key considerations and detailed protocols for the in vivo administration of this compound, with a focus on addressing the challenges posed by its likely poor aqueous solubility, a common characteristic of such heterocyclic compounds.[5]

The structural similarity of this compound to other 4-substituted piperidines suggests that it may exhibit limited water solubility.[5][6] This necessitates careful formulation strategies to ensure consistent and reproducible delivery to the target site of action in preclinical animal models. This document will delve into the scientific rationale behind selecting appropriate vehicles and administration routes, providing researchers with the necessary tools to design robust and meaningful in vivo studies.

Part 1: Pre-formulation and Vehicle Selection: The Foundation of Successful In Vivo Studies

The first and most critical step before any in vivo administration is to characterize the physicochemical properties of this compound, primarily its solubility. This will dictate the formulation strategy.

Solubility Assessment

A preliminary solubility assessment in a panel of pharmaceutically acceptable vehicles is essential. This typically involves determining the concentration at which the compound remains in solution without precipitation.

Recommended Screening Vehicles:

  • Aqueous: Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4.

  • Co-solvents: Dimethyl sulfoxide (DMSO), Ethanol, Polyethylene glycol 400 (PEG 400), Propylene glycol.[7][8]

  • Surfactants/Emulsifiers: Tween 80, Cremophor EL.

  • Complexing Agents: Hydroxypropyl-β-cyclodextrin (HP-β-CD).[9][10]

  • Suspension Vehicles: 0.5% (w/v) Carboxymethylcellulose (CMC) in water, 0.5% (w/v) Methylcellulose (MC) in water.[7][11]

Vehicle Selection Strategy

The choice of vehicle is a balance between achieving the desired concentration and minimizing vehicle-induced toxicity.[7][9] A tiered approach is recommended.

Workflow for Vehicle Selection

A Start: Determine Target Dose & Concentration B Solubility Screening in Various Vehicles A->B C Is Compound Soluble in Aqueous Vehicle (Saline/PBS)? B->C D Use Aqueous Solution C->D Yes E Try Co-solvent Systems (e.g., DMSO, PEG 400) C->E No L Vehicle Toxicity Check: Is the final vehicle concentration safe for the chosen route? D->L F Is Compound Soluble? E->F G Consider Complexing Agents (e.g., HP-β-CD) F->G No J Final Formulation: Ensure Stability & Homogeneity F->J Yes H Is Compound Soluble? G->H I Prepare a Suspension (e.g., in 0.5% CMC) H->I No H->J Yes I->J J->L K Proceed to In Vivo Dosing L->B No, Re-evaluate Vehicle L->K Yes

Caption: A decision-making workflow for selecting an appropriate vehicle for in vivo studies.

Key Considerations for Vehicle Selection:

  • Toxicity: Always include a vehicle-only control group in your experiments to differentiate the effects of the compound from the vehicle.[9] High concentrations of co-solvents like DMSO can cause local irritation and systemic toxicity.[8]

  • Route of Administration: The chosen vehicle must be compatible with the intended route of administration. For instance, oily vehicles are generally not suitable for intravenous injection.[8]

  • Stability: Ensure the compound is stable in the chosen vehicle for the duration of the experiment.[9]

Part 2: In Vivo Administration Protocols

The following protocols are generalized for use in rodent models and should be adapted based on institutional guidelines (IACUC) and specific experimental needs.

Oral Gavage (PO)

Oral administration is often preferred for its convenience and clinical relevance. However, bioavailability can be a concern for poorly soluble compounds.

Suitable Vehicles:

  • Aqueous suspensions (e.g., 0.5% CMC or MC).[7][11]

  • Solutions in co-solvents (e.g., PEG 400, with final concentration carefully considered).

  • Lipid-based formulations for lipophilic compounds.[9]

Protocol:

  • Formulation Preparation:

    • For a suspension: Weigh the required amount of this compound and wet it with a small amount of a surfactant like Tween 80 to form a paste. Gradually add the 0.5% CMC vehicle while triturating to achieve a uniform suspension.[9]

    • For a solution: Dissolve the compound in a minimal amount of a co-solvent (e.g., DMSO) and then slowly add the aqueous component (e.g., saline) while vortexing to prevent precipitation. Ensure the final co-solvent concentration is within a non-toxic range.[9]

  • Dosing:

    • Use a proper-sized, blunt-tipped gavage needle.

    • Gently restrain the animal and insert the needle into the esophagus, delivering the formulation directly into the stomach.

    • Dose volume should be appropriate for the animal's size (typically 5-10 mL/kg for mice).

Intraperitoneal (IP) Injection

IP injection allows for rapid absorption into the systemic circulation, bypassing first-pass metabolism in the liver to a large extent.

Suitable Vehicles:

  • Aqueous solutions (saline, PBS).

  • Solutions with a low percentage of co-solvents (e.g., <10% DMSO in saline).

  • Aqueous suspensions (particle size should be small to avoid irritation).

Protocol:

  • Formulation Preparation: Prepare a solution or a fine, homogenous suspension. Ensure the formulation is at or near physiological pH to minimize irritation.

  • Injection:

    • Restrain the animal and locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Use a 25-27 gauge needle.

    • Insert the needle at a shallow angle and aspirate to ensure no blood or urine is drawn before injecting the formulation.

Intravenous (IV) Injection

IV administration provides 100% bioavailability and rapid onset of action. However, it requires the compound to be in a clear, particle-free solution.

Suitable Vehicles:

  • Saline or PBS.

  • Co-solvent systems where the final solution is clear and the co-solvent concentration is safe for IV administration (e.g., a formulation containing PEG 400 or HP-β-CD).

Protocol:

  • Formulation Preparation: The formulation MUST be a clear, sterile, and particle-free solution. Filter the final solution through a 0.22 µm sterile filter before administration.

  • Injection:

    • The lateral tail vein is the most common site in rodents.

    • Properly restrain the animal and warm the tail to dilate the veins.

    • Use a 27-30 gauge needle.

    • Insert the needle into the vein and inject the solution slowly.

Subcutaneous (SC) Injection

SC injection provides a slower and more sustained release of the compound compared to IV or IP routes.

Suitable Vehicles:

  • Aqueous solutions or suspensions.

  • Oil-based vehicles for sustained release of lipophilic compounds.

Protocol:

  • Formulation Preparation: Prepare a solution or suspension.

  • Injection:

    • Lift a fold of skin in the dorsal region (scruff of the neck).

    • Insert a 25-27 gauge needle into the "tent" of skin.

    • Aspirate to ensure no blood vessel has been punctured before injecting the formulation.

Summary of Administration Routes

RouteSuitable VehiclesTypical Dose Volume (Mice)AdvantagesDisadvantages
Oral (PO) Suspensions (CMC, MC), co-solvents, lipid-based5-10 mL/kgClinically relevant, convenientVariable bioavailability, first-pass metabolism
Intraperitoneal (IP) Aqueous solutions, co-solvents, fine suspensions5-10 mL/kgRapid absorption, bypasses most first-pass metabolismPotential for local irritation, risk of injection into organs
Intravenous (IV) Clear aqueous solutions, co-solvent solutions1-5 mL/kg100% bioavailability, rapid onsetRequires soluble compound, risk of embolism, technically challenging
Subcutaneous (SC) Aqueous solutions/suspensions, oil-based1-5 mL/kgSlower, sustained absorptionSlower onset of action, potential for local tissue reaction

Part 3: Experimental Design and Pharmacokinetics

A robust in vivo study requires careful experimental design beyond just the administration route.

Importance of Control Groups
  • Vehicle Control: Essential to determine if any observed effects are due to the vehicle rather than the test compound.[9]

  • Naïve Control: A group of animals that receives no treatment can be useful for establishing baseline measurements.

Pharmacokinetic (PK) Considerations

The ultimate goal of choosing an administration route is to achieve the desired exposure of the compound at the target site. A preliminary pharmacokinetic study is highly recommended.

Key PK Parameters to Evaluate:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

  • t1/2: Half-life of the compound.

The metabolic stability of piperidine derivatives can be influenced by cytochrome P450 enzymes, potentially leading to N-dealkylation or hydroxylation.[12][13] Understanding the metabolic fate of this compound is crucial for interpreting efficacy and toxicology data.

Workflow for In Vivo Study Design

A Define Scientific Question & Hypothesis B Select Animal Model & Determine Group Sizes A->B C Pre-formulation Studies: Solubility & Vehicle Selection B->C D Choose Administration Route Based on Study Goals & Compound Properties C->D E Pilot Study (Dose Range Finding & Tolerability) D->E F Definitive In Vivo Experiment (with Vehicle Control) E->F G Sample Collection (Blood, Tissues) F->G H Bioanalysis (e.g., LC-MS/MS) G->H I Pharmacokinetic & Pharmacodynamic Analysis H->I J Data Interpretation & Conclusion I->J

Caption: A generalized workflow for designing and conducting an in vivo study.

Conclusion

The successful in vivo evaluation of this compound is critically dependent on the careful selection of the administration route and the development of an appropriate formulation. Due to its likely poor aqueous solubility, a systematic approach to vehicle screening is paramount. By understanding the advantages and limitations of each administration route and by employing sound experimental design, including the use of appropriate control groups, researchers can generate reliable and reproducible data to elucidate the pharmacological profile of this novel compound.

References

The 4-(4-methylphenyl)piperidin-4-ol Scaffold: A Privileged Motif in Medicinal Chemistry for CNS-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the 4-Arylpiperidin-4-ol Moiety

The 4-arylpiperidin-4-ol scaffold, and specifically its derivative 4-(4-methylphenyl)piperidin-4-ol, represents a cornerstone in the architecture of centrally acting therapeutic agents. This privileged structure is a key pharmacophore in a multitude of compounds targeting the central nervous system (CNS), most notably as modulators of opioid receptors.[1][2] Its rigid piperidine ring, coupled with the tertiary alcohol and the appended aryl group, provides a three-dimensional framework that is amenable to strategic modifications, allowing for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties. The historical and continued success of this scaffold in producing potent analgesics, such as derivatives of fentanyl and meperidine, underscores its importance in medicinal chemistry.[2][3] This guide provides a comprehensive overview of the application of this compound, detailing its synthesis, methods for pharmacological evaluation, and the critical structure-activity relationships that govern its biological effects.

Synthetic Protocol: Accessing the this compound Core

The synthesis of this compound is most effectively achieved through the nucleophilic addition of an organometallic reagent to a suitable 4-piperidone precursor. The Grignard reaction, utilizing 4-methylphenylmagnesium bromide, is a robust and widely employed method for this transformation. The use of an N-protected 4-piperidone, such as N-Boc-4-piperidone, is crucial to prevent side reactions involving the acidic N-H proton.

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of N-Boc-4-(4-methylphenyl)piperidin-4-ol followed by deprotection to yield the title compound.

Materials and Reagents:

  • Magnesium turnings

  • Iodine (catalytic amount)

  • 1-Bromo-4-methylbenzene

  • Anhydrous tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in dioxane (e.g., 4 M solution)

  • Diethyl ether

  • Sodium bicarbonate (NaHCO₃) solution

Instrumentation:

  • Three-necked round-bottom flask, oven-dried

  • Condenser, oven-dried

  • Dropping funnel, oven-dried

  • Magnetic stirrer with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Ice bath and dry ice/acetone bath

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure:

Part A: Preparation of 4-methylphenylmagnesium bromide (Grignard Reagent)

  • Initiation: In an oven-dried three-necked flask under an inert atmosphere, place magnesium turnings and a small crystal of iodine.

  • Add a small volume of a solution of 1-bromo-4-methylbenzene in anhydrous THF to the magnesium turnings.

  • Gently warm the flask to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle reflux.

  • Addition: Once the reaction has started, add the remaining solution of 1-bromo-4-methylbenzene dropwise via a dropping funnel at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Part B: Reaction with N-Boc-4-piperidone

  • In a separate oven-dried flask, dissolve N-Boc-4-piperidone in anhydrous THF.

  • Cool this solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the freshly prepared 4-methylphenylmagnesium bromide solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

  • Stir the reaction mixture at -78 °C for 1-2 hours.

  • Allow the reaction to warm slowly to room temperature and continue stirring overnight.[4]

Part C: Workup and Purification of N-Boc-4-(4-methylphenyl)piperidin-4-ol

  • Cool the reaction mixture in an ice bath.

  • Quench the reaction by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude N-Boc protected product.

  • The crude product can be purified by column chromatography on silica gel.

Part D: Deprotection to Yield this compound

  • Dissolve the purified N-Boc-4-(4-methylphenyl)piperidin-4-ol in a suitable solvent such as dioxane or diethyl ether.

  • Add an excess of HCl in dioxane (e.g., 4 M solution) and stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • The product will precipitate as the hydrochloride salt. Filter the solid and wash with cold diethyl ether.

  • To obtain the free base, dissolve the hydrochloride salt in water, basify with a suitable base (e.g., NaHCO₃ solution), and extract with an organic solvent like ethyl acetate.

  • Dry the organic layer, concentrate, and dry under vacuum to yield pure this compound.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Grignard reagents are highly reactive towards water and oxygen; therefore, an inert atmosphere is essential to prevent their decomposition.

  • Low-Temperature Addition: The addition of the Grignard reagent to the piperidone is performed at low temperatures (-78 °C) to minimize side reactions such as enolization of the ketone and to enhance the diastereoselectivity if applicable.[4]

  • N-Boc Protection: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for the piperidine nitrogen. It is stable to the basic and nucleophilic conditions of the Grignard reaction and can be readily removed under acidic conditions.

Pharmacological Evaluation Protocols

The primary therapeutic utility of this compound derivatives lies in their interaction with opioid receptors. The following protocols outline standard in vitro and in vivo assays to characterize the pharmacological profile of these compounds.

Protocol 2: In Vitro Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of a test compound for the µ (mu), δ (delta), and κ (kappa) opioid receptors.

Principle:

The assay measures the ability of a test compound to displace a high-affinity radiolabeled ligand from the opioid receptors expressed in cell membranes. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Materials:

  • Cell membranes expressing human µ, δ, or κ opioid receptors (e.g., from CHO or HEK293 cells)

  • Radioligands: [³H]DAMGO (for µ), [³H]Naltrindole (for δ), [³H]U-69,593 (for κ)

  • Non-specific binding determinant: Naloxone (high concentration)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Test compound solutions at various concentrations

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), a high concentration of naloxone (for non-specific binding), or the test compound at various concentrations.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 3: [³⁵S]GTPγS Functional Assay for Agonist Activity

This assay determines the ability of a compound to activate G-protein coupled receptors, such as opioid receptors, by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Principle:

Agonist binding to a GPCR promotes the exchange of GDP for GTP on the α-subunit of the associated G-protein. The use of [³⁵S]GTPγS allows for the quantification of this activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest

  • [³⁵S]GTPγS

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • Test compound solutions at various concentrations

  • Reference agonist (e.g., DAMGO for µ-opioid receptor)

  • Scintillation proximity assay (SPA) beads (e.g., wheat germ agglutinin-coated) or filtration apparatus

  • Microplates and scintillation counter

Procedure:

  • Assay Mixture: Prepare an assay mixture containing cell membranes, GDP, and [³⁵S]GTPγS in the assay buffer.

  • Compound Addition: Add the test compound at various concentrations to the wells of a microplate. Include a reference agonist for determining maximal stimulation.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Termination and Detection (SPA method): Add SPA beads to each well and incubate for a further 30 minutes to allow the beads to capture the membranes. Centrifuge the plate and measure the radioactivity using a microplate scintillation counter.

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) and Emax (maximal effect relative to the reference agonist).[5][6]

Protocol 4: In Vivo Analgesic Activity - Tail-Flick Test

The tail-flick test is a common method to assess the analgesic properties of compounds in rodents.[7]

Principle:

The test measures the latency of a rodent to withdraw its tail from a noxious thermal stimulus. An increase in the tail-flick latency after drug administration indicates an analgesic effect.

Materials:

  • Male or female mice or rats of a specific strain and weight range

  • Tail-flick analgesiometer with a radiant heat source

  • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline)

  • Positive control (e.g., morphine)

  • Vehicle control

  • Animal restraining devices

Procedure:

  • Acclimatization: Acclimatize the animals to the testing environment and the restraining device.

  • Baseline Latency: Determine the baseline tail-flick latency for each animal by focusing the radiant heat source on the distal part of the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.[4][8]

  • Drug Administration: Administer the test compound, positive control, or vehicle control via a specific route (e.g., intraperitoneal, subcutaneous, oral).

  • Post-Treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency again.

  • Data Analysis: Calculate the percentage of the maximal possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100. The dose that produces a 50% effect (ED₅₀) can be determined from a dose-response curve.

Structure-Activity Relationships (SAR)

The pharmacological profile of 4-aryl-4-hydroxypiperidine derivatives can be significantly altered by structural modifications at several key positions. The following sections and data tables summarize the key SAR trends for this scaffold, primarily focusing on opioid receptor activity.

Table 1: Influence of N-Substituent on Opioid Receptor Affinity and Activity
Compound IDN-Substituentµ-OR Ki (nM)δ-OR Ki (nM)κ-OR Ki (nM)µ-OR Functional Activity
1 -CH₃~2700InactiveInactiveAntagonist
2 - (CH₂)₃Ph75.64185.8Antagonist
3 -CH₂CH=CH₂VariableVariableVariableMixed Agonist/Antagonist
4 -CH₂CH₂-thienylHigh AffinityModerate AffinityLow AffinityPotent Agonist

Data are representative values compiled from the literature for illustrative purposes.[7][9]

Key Insights:

  • N-Methyl and N-Phenylpropyl: Simple N-alkyl or N-aralkyl substituents, such as methyl or phenylpropyl, on the 4-(3-hydroxyphenyl)piperidine core generally result in compounds with opioid antagonist properties.[7]

  • N-Phenethyl and Related Groups: The introduction of a phenethyl group or a bioisosteric equivalent (e.g., thienylethyl) at the nitrogen position is a hallmark of potent µ-opioid receptor agonists, as seen in the fentanyl series.[9]

  • N-Allyl: The N-allyl group is often associated with mixed agonist-antagonist or pure antagonist activity at opioid receptors, a classic example being naloxone.

Table 2: Influence of C4-Aryl and Piperidine Ring Substitution on Analgesic Potency
Compound IDC4-Aryl GroupPiperidine Ring SubstitutionIn Vivo Analgesic Potency (ED₅₀, mg/kg, tail-flick)
5 4-methylphenylUnsubstituted-
6 PhenylUnsubstituted-
7 3-hydroxyphenyl3-methyl (trans)Agonist/Antagonist Profile
8 PhenylN-propanilidoPotent Agonist (Fentanyl analog)
9 2-furylN-phenethyl0.07

Data are representative values compiled from the literature for illustrative purposes.[3][7]

Key Insights:

  • Aryl Group Substitution: The nature and substitution pattern of the C4-aryl ring are critical for receptor affinity and selectivity. A meta-hydroxyl group on the phenyl ring is a common feature in many potent opioid ligands, mimicking a key interaction of morphine.

  • Piperidine Ring Substitution: The introduction of substituents on the piperidine ring can influence both potency and the agonist/antagonist profile. For instance, a 3-methyl group in a trans configuration relative to the 4-aryl group has been extensively studied in the context of opioid antagonists.[7]

  • 4-Anilido Piperidines: The replacement of the 4-hydroxyl group with an anilido group, as in the fentanyl series, leads to exceptionally potent µ-opioid agonists.[3]

Visualizing the Workflow and Relationships

Diagram 1: Synthetic Workflow for this compound

G cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition cluster_2 Workup & Deprotection A 1-Bromo-4-methylbenzene + Mg turnings B 4-methylphenylmagnesium bromide in THF A->B Anhydrous THF, Iodine (cat.) C N-Boc-4-piperidone in THF D Reaction Mixture C->D Add Grignard Reagent at -78 °C E N-Boc-4-(4-methylphenyl) piperidin-4-ol D->E Aqueous Quench & Purification F 4-(4-methylphenyl) piperidin-4-ol E->F HCl in Dioxane

Caption: Synthetic pathway for this compound.

Diagram 2: Pharmacological Evaluation Workflow

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Test Compound: 4-Aryl-4-hydroxypiperidine Derivative B Opioid Receptor Binding Assay A->B C [35S]GTPγS Functional Assay A->C D D B->D Determine Ki (Affinity) E E C->E Determine EC50, Emax (Potency & Efficacy) F Animal Model (Mouse/Rat) G Tail-Flick Test F->G Compound Administration H H G->H Determine ED50 (Analgesic Potency)

Caption: Workflow for assessing the pharmacological profile.

Conclusion and Future Perspectives

The this compound scaffold and its analogs continue to be of significant interest in medicinal chemistry. While their role in the development of opioid receptor modulators is well-established, the versatility of this chemical framework allows for its application in the design of ligands for other CNS targets, such as sigma receptors and various ion channels. Future research in this area will likely focus on the development of derivatives with improved selectivity and safety profiles, particularly biased agonists that preferentially activate signaling pathways associated with analgesia while avoiding those responsible for adverse effects like respiratory depression and tolerance. The detailed protocols and SAR insights provided in this guide are intended to facilitate the exploration of this valuable pharmacophore and contribute to the discovery of the next generation of CNS-acting therapeutics.

References

Application Note & Protocol: A Validated LC-MS/MS Method for the High-Sensitivity Quantification of 4-(4-methylphenyl)piperidin-4-ol in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of 4-(4-methylphenyl)piperidin-4-ol in human plasma. This compound is a key synthetic intermediate and potential metabolite in drug discovery and development, necessitating a reliable bioanalytical method for its characterization in complex biological matrices. The protocol herein employs a straightforward protein precipitation technique for sample preparation, ensuring high recovery and efficiency. Chromatographic separation is achieved using a reversed-phase C18 column, followed by detection with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method has been developed and validated in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, demonstrating excellent linearity, accuracy, precision, and sensitivity.[1][2] This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the accurate quantification of this important piperidine derivative in a preclinical or clinical research setting.

Introduction: The Rationale for a Dedicated Bioanalytical Method

This compound (Figure 1) is a heterocyclic compound featuring a piperidine scaffold, a common structural motif in a wide range of pharmaceuticals.[3] The accurate quantification of such small molecules in biological fluids is fundamental to pharmacokinetic (PK) and toxicokinetic (TK) studies, which are critical components of the drug development pipeline.[4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for these applications due to its inherent selectivity, sensitivity, and wide dynamic range.[5]

The primary challenge in bioanalysis is the complexity of the biological matrix, such as plasma, which contains a high abundance of proteins, lipids, and other endogenous components that can interfere with the analysis and compromise data quality.[4] Therefore, a well-developed bioanalytical method must incorporate an efficient sample preparation strategy to remove these interferences and a highly selective detection method to differentiate the analyte from any remaining matrix components. This application note addresses these challenges by presenting a streamlined protein precipitation protocol and an optimized LC-MS/MS method for the reliable quantification of this compound.

Chemical Structure of this compound
Figure 1. Chemical Structure of this compound.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
CAS Number 57988-60-0[6]
Molecular Formula C₁₂H₁₇NO[6]
Molecular Weight 191.27 g/mol [6]

Materials and Reagents

  • Analyte: this compound (≥98% purity, Santa Cruz Biotechnology, Inc. or equivalent)[6]

  • Internal Standard (IS): this compound-d₄ (Custom synthesis or commercially available stable isotope-labeled standard)

    • Expert Insight: The use of a stable isotope-labeled (SIL) internal standard is paramount for correcting matrix effects and variability during sample preparation and injection, thereby ensuring the highest accuracy and precision.[7] If a SIL-IS is not commercially available, a structurally similar analog can be used, but this requires more extensive validation to ensure it adequately mimics the analyte's behavior.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix: Human plasma (K₂EDTA as anticoagulant), sourced from an accredited supplier.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 5 mg of this compound and its deuterated internal standard into separate 5 mL volumetric flasks. Dissolve and bring to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of methanol and water. These solutions will be used to spike into the blank plasma to create calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS primary stock solution with a 50:50 (v/v) mixture of methanol and water to achieve a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the bulk of proteins from plasma samples.

  • Aliquot 100 µL of human plasma (blank, standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 25 µL of the internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.

  • Vortex briefly to mix.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.

G cluster_prep Sample Preparation Workflow plasma 100 µL Plasma Sample is Add 25 µL Internal Standard plasma->is ppt Add 300 µL Acetonitrile is->ppt vortex Vortex (1 min) ppt->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject into LC-MS/MS supernatant->inject

Caption: Protein precipitation workflow for plasma samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method optimization.

Table 1: Liquid Chromatography Conditions

ParameterCondition
LC System UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC)
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute

Table 2: Mass Spectrometry Conditions

ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+, Agilent 6470)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive
Ion Source Gas 1 50 psi
Ion Source Gas 2 60 psi
Curtain Gas 35 psi
IonSpray Voltage 5500 V
Temperature 500°C

Table 3: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 192.2174.2 (Quantifier)25
192.2119.1 (Qualifier)35
This compound-d₄ (IS) 196.2178.225

Rationale for MRM Transitions: The precursor ion ([M+H]⁺) for the analyte is m/z 192.2. The primary fragmentation pathway is the loss of a water molecule (H₂O, 18 Da), resulting in a stable product ion at m/z 174.2. A secondary, higher-energy fragmentation can lead to the cleavage of the piperidine ring, yielding a fragment corresponding to the protonated p-methylstyrene at m/z 119.1. The use of a quantifier and a qualifier transition enhances the specificity of the method.

G cluster_workflow Analytical Workflow Sample Prepared Sample UHPLC UHPLC Separation (C18 Column) Sample->UHPLC ESI Electrospray Ionization (ESI+) UHPLC->ESI Q1 Q1: Precursor Ion Selection (m/z 192.2) ESI->Q1 Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Q3 Q3: Product Ion Selection (m/z 174.2) Q2->Q3 Detector Detector Q3->Detector Data Data Acquisition & Processing Detector->Data

References

Application Note: A Practical Guide to the Synthesis of 4-(4-methylphenyl)piperidin-4-ol Derivatives for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-arylpiperidin-4-ol scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous biologically active compounds, particularly those targeting the central nervous system (CNS).[1][2] Its rigid framework allows for precise spatial orientation of functional groups, making it an ideal template for developing selective ligands for various receptors, including opioid receptors, where it has found significant application in the development of potent analgesics.[2][3][4] Structure-activity relationship (SAR) studies are fundamental to transforming a preliminary hit compound into a viable drug candidate.[3][5] By systematically modifying a core scaffold, researchers can decipher the key molecular interactions responsible for biological activity, leading to optimized potency, selectivity, and pharmacokinetic properties.

This guide provides a comprehensive, experience-driven framework for the synthesis and derivatization of 4-(4-methylphenyl)piperidin-4-ol. It is designed for researchers, scientists, and drug development professionals engaged in medicinal chemistry and SAR exploration. We will detail not only the synthetic protocols but also the critical scientific reasoning behind the choice of reagents, conditions, and strategic modifications, ensuring a robust and logical approach to library development.

Section 1: Synthesis of the Core Scaffold: this compound

The most direct and widely adopted method for constructing 4-aryl-4-hydroxypiperidines is the Grignard reaction.[4][6] This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an arylmagnesium halide to a 4-piperidone derivative. The choice of an N-protected 4-piperidone is crucial to prevent the acidic N-H proton from quenching the highly basic Grignard reagent.[7] The tert-butyloxycarbonyl (Boc) group is an excellent choice due to its stability under the reaction conditions and its facile removal under acidic conditions.

G cluster_prep Grignard Reagent Formation cluster_reaction Grignard Addition cluster_deprotection Deprotection ArylHalide 4-Bromotoluene Grignard 4-methylphenyl- magnesium bromide ArylHalide->Grignard Anhydrous THF/I₂ (cat.) Mg Mg turnings Mg->Grignard Piperidone N-Boc-4-piperidone Intermediate Magnesium alkoxide intermediate Product_Protected N-Boc-4-(4-methylphenyl)- piperidin-4-ol Product_Final This compound (Core Scaffold) Product_Protected->Product_Final HCl in Dioxane or TFA

Caption: Synthetic workflow for the core scaffold.

Protocol 1.1: Synthesis of N-Boc-4-(4-methylphenyl)piperidin-4-ol

Rationale: This protocol employs a Grignard reaction, a classic and reliable method for forming tertiary alcohols from ketones.[8] Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate and stabilize the Grignard reagent.[6] The reaction is initiated at a low temperature (-78 °C) to control the initial exothermic addition and minimize side reactions, such as enolization of the piperidone.[6] A saturated aqueous solution of ammonium chloride is used for quenching as it is acidic enough to protonate the alkoxide but mild enough to avoid premature cleavage of the Boc protecting group.

Materials:

  • Magnesium turnings

  • Iodine (a single crystal)

  • 4-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Grignard Reagent Formation: a. Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. b. Add magnesium turnings (1.2 eq.) to the flask and a single crystal of iodine. c. Heat the flask gently with a heat gun under a flow of nitrogen until violet iodine vapors are observed; this helps to activate the magnesium surface.[6] d. Allow the flask to cool, then add anhydrous THF. e. Dissolve 4-bromotoluene (1.1 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle refluxing is observed. f. Add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Grignard Addition: a. In a separate flame-dried flask under nitrogen, dissolve N-Boc-4-piperidone (1.0 eq.) in anhydrous THF. b. Cool this solution to -78 °C using a dry ice/acetone bath. c. Slowly add the freshly prepared Grignard reagent solution to the cooled piperidone solution via cannula.[6] d. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm slowly to room temperature and stir overnight.

  • Work-up and Purification: a. Cool the reaction mixture to 0 °C in an ice bath. b. Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution. c. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. d. Wash the organic layer sequentially with water and brine. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. f. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure N-Boc protected product.

Protocol 1.2: Deprotection to Yield the Core Scaffold

Rationale: The Boc group is readily cleaved under acidic conditions. A solution of hydrochloric acid in an organic solvent like dioxane or 1,4-dioxane is commonly used as it precipitates the product as a hydrochloride salt, facilitating isolation. Trifluoroacetic acid (TFA) is another effective reagent, though it typically requires subsequent neutralization.

Procedure:

  • Dissolve the purified N-Boc-4-(4-methylphenyl)piperidin-4-ol (1.0 eq.) in a minimal amount of dichloromethane or methanol.

  • Add a 4 M solution of HCl in 1,4-dioxane (5-10 eq.) and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting solid with diethyl ether, filter, and dry under vacuum to obtain this compound hydrochloride.

  • For the free base, the hydrochloride salt can be dissolved in water, basified with NaOH or K₂CO₃, and extracted with an organic solvent like ethyl acetate.

Section 2: Designing a Derivative Library for SAR Studies

A systematic exploration of the chemical space around the core scaffold is essential for developing a robust SAR. Modifications should be planned at distinct vectors of the molecule to probe interactions with different regions of the biological target.

// Invisible nodes for label positioning node [shape=plaintext, fontcolor="#202124", fontsize=12, style=""]; R1_label [pos="1.2,2.8!", label="R¹: N-Substitution\n(Probes solvent-exposed regions,\nmodulates basicity, lipophilicity)"]; R2_label [pos="4.5,1.5!", label="R²: Aryl Substitution\n(Probes hydrophobic pockets,\nmodulates electronics)"]; R3_label [pos="1.2,0.2!", label="R³: Hydroxyl Modification\n(Probes H-bond donor/acceptor\ninteractions)"];

// Main structure node structure [pos="2.8,1.5!"]; }

Caption: Key diversification points for SAR studies.

Key Modification Points:

  • R¹ (Piperidine Nitrogen): This position is often solvent-exposed and provides a powerful handle to modulate physicochemical properties. N-alkylation or acylation can introduce groups that interact with specific sub-pockets of a receptor, alter the pKa of the nitrogen, and impact solubility and cell permeability.[9][10]

  • R² (Aryl Ring): Modifications on the p-tolyl group probe the nature of the hydrophobic binding pocket. Varying substituents (e.g., halogens, methoxy, trifluoromethyl) allows for the exploration of electronic and steric effects on binding affinity. This is typically achieved by starting with a different aryl Grignard reagent in Protocol 1.1.

  • R³ (Tertiary Hydroxyl): This group can act as a hydrogen bond donor or acceptor. Converting it to an ether or ester explores the necessity of this hydrogen bonding capability and introduces new steric bulk.

Section 3: Protocols for Derivative Synthesis

Protocol 3.1: N-Alkylation and N-Acylation (R¹ Modification)

Rationale: Reductive amination is a highly efficient method for N-alkylation, offering a controlled, one-pot procedure from the core scaffold and an aldehyde/ketone. For N-acylation, standard coupling with an acid chloride or anhydride under basic conditions is straightforward and high-yielding.

Procedure (Reductive Amination):

  • To a solution of the core scaffold (1.0 eq.) and a desired aldehyde or ketone (1.1 eq.) in a solvent like dichloromethane (DCM) or dichloroethane (DCE), add acetic acid (0.1 eq.) to catalyze iminium ion formation.

  • Stir the mixture at room temperature for 1 hour.

  • Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.), in portions.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extract the aqueous layer with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Procedure (N-Acylation):

  • Dissolve the core scaffold (1.0 eq.) and a base such as triethylamine (1.5 eq.) in DCM.

  • Cool the solution to 0 °C.

  • Add the desired acyl chloride or anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Wash the reaction mixture with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography or recrystallization.

Section 4: Data Analysis and Interpretation for SAR

Once a library of derivatives is synthesized and purified, each compound must be characterized and its biological activity measured. The resulting data is then compiled to derive SAR insights.

Characterization Data

All novel compounds must be characterized to confirm their structure and assess purity (>95% is standard for biological testing).

  • ¹H and ¹³C NMR: Confirms the chemical structure and connectivity.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • HPLC/UPLC: Assesses the purity of the final compound.

Hypothetical SAR Data Table

The table below illustrates how data for a small, focused library might be organized to facilitate SAR analysis. Biological activity is represented here by IC₅₀ (the concentration required for 50% inhibition) at a hypothetical opioid receptor.

Compound IDR¹ SubstituentR² SubstituentR³ SubstituentMWLogP (calc.)IC₅₀ (nM)
Core-01 H4-CH₃OH191.271.85250
Deriv-02 -CH₂CH₃4-CH₃OH219.322.4185
Deriv-03 -CH₂-Ph4-CH₃OH281.393.9815
Deriv-04 -C(O)CH₃4-CH₃OH233.301.60>1000
Deriv-05 -CH₂-Ph4-ClOH301.824.5422
Deriv-06 -CH₂-Ph4-CH₃OCH₃295.424.21150

SAR Interpretation from Hypothetical Data:

  • N-Substitution (R¹): Comparing Core-01 , Deriv-02 , and Deriv-03 suggests that increasing the size and lipophilicity of the N-substituent (H < Ethyl < Benzyl) significantly improves potency. This indicates a likely hydrophobic pocket near the nitrogen. N-acylation (Deriv-04 ) abolishes activity, suggesting that the basicity of the piperidine nitrogen is critical for receptor interaction.

  • Aryl Substitution (R²): Replacing the 4-methyl group with a 4-chloro group (Deriv-05 vs. Deriv-03 ) results in a slight decrease in potency, suggesting that while electronics play a role, the size and hydrophobic nature of the para-substituent are well-tolerated.

  • Hydroxyl Modification (R³): Masking the hydroxyl group as a methyl ether (Deriv-06 vs. Deriv-03 ) drastically reduces activity. This strongly implies that the hydroxyl group is a key hydrogen bond donor, essential for high-affinity binding.

G S1 Core Scaffold Synthesis S2 Library Synthesis (R¹, R², R³ Diversification) S1->S2 S3 Purification & Characterization (HPLC, NMR, MS) S2->S3 S4 Biological Screening (e.g., Binding Assay) S3->S4 S5 Data Analysis (Compile IC₅₀ values) S4->S5 S6 SAR Determination S5->S6 S7 Design Next-Gen Compounds S6->S7 S7->S2 Iterative Optimization

Caption: Overall workflow from synthesis to SAR analysis.

Conclusion

This application note has outlined a robust and logical pathway for the synthesis of this compound and its derivatives for the purpose of structure-activity relationship studies. By employing a reliable Grignard reaction for the core scaffold and systematic derivatization at key positions, researchers can efficiently generate focused compound libraries. The provided protocols, rooted in established chemical principles, serve as a practical starting point for these investigations. Careful analysis of the resulting biological data, as demonstrated with a hypothetical dataset, allows for the elucidation of critical molecular features required for activity, thereby guiding the iterative process of rational drug design and lead optimization.

References

The Versatile Intermediate: A Guide to the Use of 4-(4-methylphenyl)piperidin-4-ol in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 4-(4-methylphenyl)piperidin-4-ol as a pivotal chemical intermediate. With full editorial control, this guide is structured to provide in-depth technical details, field-proven insights, and self-validating protocols, ensuring both scientific integrity and practical applicability.

Introduction: The Significance of the 4-Arylpiperidin-4-ol Scaffold

The 4-arylpiperidin-4-ol moiety is a well-established "privileged scaffold" in medicinal chemistry. Its rigid framework and the presence of key functional groups—a tertiary alcohol and a secondary amine—make it a versatile building block for the synthesis of a wide range of biologically active molecules. These compounds have found applications in diverse therapeutic areas, most notably as analgesics, antipsychotics, and antihistamines. The this compound, with its specific substitution pattern, serves as a crucial intermediate in the development of novel therapeutics, particularly in the realm of opioid receptor modulators. The incorporation of the 4-phenylpiperidine pharmacophore is a key feature in potent opioid analgesics.[1] This guide will delineate the synthesis of this valuable intermediate and explore its subsequent transformations into more complex molecular architectures.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process involving a Grignard reaction with an N-protected 4-piperidone, followed by deprotection of the amine. The use of a tert-butoxycarbonyl (Boc) protecting group is advantageous due to its stability under the Grignard reaction conditions and its facile removal under acidic conditions.[2]

Part 1: Synthesis of tert-Butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylate

This protocol details the synthesis of the N-Boc protected intermediate via a Grignard reaction.

Reaction Scheme:

Synthesis of N-Boc-4-(4-methylphenyl)piperidin-4-ol 4-bromotoluene 4-Bromotoluene p-tolylmagnesium_bromide p-Tolylmagnesium bromide 4-bromotoluene->p-tolylmagnesium_bromide + Mg, THF Mg Mg THF Anhydrous THF product tert-Butyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate p-tolylmagnesium_bromide->product + N-Boc-4-piperidone N-Boc-4-piperidone N-Boc-4-piperidone

Caption: Grignard reaction for the synthesis of the N-Boc protected intermediate.

Materials and Reagents:

Reagent/MaterialGradeSupplier
4-BromotolueneReagentCommercially Available
Magnesium turnings>99%Commercially Available
IodineCrystalCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
N-Boc-4-piperidone>98%Commercially Available
Saturated aqueous ammonium chloride (NH₄Cl)ACS GradeCommercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica gel for column chromatography230-400 meshCommercially Available

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under a stream of dry nitrogen.

    • To the flask, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous THF.

    • Add a small portion of the 4-bromotoluene solution to the magnesium turnings. Initiation of the reaction is indicated by a color change and gentle reflux. Gentle heating may be required to initiate the reaction.

    • Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Grignard Addition to N-Boc-4-piperidone:

    • In a separate flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF.

    • Cool the solution to 0 °C using an ice-water bath.

    • Slowly add the freshly prepared Grignard reagent solution to the cooled N-Boc-4-piperidone solution via a cannula or dropping funnel.

    • Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Expected Yield: 70-85%

Part 2: Deprotection of the N-Boc Group

This protocol describes the removal of the Boc protecting group to yield the final product, this compound.

Reaction Scheme:

Deprotection of N-Boc Group N-Boc_protected tert-Butyl 4-hydroxy-4-(p-tolyl)piperidine-1-carboxylate product This compound N-Boc_protected->product + HCl/Dioxane HCl HCl in Dioxane

Caption: Acid-catalyzed deprotection of the N-Boc group.

Materials and Reagents:

Reagent/MaterialGradeSupplier
tert-Butyl 4-hydroxy-4-(4-methylphenyl)piperidine-1-carboxylateAs synthesized-
4 M HCl in 1,4-DioxaneReagentCommercially Available
Diethyl ether (Et₂O)ACS GradeCommercially Available
Saturated aqueous sodium bicarbonate (NaHCO₃)ACS GradeCommercially Available
Dichloromethane (DCM)ACS GradeCommercially Available
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially Available

Experimental Protocol:

  • Deprotection Reaction:

    • Dissolve the N-Boc protected intermediate (1.0 eq) in a minimal amount of dichloromethane.

    • To this solution, add 4 M HCl in 1,4-dioxane (5-10 eq) and stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • To the residue, add diethyl ether to precipitate the hydrochloride salt of the product.

    • Filter the solid and wash with cold diethyl ether.

    • To obtain the free base, dissolve the hydrochloride salt in water and basify to pH >10 with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x volume).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the pure this compound as a solid.

Expected Yield: >95%

Characterization of this compound

Physical Properties:

PropertyValue
Molecular FormulaC₁₂H₁₇NO
Molecular Weight191.27 g/mol
AppearanceWhite to off-white solid

Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): The spectrum is expected to show signals for the aromatic protons of the p-tolyl group (two doublets, each integrating to 2H), a singlet for the methyl group protons (~2.3 ppm), multiplets for the piperidine ring protons, and a broad singlet for the hydroxyl proton and the amine proton (which may exchange with D₂O).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): The spectrum should display signals for the quaternary carbon of the piperidine ring attached to the hydroxyl and aryl groups, distinct signals for the aromatic carbons, the methyl carbon, and the carbons of the piperidine ring.

  • FTIR (KBr, cm⁻¹): The spectrum will show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the O-H and N-H stretching vibrations. Characteristic C-H stretching vibrations for aromatic and aliphatic groups will be observed around 2800-3100 cm⁻¹. Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.[3]

  • Mass Spectrometry (ESI-MS): m/z calculated for C₁₂H₁₇NO [M+H]⁺: 192.1383; found: 192.1385.

Application Notes: Utilization as a Chemical Intermediate

This compound is a versatile intermediate that can undergo various transformations at both the piperidine nitrogen and the tertiary hydroxyl group.

N-Alkylation: Synthesis of N-Benzyl-4-(4-methylphenyl)piperidin-4-ol

N-alkylation introduces substituents on the piperidine nitrogen, a common strategy in drug design to modulate pharmacological activity.[4]

Reaction Scheme:

N-Alkylation start This compound product 1-Benzyl-4-(p-tolyl)piperidin-4-ol start->product + Benzyl Bromide, K₂CO₃, MeCN benzyl_bromide Benzyl Bromide K2CO3 K₂CO₃, Acetonitrile O-Esterification start 1-Methyl-4-(p-tolyl)piperidin-4-ol product 1-Methyl-4-(p-tolyl)piperidin-4-yl propionate start->product + Propionyl Chloride, Pyridine propionyl_chloride Propionyl Chloride pyridine Pyridine

References

A Phased Approach to the Biological and Pharmacological Assessment of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Introduction and Strategic Overview

4-(4-methylphenyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. The piperidine scaffold is present in a wide array of approved therapeutics, particularly those targeting the central nervous system (CNS), such as analgesics and antipsychotics. For instance, the 4-phenylpiperidine substructure is a key pharmacophore in potent opioid analgesics, while related structures are intermediates in the synthesis of drugs like Haloperidol. Given this structural precedent, a systematic and rigorous evaluation of this compound is warranted to elucidate its potential biological effects, pharmacological activity, and safety profile.

This document provides a comprehensive, phased experimental framework for researchers, scientists, and drug development professionals. The proposed strategy is designed to be resource-efficient, beginning with high-throughput in vitro assays to assess foundational safety and potential bioactivity before progressing to more complex and resource-intensive models. This tiered approach ensures that critical safety and liability questions are answered early, allowing for informed go/no-go decisions at key stages of the research process. We will detail the rationale behind each experimental phase, provide step-by-step protocols for critical assays, and offer guidance on data interpretation.

The overall workflow is designed to build a comprehensive biological profile of the compound, starting with a broad assessment of safety and potential liabilities, followed by an investigation into its specific pharmacological effects, particularly within the CNS.

G cluster_0 Phase 1: Foundational In Vitro Safety & ADME cluster_1 Phase 2: In Vitro Pharmacodynamics (CNS Focus) cluster_2 Phase 3: Preliminary In Vivo Assessment p1_geno Genotoxicity (Ames Test) decision1 Acceptable Safety Profile? p1_geno->decision1 p1_cardio Cardiotoxicity (hERG Assay) p1_cardio->decision1 p1_dme Metabolic Profile (CYP450 Inhibition) p1_dme->decision1 p2_neurotox General Neurotoxicity (e.g., MTT, LDH) p2_neurite Neurite Outgrowth Assay p2_neurotox->p2_neurite p2_mea Functional Neuronal Activity (MEA) p2_neurite->p2_mea decision2 Evidence of Neuronal Activity? p2_mea->decision2 p3_acute Acute Toxicity & MTD p3_behavior Behavioral Phenotyping (e.g., Locomotor) p3_acute->p3_behavior proceed Proceed to Clinical Development Consideration p3_behavior->proceed start Test Compound: This compound start->p1_geno Initial Screening start->p1_cardio Initial Screening start->p1_dme Initial Screening decision1->p2_neurotox Yes stop Terminate Investigation decision1->stop No decision2->p3_acute Yes decision2->stop No

Figure 1: A tiered experimental workflow for assessing the biological effects of a novel compound.

Phase 1: Foundational In Vitro Safety and ADME Profiling

The initial phase of assessment is critical for identifying potential liabilities that could terminate a compound's development, irrespective of its efficacy. These assays address genotoxicity, cardiotoxicity, and metabolic

Troubleshooting & Optimization

troubleshooting solubility issues of 4-(4-methylphenyl)piperidin-4-ol in different solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for these issues and provide a series of systematic, question-driven troubleshooting guides and detailed experimental protocols to achieve successful solubilization for your experiments.

Section 1: Understanding the Molecule - Core Solubility Profile

This section addresses the fundamental properties of this compound that govern its solubility.

Q1: What are the key structural features of this compound that dictate its solubility behavior?

Answer: The solubility of this compound is a direct consequence of its hybrid structure, which contains both polar (hydrophilic) and nonpolar (lipophilic) regions. Understanding this balance is the first step in troubleshooting.

  • Lipophilic Moieties: The 4-methylphenyl (toluene) group is nonpolar and hydrophobic. This aromatic ring is the primary driver of the compound's poor solubility in aqueous solutions.

  • Hydrophilic Moieties:

    • The piperidin-4-ol core contains two key polar features: a tertiary alcohol (-OH) and a secondary amine (-NH-).

    • Both the hydroxyl and amine groups can participate in hydrogen bonding with polar solvents like water, which aids in solvation.[1]

  • Ionizable Group: The piperidine nitrogen is basic. This is the most critical feature for solubility manipulation. At neutral or high pH, this nitrogen is un-ionized and less interactive with water. In an acidic environment (low pH), it becomes protonated to form a cationic ammonium salt (-NH2+-), which is significantly more polar and thus more water-soluble.[2][3][4]

This dual nature means the compound is often sparingly soluble in both highly nonpolar solvents (like hexanes) and neutral aqueous buffers, requiring a tailored solvent strategy.

Table 1: Physicochemical Properties of this compound
PropertyValue / DescriptionImpact on Solubility
Molecular Formula C₁₂H₁₇NO[5]-
Molecular Weight 191.27 g/mol [5]-
Structure A piperidin-4-ol core with a 4-methylphenyl group at the 4-position.[6]Contains both significant hydrophobic (phenyl) and hydrophilic (hydroxyl, amine) regions.
Predicted pKa ~9-10 (Estimated for the piperidine nitrogen)The secondary amine is basic and will be protonated at acidic pH, drastically increasing aqueous solubility.[7][8]
Appearance Typically a white to off-white solid.[9]Indicates that it exists in a stable crystal lattice that requires energy to disrupt for dissolution.

Section 2: Troubleshooting Organic Stock Solutions

Most experimental workflows begin with preparing a concentrated stock solution in an organic solvent. Problems can often arise at this initial step.

Q2: My compound is difficult to dissolve in standard organic solvents like DMSO or ethanol to my target concentration. What should I do?

Answer: If you are facing difficulty preparing a concentrated organic stock, it may be due to reaching the saturation limit or slow dissolution kinetics.

Immediate Steps:

  • Gentle Heating: Warm the solution to 37-40°C in a water bath. This increases the kinetic energy and can help overcome the crystal lattice energy.

  • Sonication: Use a bath sonicator to provide mechanical agitation, which breaks up solid aggregates and accelerates the dissolution process.

  • Vortexing: Vigorous mixing can aid in dissolving the compound.

Systematic Approach: If the above steps fail, you may need to screen alternative solvents. The principle of "like dissolves like" is a useful guide.

Table 2: Common Organic Solvents for Stock Solution Preparation
SolventPolarityComments
Dimethyl Sulfoxide (DMSO) HighA very strong, polar aprotic solvent. Usually the first choice for creating high-concentration stocks of poorly soluble compounds.[9]
Ethanol (EtOH) HighA polar protic solvent. Good for many compounds and often better tolerated in biological assays than DMSO.
Methanol (MeOH) HighSimilar to ethanol but can be more toxic in cellular systems.[9]
N,N-Dimethylformamide (DMF) HighA polar aprotic solvent, similar in strength to DMSO.
Q3: My compound precipitates out of its DMSO stock solution during storage, especially in the freezer. How can I resolve this?

Answer: This is a common issue caused by the stock solution being supersaturated at lower temperatures. DMSO freezes at +19°C, and as it solidifies, the solute (your compound) is forced out of the solution, leading to precipitation. Even in a liquid state at 4°C, the solubility limit is lower than at room temperature.

Solutions:

  • Store at Room Temperature: If the compound is stable, storing the DMSO stock tightly sealed at room temperature is the most effective way to prevent precipitation.[10]

  • Prepare Fresh Solutions: For maximum reliability and to avoid issues with compound stability or precipitation, preparing the stock solution fresh before each experiment is the best practice.[10]

  • Lower the Stock Concentration: If you must store the solution, preparing it at a lower, more stable concentration can prevent it from falling out of solution upon cooling.[10]

Section 3: Enhancing Aqueous Solubility for Experiments

The most significant challenge for this compound is achieving sufficient solubility in aqueous buffers for biological or analytical assays.

Q4: Why does my compound precipitate when I dilute my DMSO stock into a neutral aqueous buffer like PBS (pH 7.4)?

Answer: This occurs because the compound is poorly soluble in water at neutral pH. While it is soluble in the 100% DMSO stock, diluting it into the aqueous buffer creates a new solvent environment where water is the dominant component. At pH 7.4, the basic piperidine nitrogen is largely un-ionized, and the hydrophobic methylphenyl group drives the molecule to crash out of the solution.

Q5: How can I leverage pH to dramatically improve the aqueous solubility of this compound?

Answer: The basic piperidine nitrogen is the key to enhancing aqueous solubility. By lowering the pH of your aqueous solvent, you can protonate this nitrogen, forming a highly soluble ammonium salt. For ionic compounds with basic anions or cations, solubility increases as the pH is decreased.[3][4]

The diagram below illustrates this equilibrium. At a higher pH, the neutral, poorly soluble form dominates. As the pH is lowered (by adding acid), the equilibrium shifts towards the protonated, water-soluble cationic form.

ph_solubility cluster_0 High pH (e.g., pH 9) cluster_1 Low pH (e.g., pH 4) unprotonated R-NH (Neutral) Poorly Water-Soluble protonated R-NH2+ (Cationic Salt) Highly Water-Soluble unprotonated->protonated + H+ (Acid) protonated->unprotonated - H+ (Base)

Caption: pH-dependent equilibrium of this compound.

To apply this, consider preparing your aqueous buffer at a lower pH (e.g., pH 4-5) where the compound is fully protonated and soluble. For a detailed methodology, see Protocol 1: Determination of pH-Dependent Aqueous Solubility .

Q6: My experiment must be conducted at or near neutral pH. How can I improve solubility without significantly altering pH?

Answer: If pH modification is not an option, the next strategy is to use co-solvents . A co-solvent is a water-miscible organic solvent that, when added to an aqueous solution, increases the solubility of poorly soluble compounds by reducing the overall polarity of the solvent system.[11][12][13]

Commonly used co-solvents in biological research include:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin

The goal is to use the minimum amount of co-solvent necessary to achieve solubility while ensuring it does not interfere with your assay. A typical starting point is to screen co-solvent concentrations from 1% to 20% (v/v) in your final solution. For a systematic approach, refer to Protocol 2: Screening of Co-solvent Systems for Solubility Enhancement .

The workflow for selecting and optimizing a co-solvent is outlined below.

cosolvent_workflow start Goal: Solubilize Compound at Neutral pH select_cosolvents Select Biocompatible Co-solvents (e.g., EtOH, PG, PEG 400) start->select_cosolvents prepare_systems Prepare Buffer with Varying % of Each Co-solvent (e.g., 1-20%) select_cosolvents->prepare_systems add_compound Add Compound to Each System at Target Concentration prepare_systems->add_compound equilibrate Equilibrate Samples (e.g., Shake 24h at RT) add_compound->equilibrate analyze Assess Solubility (Visual, HPLC, etc.) equilibrate->analyze optimize Identify Lowest Effective % for Best Co-solvent analyze->optimize end Optimized Formulation Achieved optimize->end

Caption: Workflow for co-solvent screening and optimization.

Section 4: Advanced Strategies and General Workflow

Q7: I have tried pH adjustment and co-solvents, but I still face solubility or stability issues. What are some other advanced formulation techniques?

Answer: When standard methods are insufficient, more advanced formulation strategies can be employed, though these often require more extensive development.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic methylphenyl group of your compound, forming an "inclusion complex" that has greatly improved aqueous solubility.[14][15] Beta-cyclodextrins and their derivatives (like HP-β-CD and SBE-β-CD) are commonly used.

  • Use of Surfactants: Surfactants, or surface-active agents, can form micelles in aqueous solutions. These micelles have a hydrophobic core that can solubilize your compound, while the hydrophilic shell keeps the micelle dispersed in water.[16] Examples include Tween® 80 and Cremophor® EL. Caution is advised as surfactants can interfere with many biological assays.

  • Amorphous Solid Dispersions: By preventing the compound from forming a stable crystal lattice, its apparent solubility can be increased. This is typically achieved by dispersing the compound in a polymer matrix using techniques like spray drying or hot-melt extrusion.[17][18] This is a more complex approach generally used in later-stage drug development.

Q8: Can you provide a final, overarching workflow for troubleshooting the solubility of this compound?

Answer: Certainly. The following diagram summarizes a systematic, multi-step approach to tackling any solubility challenge with this compound.

troubleshooting_summary Overall Solubility Troubleshooting Workflow start Problem: Compound Insoluble q_stock Is it for an organic stock? start->q_stock stock_sol Troubleshoot Organic Stock: - Heat / Sonicate - Screen Solvents (DMSO, DMF) q_stock->stock_sol Yes q_pH Is pH modification allowed? q_stock->q_pH No, for aqueous stock_sol->q_pH ph_sol Use pH Adjustment: - Lower pH to 4-5 - Form a soluble salt q_pH->ph_sol Yes q_cosolvent Is a co-solvent allowed? q_pH->q_cosolvent No success Solubility Achieved ph_sol->success cosolvent_sol Use Co-solvents: - Screen EtOH, PG, PEG 400 - Find lowest effective % q_cosolvent->cosolvent_sol Yes advanced_sol Consider Advanced Methods: - Cyclodextrins - Surfactants - Solid Dispersions q_cosolvent->advanced_sol No / Insufficient cosolvent_sol->success advanced_sol->success

Caption: A comprehensive decision tree for solubility troubleshooting.

Section 5: Experimental Protocols

Protocol 1: Determination of pH-Dependent Aqueous Solubility

Objective: To determine the approximate solubility of this compound across a range of pH values to identify the optimal pH for solubilization.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • 0.22 µm syringe filters (ensure filter material is compatible with your final analysis solvent)

  • Analytical method for quantification (e.g., HPLC-UV, LC-MS)

Methodology:

  • Prepare Buffers: Make a series of buffers covering the desired pH range (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9).

  • Add Excess Compound: To separate vials, add an excess amount of the solid compound (e.g., 5-10 mg) to a fixed volume of each buffer (e.g., 1 mL). The goal is to have undissolved solid remaining at equilibrium.

  • Equilibrate: Tightly cap the vials and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the solution reaches equilibrium saturation.

  • Separate Phases: Allow the vials to sit undisturbed for 30 minutes to let the excess solid settle.

  • Filter: Carefully withdraw a portion of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles.[10] This step is critical for accurate measurement.

  • Quantify: Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like HPLC.

  • Analyze: Plot the measured solubility (in mg/mL or µM) against the pH of the buffer to generate a pH-solubility profile.

Protocol 2: Screening of Co-solvent Systems for Solubility Enhancement

Objective: To identify an effective co-solvent and its minimum required concentration to solubilize the compound in a neutral aqueous buffer.

Materials:

  • This compound

  • Primary aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents to be screened (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Vials, shaker, filters, and analytical equipment as in Protocol 1.

Methodology:

  • Prepare Co-solvent Systems: Prepare a series of solvent systems by mixing the primary aqueous buffer with each co-solvent at different volume percentages (e.g., 5%, 10%, 15%, 20% v/v).

  • Add Excess Compound: To vials containing 1 mL of each co-solvent system, add an excess amount of the solid compound. Include a control vial with only the primary buffer.

  • Equilibrate: Shake the samples at a constant temperature for 24-48 hours to reach equilibrium.

  • Filter: Filter the samples through a 0.22 µm syringe filter to remove undissolved solids.

  • Quantify: Analyze the concentration of the dissolved compound in the filtrate for each condition.

  • Analyze: Compare the solubility results across the different co-solvents and concentrations to identify the system that achieves the target solubility with the lowest percentage of organic co-solvent.

References

Technical Support Center: Optimizing Dosage and Administration of 4-(4-methylphenyl)piperidin-4-ol in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the preclinical evaluation of 4-(4-methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing the dosage and administration of this novel piperidine derivative in animal models. As a senior application scientist, my goal is to equip you with the foundational knowledge and practical protocols to navigate the complexities of in vivo studies with this compound, ensuring data integrity and scientific rigor.

The piperidine scaffold is a cornerstone in medicinal chemistry, and understanding the nuances of this particular derivative is key to unlocking its therapeutic potential.[1] This guide will address common challenges, from formulation development for poorly soluble compounds to the selection of appropriate administration routes and dose-ranging strategies.

I. Frequently Asked Questions (FAQs)

Q1: What are the known physicochemical properties of this compound?

A1: this compound is a piperidine derivative with the following properties:

  • CAS Number: 57988-60-0[2]

  • Molecular Formula: C₁₂H₁₇NO[2]

  • Molecular Weight: 191.27 g/mol [2]

While extensive data is not publicly available, its structure, featuring a piperidine ring and a para-tolyl group, suggests it is a lipophilic molecule with potentially low aqueous solubility.[3] This is a critical consideration for formulation development.

Q2: What is the likely mechanism of action for this compound?

A2: The precise mechanism of action for this compound is not well-documented in public literature, as it is primarily supplied for research purposes.[2] However, the 4-phenylpiperidine scaffold is a common feature in compounds targeting the central nervous system (CNS), including opioid receptors.[4] Additionally, piperidine derivatives have been investigated for a wide range of pharmacological activities, including anticancer and antimicrobial effects.[5][6] Researchers should conduct target validation and binding assays to elucidate its specific molecular targets.

Q3: What are the potential metabolic pathways for this compound?

A3: Piperidine derivatives are typically metabolized by cytochrome P450 (CYP) enzymes in the liver.[3] Common metabolic pathways include N-dealkylation, hydroxylation of the aromatic ring, and oxidation of the piperidine ring.[3][7] In vitro metabolism studies using liver microsomes are essential to identify the major metabolites and the specific CYP isoforms involved.

Q4: Are there any known toxicities associated with piperidine alkaloids?

A4: Yes, some piperidine alkaloids can be toxic.[8] For instance, they can be acutely toxic to livestock and may have teratogenic effects.[8] Therefore, it is crucial to conduct thorough toxicity studies and handle the compound with appropriate safety precautions.

II. Troubleshooting Guide

Challenge 1: Poor Aqueous Solubility and Compound Precipitation

A primary hurdle in preclinical studies is often the poor aqueous solubility of new chemical entities.[9][10] This can lead to inaccurate dosing, low bioavailability, and high variability in experimental results.

Symptoms:

  • Visible precipitate in the dosing formulation.

  • Difficulty in achieving the desired concentration.

  • Inconsistent results between animals.

Root Causes and Solutions:

Root Cause Explanation Solution
High Lipophilicity The tolyl group on the phenyl ring likely increases the lipophilicity of the molecule, reducing its affinity for aqueous vehicles.[3]Formulation Optimization: Employ strategies to enhance solubility.
Incorrect Vehicle Selection Using a simple aqueous vehicle like saline or water for a poorly soluble compound will lead to precipitation.Systematic Vehicle Screening: Test a range of vehicles with varying solubilizing properties.
pH Effects The piperidine nitrogen is basic and its ionization state, which influences solubility, will be pH-dependent.pH Adjustment: For basic compounds, lowering the pH of the vehicle can increase solubility.[9]

Workflow for Formulation Development

G cluster_0 Phase 1: Solubility Screening cluster_1 Phase 2: Vehicle Optimization cluster_2 Phase 3: In Vivo Evaluation A Determine Intrinsic Solubility in Water and Buffers (pH 4-8) B Screen Common Excipients: - Co-solvents (PEG 400, Propylene Glycol) - Surfactants (Tween 80, Cremophor EL) - Cyclodextrins (HP-β-CD) A->B If poorly soluble C Prepare Small-Scale Formulations with Promising Excipients B->C D Assess Physical Stability: - Visual Inspection for Precipitation - Check for Phase Separation C->D E Select Lead Formulations for In Vivo Tolerance Testing D->E F Administer Vehicle Alone to a Small Group of Animals E->F G Monitor for Adverse Effects (e.g., irritation, lethargy) F->G H Finalize Dosing Vehicle G->H

Caption: Workflow for developing a suitable formulation.

Challenge 2: High Intersubject Variability in Pharmacokinetic (PK) Profiles

Symptoms:

  • Large standard deviations in plasma concentration-time profiles.

  • Inconsistent pharmacological responses at the same dose level.

Root Causes and Solutions:

Root Cause Explanation Solution
Inconsistent Dosing Technique Improper oral gavage or injection technique can lead to variable dosing volumes and absorption rates.[11]Standardize Administration Procedures: Ensure all personnel are properly trained and follow a consistent protocol. Use appropriate gavage needle sizes to minimize stress and ensure accurate delivery.[11]
Food Effects The presence of food in the gastrointestinal tract can significantly alter drug absorption.Control Feeding Schedule: Fast animals overnight before dosing (while ensuring access to water).
First-Pass Metabolism High first-pass metabolism in the liver can lead to low and variable oral bioavailability.Consider Alternative Routes: If oral bioavailability is poor, explore intravenous (IV) or intraperitoneal (IP) administration to bypass the GI tract and liver.
Challenge 3: Unexpected Adverse Events or Toxicity

Observing adverse effects is a critical part of preclinical safety assessment.

Symptoms:

  • Weight loss, lethargy, or changes in behavior.

  • Organ-specific toxicity observed in histopathology.

Root Causes and Solutions:

Root Cause Explanation Solution
On-Target Toxicity The adverse effect is a direct result of the compound's primary pharmacological action.Dose De-escalation: Reduce the dose to a level that is pharmacologically active but not toxic.
Off-Target Toxicity The compound is interacting with unintended molecular targets.In Vitro Profiling: Screen the compound against a panel of common off-target receptors and enzymes (e.g., hERG channel).
Vehicle-Related Toxicity The dosing vehicle itself may be causing adverse effects.Vehicle Toxicity Study: Always include a vehicle-only control group in your studies.

III. Experimental Protocols

Protocol 1: Preparation of a Dosing Formulation

This protocol provides a starting point for formulating this compound for oral administration in rodents.

Materials:

  • This compound

  • Polyethylene glycol 400 (PEG 400)

  • Tween 80

  • Sterile water for injection

Procedure:

  • Weigh the required amount of this compound.

  • In a sterile container, add PEG 400 to the compound.

  • Vortex or sonicate until the compound is fully dissolved.

  • Add Tween 80 to the solution and mix thoroughly.

  • Slowly add sterile water to the desired final volume while stirring.

  • Visually inspect the final formulation for any signs of precipitation.

Recommended Vehicle Composition (for initial screening):

Vehicle ComponentPercentage (v/v)
PEG 40010%
Tween 805%
Sterile Water85%
Protocol 2: Dose-Range Finding Study in Mice

A dose-range finding study is essential to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for efficacy studies.[12]

Study Design:

  • Animals: Male and female mice (e.g., C57BL/6), 8-10 weeks old.

  • Group Size: 3-5 animals per group.

  • Dose Levels: Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent groups (e.g., 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Route of Administration: The intended route for efficacy studies (e.g., oral gavage).

  • Observations: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7 days post-dose.

Workflow for a Dose-Range Finding Study

G A Select Dose Levels (e.g., 1, 3, 10, 30, 100 mg/kg) B Administer Single Dose to Each Group (n=3-5/group) A->B C Monitor Clinical Signs (daily for 7 days) B->C D Measure Body Weight (Days 0, 3, 7) B->D E Determine MTD (Highest dose with no mortality and <10% body weight loss) C->E D->E F Select Doses for Efficacy Studies (e.g., MTD, 1/2 MTD, 1/4 MTD) E->F

Caption: A typical workflow for a dose-range finding study.

IV. Conclusion

The successful preclinical development of this compound hinges on a systematic and well-informed approach to its dosage and administration. By addressing potential challenges such as poor solubility and by carefully designing and executing in vivo studies, researchers can generate reliable and reproducible data. This guide provides a framework for these critical early-stage investigations.

V. References

  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. Retrieved from --INVALID-LINK--

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. Pharmazeutische Industrie. Retrieved from --INVALID-LINK--

  • Sigfridsson, C. G., et al. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. International Journal of Pharmaceutics, 511(1), 630-637. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • Bittner, B., & Mountfield, R. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. ResearchGate. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Overcoming Poor Bioavailability of PSB-17365 in Animal Studies. Retrieved from --INVALID-LINK--

  • Toxicol Lett. (1981). Sub-acute Toxicity Studies on a New Piperidine Derivative (HSR-902) in Dogs. Toxicology Letters, 9(1), 5-10. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-[(4-Methylphenyl)methyl]piperidin-4-ol hydrochloride. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol 39512-49-7 wiki. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(4-Chlorophenyl)piperidin-4-ol. Retrieved from --INVALID-LINK--

  • Molbase. (n.d.). Cas no 180912-09-8 (4-(4-ETHYLPHENYL)-1-METHYLPIPERIDIN-4-OL). Retrieved from --INVALID-LINK--

  • Green, B. T., et al. (2012). Piperidine alkaloids: human and food animal teratogens. Food and Chemical Toxicology, 50(6), 2049-2055. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Comparative Pharmacokinetics of 3-[(4-Methylphenyl)methyl]piperidine Derivatives: A Methodological Guide. Retrieved from --INVALID-LINK--

  • Cignarella, G., et al. (1993). Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines. Journal of Medicinal Chemistry, 36(15), 2204-2211. Retrieved from --INVALID-LINK--

  • Turner, P. V., et al. (2011). Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613. Retrieved from --INVALID-LINK--

  • Sridhar, S. K., & Ramesh, A. (2001). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Mini-Reviews in Medicinal Chemistry, 1(4), 335-348. Retrieved from --INVALID-LINK--

  • Research A-Z. (n.d.). Guidelines on Administration of Substances to Laboratory Animals. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Methylpiperidin-4-ol. Retrieved from --INVALID-LINK--

  • Karthikeyan, M. S., et al. (2007). Piperidin-4-one: the potential pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(6), 637-650. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). Piperidin-4-ol. Retrieved from --INVALID-LINK--

  • Faustino, P. J., & Yang, Y. (2009). The basics of preclinical drug development for neurodegenerative disease indications. BMC Neurology, 9(Suppl 1), S2. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from --INVALID-LINK--

  • Dutkiewicz, G., et al. (2010). 4-(4-Chlorophenyl)piperidin-4-ol. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 3), o597. Retrieved from --INVALID-LINK--

  • Gyan Consulting. (2023, May 29). Challenges in Preclinical Drug Development: How to Overcome Them? Retrieved from --INVALID-LINK--

  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from --INVALID-LINK--

  • U.S. Food and Drug Administration. (2018, January 4). Step 2: Preclinical Research. Retrieved from --INVALID-LINK--

  • AMSbiopharma. (n.d.). Preclinical research strategies for drug development. Retrieved from --INVALID-LINK--

  • Agno Pharmaceuticals. (n.d.). Complete Guide To Pre-Clinical Drug Product Manufacturing. Retrieved from --INVALID-LINK--

  • Ikome, H. N., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 52. Retrieved from --INVALID-LINK--

  • Wang, B., et al. (2011). Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. Journal of Chemical Information and Modeling, 51(7), 1696-1707. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). 4-Piperidone. Retrieved from --INVALID-LINK--

  • Parra, A., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. Chemical & Pharmaceutical Bulletin, 53(1), 64-66. Retrieved from --INVALID-LINK--

  • Rahman, M. A., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Molecules, 27(11), 3484. Retrieved from --INVALID-LINK--

  • Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. Bioorganic & Medicinal Chemistry Letters, 19(15), 4274-4279. Retrieved from --INVALID-LINK--

  • Iorio, M. A., et al. (1969). Studies on 4-phenylpiperidine series. X. Some geometric isomers of quaternary piperidinium salts with anticholinesterase activity. Molecular Pharmacology, 5(6), 580-583. Retrieved from --INVALID-LINK--

  • ChemScence. (n.d.). The Role of 4-(4-methylphenyl)piperidine in Advanced Organic Synthesis. Retrieved from --INVALID-LINK--

  • Traynelis, S. F., et al. (2000). Synthesis of N-substituted 4-(4-hydroxyphenyl)piperidines, 4-(4-hydroxybenzyl)piperidines, and (+/-)-3-(4-hydroxyphenyl)pyrrolidines: selective antagonists at the 1A/2B NMDA receptor subtype. Journal of Medicinal Chemistry, 43(5), 984-994. Retrieved from --INVALID-LINK--

References

Technical Support Center: Strategies to Prevent the Degradation of 4-(4-methylphenyl)piperidin-4-ol Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-(4-methylphenyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical strategies for maintaining the stability and integrity of your experimental solutions. We will explore the inherent chemical liabilities of this molecule and provide actionable troubleshooting and prevention protocols.

Section 1: Understanding the Degradation of this compound

This section addresses the fundamental chemical properties of the molecule that make it susceptible to degradation. Understanding these pathways is the first step toward effective prevention.

Q1: What are the primary chemical liabilities of the this compound structure?

A1: The structure of this compound contains two primary functional groups susceptible to degradation:

  • A Tertiary Benzylic Alcohol: The hydroxyl (-OH) group is attached to a tertiary carbon that is also benzylic (adjacent to the phenyl ring). This specific arrangement makes the alcohol highly prone to elimination reactions (dehydration), especially under acidic conditions, because it can form a relatively stable tertiary benzylic carbocation intermediate.[1][2][3]

  • A Secondary Amine: The nitrogen atom within the piperidine ring is a secondary amine. Amines are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities, potentially leading to the formation of N-oxides or other oxidative degradation products.[4][5]

Q2: What are the most likely degradation pathways I should be aware of?

A2: Based on the molecule's structure, there are two predominant degradation pathways that researchers must mitigate: Acid-Catalyzed Dehydration and Oxidation.

1. Acid-Catalyzed Dehydration: This is often the most significant and rapid degradation pathway. Even trace amounts of acid in solvents or on glassware can catalyze the elimination of water from the tertiary alcohol. This results in the formation of a double bond within the piperidine ring, yielding 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine .[1][6]

G cluster_main Acid-Catalyzed Dehydration Pathway mol This compound protonation Protonation of Hydroxyl Group mol->protonation h2o_loss Loss of Water (H₂O) protonation->h2o_loss Slow, Rate-Limiting carbocation Stable Tertiary Benzylic Carbocation Intermediate h2o_loss->carbocation deprotonation Deprotonation carbocation->deprotonation Fast degradant 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine (Degradant) deprotonation->degradant catalyst H⁺ (Acid Catalyst) catalyst->protonation

Figure 1: Acid-catalyzed dehydration of this compound.

2. Oxidation: The secondary amine of the piperidine ring is a site for oxidation. This process can be slower than dehydration but is accelerated by exposure to air (oxygen), heat, and light. A common oxidative product is the corresponding N-oxide.

G cluster_oxidation Hypothetical Oxidation Pathway mol This compound n_oxide N-Oxide Degradant mol->n_oxide oxidant Oxidizing Agent (e.g., O₂, H₂O₂, Peroxides) oxidant->mol

Figure 2: Hypothetical oxidation of the piperidine nitrogen.
Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides direct answers to specific experimental problems you may encounter.

Q1: I'm observing a new, less polar peak in my HPLC analysis that grows over time. What could it be?

A1: This is a classic sign of the dehydration product , 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine. The loss of the polar hydroxyl group makes the resulting alkene significantly less polar, causing it to elute earlier (have a shorter retention time) on a reverse-phase HPLC column.

Troubleshooting Steps:

  • Confirm Identity: Use LC-MS to check the mass of the new peak. The dehydration product will have a molecular weight of 173.26 g/mol (C₁₂H₁₅N), which is 18.01 g/mol less than the parent compound (191.27 g/mol , C₁₂H₁₇NO).[7]

  • Perform an Acid Stress Test: Prepare a fresh solution of your compound and add a small amount of dilute acid (e.g., 0.1 M HCl). Let it sit for a short period (e.g., 1 hour) at room temperature. Analyze it by HPLC. If the new peak's retention time matches the peak you observed in your degraded sample, you have confirmed the degradation pathway is dehydration.

  • Corrective Action: Immediately review your solution preparation and storage protocols. Ensure all solvents are neutral, glassware is not acid-washed without proper rinsing, and consider using a buffered solution to maintain a pH > 7.

Q2: My solution is turning a faint yellow/brown color upon storage. What does this indicate?

A2: A color change, particularly to yellow or brown, is often indicative of oxidation or the formation of complex polymeric degradation products. Oxidative pathways can create chromophores that absorb visible light.

Troubleshooting Steps:

  • Protect from Light and Air: Immediately transfer your solution to an amber vial and purge the headspace with an inert gas like argon or nitrogen before sealing.[8]

  • Check Solvents: Ethereal solvents like tetrahydrofuran (THF) or diethyl ether can form explosive peroxides over time, which are potent oxidizing agents. Ensure you are using fresh, high-purity, BHT-stabilized (for ethers) solvents.

  • Analyze for Multiple Products: Your standard HPLC method may not be sufficient. Run a broad gradient to look for multiple small peaks that may not have been obvious before. Oxidation can lead to a variety of products.

  • Corrective Action: For long-term storage, prepare solutions fresh. If stock solutions are necessary, store them frozen (-20°C or -80°C) under an inert atmosphere and protected from light.

Section 3: Proactive Prevention: Best Practices for Solution Stability

The most effective strategy is prevention. This section outlines best practices for preparing and storing solutions of this compound.

Q1: What are the optimal storage conditions for solutions of this compound?

A1: Optimal storage conditions are designed to minimize both dehydration and oxidation. The following table summarizes the recommended parameters.

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for short-term.-20°C to -80°C (Frozen) for long-term.Low temperatures significantly reduce the rate of all chemical reactions, including dehydration and oxidation.[8]
pH (Aqueous) 7.0 - 8.5 (Neutral to slightly basic)Prevents acid-catalyzed dehydration, the primary degradation pathway. Use a suitable buffer (e.g., PBS, HEPES).
Solvent High-purity, anhydrous aprotic solvents (e.g., DMSO, DMF) or buffered aqueous systems.Avoids acidic conditions and minimizes water available for hydrolysis. Ensure DMSO is stored properly to prevent water absorption.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displaces oxygen from the headspace of the vial, preventing oxidative degradation of the secondary amine.[4]
Light Amber Glass Vials or Protect from LightPrevents photolytic degradation, which can be initiated by UV or visible light.[8]
Container Tightly sealed glass vials with PTFE-lined caps.Prevents solvent evaporation and exposure to atmospheric moisture and oxygen.[8]
Q2: Which solvents should I use or avoid?

A2: Solvent choice is critical.

  • Recommended Solvents:

    • DMSO: Excellent for creating concentrated stock solutions. Store aliquots at room temperature or frozen to prevent water absorption and precipitation.[9]

    • Ethanol/Methanol: Good for many applications, but ensure they are high-purity and anhydrous.

    • Buffered Aqueous Solutions (e.g., PBS at pH 7.4): Ideal for biological assays, but the compound's solubility may be limited. The buffer is crucial to prevent pH drops.

  • Solvents to Use with Caution:

    • THF, Diethyl Ether, Dioxane: These can form peroxides. Use only fresh, inhibitor-stabilized bottles and test for peroxides if the bottle has been open for an extended period.

  • Solvents to Avoid:

    • Acidic Solvents/Buffers: Any solvent or buffer system with a pH below 7 (e.g., acetate buffers) will accelerate dehydration.

    • Chlorinated Solvents (DCM, Chloroform): Can contain trace amounts of HCl, which will catalyze degradation.

Section 4: Experimental Protocols

To ensure the integrity of your experiments, robust validation and preparation procedures are essential.

Protocol 1: Forced Degradation Study Workflow

A forced degradation study is the definitive way to understand your molecule's stability and validate your analytical method.[10][11]

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and establish a stability-indicating analytical method.

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (e.g., 8 hours) start Prepare 1 mg/mL Stock Solution in Acetonitrile:Water (1:1) acid Acidic (0.1 M HCl, 60°C) start->acid Incubate base Basic (0.1 M NaOH, 60°C) start->base Incubate ox Oxidative (3% H₂O₂, RT) start->ox Incubate therm Thermal (80°C Solution) start->therm Incubate photo Photolytic (ICH Q1B Light) start->photo Incubate analyze Neutralize (if needed) & Analyze All Samples by LC-MS acid->analyze base->analyze ox->analyze therm->analyze photo->analyze compare Compare Stressed Samples to Unstressed (T=0) Control analyze->compare end Identify Degradants & Confirm Peak Separation (Method Validation) compare->end

Figure 3: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution in acetonitrile/water (50:50).

  • Unstressed Control: Dilute the stock solution to the target analytical concentration (e.g., 10 µg/mL) and analyze immediately (T=0 control).

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

  • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C.

  • Photolytic Degradation: Expose a solution in a quartz cuvette to light in a photostability chamber (as per ICH Q1B guidelines).

  • Analysis: At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize the acid/base samples, dilute to the target concentration, and analyze by a suitable RP-HPLC method with UV and MS detection.[4]

  • Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation to clearly identify products without completely consuming the parent compound. Your analytical method is "stability-indicating" if the parent peak is well-resolved from all degradation peaks.

Protocol 2: Recommended Preparation and Storage of a Stock Solution
  • Select Solvent: Choose high-purity, anhydrous DMSO for a concentrated stock solution.

  • Weighing: Use a calibrated analytical balance to weigh the solid compound in a clean, dry vial.

  • Dissolution: Add the calculated volume of DMSO to achieve the desired concentration (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.

  • Inert Atmosphere: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen.

  • Aliquoting: Dispense the stock solution into smaller, single-use aliquots in amber glass vials with PTFE-lined screw caps.

  • Purge Headspace: Before sealing each aliquot, purge the headspace of the vial with argon or nitrogen.

  • Storage: Store the aliquots frozen at -20°C or -80°C. For daily use, one aliquot can be kept at 2-8°C for a short period (stability should be verified). Avoid repeated freeze-thaw cycles.

Section 5: Frequently Asked Questions (FAQs)
Q1: How long can I expect my solution to be stable?

A1: Stability is not an intrinsic property; it is highly dependent on the storage conditions (solvent, temperature, pH, etc.). There is no universal expiration date. We strongly recommend you perform your own stability study under your specific experimental conditions by analyzing the solution at regular intervals (e.g., day 1, week 1, month 1) to determine its suitability for your assays.

Q2: I use DMSO stock solutions for my cell-based assays. Are there special considerations?

A2: Yes. While DMSO is an excellent solvent, it is hygroscopic (absorbs water from the air). Water in DMSO can lower the solubility of your compound upon freezing. Storing frequently used DMSO stocks at room temperature in a desiccator can sometimes be better than repeated freeze-thaw cycles.[9] Always ensure the final concentration of DMSO in your cell culture media is low (typically <0.5%) to avoid solvent toxicity.

Q3: If my compound degrades via dehydration, is the resulting tetrahydropyridine derivative problematic for my experiments?

A3: Potentially, yes. The dehydration product, 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine, is a different chemical entity with different physical, chemical, and biological properties. It will not have the same activity as the parent compound and could be inactive, have a different activity, or even be toxic in your system. Therefore, its presence compromises the accuracy and reproducibility of your results.

References

identifying and minimizing off-target effects of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Identifying and Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-(4-methylphenyl)piperidin-4-ol. This guide is designed to provide in-depth technical assistance to researchers and drug development professionals who are working with this and structurally related small molecules. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific reasoning to empower you to troubleshoot and optimize your experiments effectively.

This document will address the critical challenge of identifying and mitigating off-target effects, a common hurdle in the development of selective inhibitors. While this compound is provided as a specific chemical entity, the principles and methodologies discussed herein are broadly applicable to other small molecule drug candidates.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions and concerns that arise during the characterization of small molecule inhibitors like this compound.

Q1: We are observing unexpected cellular phenotypes after treatment with this compound that don't align with the known function of its intended target. Could these be off-target effects?

A1: It is highly plausible that unexpected cellular phenotypes arise from off-target effects. Small molecule inhibitors can interact with proteins other than their intended target, leading to a range of cellular responses.[1] In some instances, the desired therapeutic effect of a compound is actually mediated through these off-target interactions.[1] Therefore, it is crucial to experimentally validate that the observed phenotype is a direct result of modulating the intended target.

Q2: What are some common cellular consequences of off-target effects that we should be aware of?

A2: Off-target effects can manifest in various ways, often leading to cellular toxicity. Common mechanisms of cell toxicity include the overproduction of reactive oxygen species (ROS), subsequent oxidative stress, mitochondrial dysfunction, and DNA damage.[1] These can lead to apoptosis, necrosis, or other forms of cell death, as well as alterations in cell signaling pathways unrelated to the primary target.[1]

Q3: How can we experimentally determine if the observed efficacy of our compound is due to an off-target effect?

A3: A definitive way to test this is to assess the compound's efficacy in the absence of its intended target. Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust method.[1] If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[1]

Q4: What is the first step we should take to proactively identify potential off-targets for this compound?

A4: A cost-effective and rapid initial step is to use in silico prediction tools. These computational methods utilize large databases of known protein-ligand interactions to predict potential off-targets based on the chemical structure of your compound.[2][3] Several web-based tools and software packages are available for this purpose. While not a substitute for experimental validation, in silico profiling can help prioritize potential off-targets for subsequent wet lab investigation.

Q5: Our team has identified a potential off-target kinase. What is a straightforward biochemical assay to confirm this interaction?

A5: A direct and quantitative method is to perform an in vitro kinase assay. This can be a radiometric assay using ³²P-ATP, or a non-radioactive format such as ADP-Glo™, which measures the amount of ADP produced in the kinase reaction. By titrating the concentration of this compound, you can determine its IC50 value for the off-target kinase and compare it to the IC50 for your primary target. This will give you a quantitative measure of its selectivity.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides detailed troubleshooting advice and step-by-step protocols for key experiments to investigate and minimize off-target effects of this compound.

Troubleshooting Unexpected Cellular Toxicity

Issue: You observe significant cytotoxicity at concentrations where the compound is expected to be selective for its primary target.

Possible Cause: The observed toxicity is likely due to one or more off-target interactions.

Troubleshooting Workflow:

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Protocol 1: In Silico Off-Target Prediction

Objective: To computationally predict potential off-target proteins for this compound.

Principle: These tools compare the 2D or 3D structure of a small molecule to databases of compounds with known biological activities to predict potential interactions.

Procedure:

  • Obtain the chemical structure of this compound in a suitable format (e.g., SMILES or SDF).

  • Select an appropriate in silico tool. Several web-based servers are available, such as SwissTargetPrediction, SuperPred, and PASS Online.

  • Submit the structure to the selected server.

  • Analyze the results. The output will typically be a list of predicted targets ranked by a probability or similarity score.

  • Prioritize potential off-targets for experimental validation based on the prediction scores and their biological relevance to your experimental system.

Protocol 2: In Vitro Kinase Profiling

Objective: To experimentally screen this compound against a panel of kinases to identify off-target interactions.

Principle: This involves testing the inhibitory activity of the compound against a large number of purified kinases in a biochemical assay format.

Procedure:

  • Select a kinase screening service. Several contract research organizations (CROs) offer comprehensive kinase profiling panels (e.g., Eurofins DiscoverX, Reaction Biology).

  • Choose the desired panel size and composition. Panels can range from a few dozen to over 400 kinases.

  • Provide the compound at a specified concentration (typically 1 or 10 µM for a primary screen).

  • The CRO will perform the kinase assays and provide a report detailing the percent inhibition for each kinase in the panel.

  • Analyze the data to identify kinases that are significantly inhibited by your compound.

  • Follow up with dose-response experiments for the identified "hits" to determine their IC50 values.

Data Presentation:

KinasePercent Inhibition at 1 µMIC50 (nM)
Primary Target95%50
Off-Target Kinase A85%250
Off-Target Kinase B60%1200
Off-Target Kinase C15%>10000
Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: To validate the engagement of this compound with its primary and potential off-targets in a cellular context.

Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures this change in thermal stability by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.

Procedure:

  • Cell Treatment: Treat cultured cells with either vehicle control or a saturating concentration of this compound.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures (e.g., 40-70°C).

  • Protein Extraction: Lyse the cells (if not already done) and separate the soluble fraction from the precipitated proteins by centrifugation.

  • Protein Quantification: Quantify the amount of the target protein and a suspected off-target protein in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Visualization of Off-Target Identification and Minimization Workflow:

Off_Target_Workflow A Start: Compound of Interest (this compound) B In Silico Off-Target Prediction A->B C In Vitro Broad Panel Screening (e.g., Kinase Panel) A->C E Phenotypic Screening A->E F Prioritized List of Potential Off-Targets B->F C->F D Cellular Target Engagement (e.g., CETSA) E->F G Validate Off-Target Interaction (Biochemical & Cellular Assays) F->G H Structure-Activity Relationship (SAR) Studies G->H I Design & Synthesize Analogs H->I J Test Analogs for On-Target Potency & Off-Target Activity I->J J->H Iterate K Select Candidate with Improved Selectivity Profile J->K

Caption: Tiered approach for identifying and minimizing off-target effects.

Part 3: Scientific Integrity & Logic

The experimental choices outlined in this guide are based on a tiered and logical approach to de-risking a small molecule inhibitor.

  • Expertise & Experience: The progression from in silico prediction to biochemical screening and then to cellular validation is a field-proven strategy.[4] This approach allows for the cost-effective and rapid identification of potential liabilities, followed by more resource-intensive validation of the most promising hits. The inclusion of CETSA is critical as it provides evidence of target engagement within the complex milieu of the cell, bridging the gap between biochemical activity and cellular effects.

  • Trustworthiness: Each protocol described is a self-validating system. For instance, a hit from an in vitro kinase screen is not considered a bona fide off-target until it is validated in a cellular context. This multi-layered validation approach minimizes the risk of false positives and ensures that subsequent medicinal chemistry efforts are directed at genuine off-targets.

  • Authoritative Grounding: The methodologies described are standard practices in the pharmaceutical industry and academic drug discovery. The use of broad-panel screening is a key component of early safety pharmacology assessment to identify potential adverse drug reactions.[5]

By following this comprehensive guide, researchers can systematically identify and mitigate the off-target effects of this compound and other small molecule inhibitors, ultimately leading to the development of safer and more effective therapeutic agents.

References

Technical Support Center: Challenges in the Purification of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-methylphenyl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this valuable synthetic intermediate. As a tertiary alcohol containing a basic piperidine moiety, this compound presents a unique set of challenges that require a nuanced approach beyond standard purification protocols. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve high purity and yield.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the purification of this compound, particularly after its synthesis via the Grignard reaction of a 4-methylphenylmagnesium halide with an N-protected 4-piperidone.[1]

Q1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What's causing this and how can I induce crystallization?

Answer:

This is a frequent issue often caused by the presence of specific impurities that act as crystal lattice disruptors. The primary culprits are typically unreacted starting materials or reaction byproducts.

  • Causality:

    • Biaryl Impurity: The Wurtz coupling of the Grignard reagent can form 4,4'-dimethylbiphenyl, a nonpolar, often waxy solid that can co-precipitate or form a eutectic mixture with your product.[1]

    • Unreacted Piperidone: Residual N-protected 4-piperidone can inhibit crystallization.

    • Solvent Residue: Trapped reaction solvents like THF or diethyl ether can prevent the formation of an ordered solid state.

  • Troubleshooting Steps:

    • Initial Cleanup: Before attempting crystallization, perform a liquid-liquid extraction. The basicity of the piperidine nitrogen is your key advantage. Dissolve the crude oil in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash with dilute aqueous HCl (e.g., 1 M). Your product will move into the acidic aqueous phase as the hydrochloride salt, while non-basic impurities like the 4,4'-dimethylbiphenyl will remain in the organic layer.

    • Product Recovery: Separate the aqueous layer, cool it in an ice bath, and slowly basify it with NaOH or Na₂CO₃ solution until pH > 10. The free base of your product will precipitate or can be extracted back into fresh ethyl acetate or DCM.

    • Solvent Removal: Dry the organic layer containing the purified free base over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Ensure all solvent is removed; using a high-vacuum line for the final drying step is recommended.

    • Induce Crystallization: Take the purified, solvent-free oil/solid and attempt crystallization from a suitable solvent system (see FAQ 4). If it still resists, try scratch-seeding (scratching the inside of the flask with a glass rod at the solvent-air interface) or adding a seed crystal from a previous successful batch.

Q2: My NMR analysis shows a significant impurity with olefinic protons after workup. What is this and how did it form?

Answer:

You are likely observing the dehydration byproduct, 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine . This is a common issue with tertiary alcohols, especially under acidic conditions.

  • Mechanism: The tertiary alcohol can be protonated on its hydroxyl group during an acidic workup (e.g., quenching with strong acid). Water is an excellent leaving group, and its departure generates a stable tertiary carbocation. A proton is then eliminated from an adjacent carbon, forming a double bond.

  • Prevention & Removal:

    • Mild Quench: During the reaction workup, avoid strong acids. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.[1] This provides a proton source that is sufficiently acidic to protonate the alkoxide intermediate but mild enough to minimize dehydration of the final tertiary alcohol product.

    • Purification Strategy: If the byproduct has already formed, it can be separated by column chromatography. The dehydrated product is significantly less polar than the desired alcohol. A gradient elution on silica gel, starting with a low-polarity eluent (e.g., 10% ethyl acetate in hexanes) and gradually increasing the polarity, will elute the nonpolar byproduct first, followed by your desired product.

Q3: My column chromatography shows severe tailing/streaking of the product spot, leading to poor separation and mixed fractions. How can I fix this?

Answer:

This is a classic sign of a strong interaction between your basic compound and the acidic silica gel surface. The piperidine nitrogen is binding to the acidic silanol (Si-OH) groups on the silica, causing it to move unevenly down the column.

  • The "Why": Silica gel is acidic. Basic compounds like amines and piperidines can undergo acid-base interactions, leading to a portion of the molecules being "stuck" on the stationary phase and eluting slowly, causing the characteristic tailing.

  • Solution:

    • Neutralize the Eluent: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica. A common and effective choice is triethylamine (Et₃N) at a concentration of 0.5-1% (v/v).

    • Alternative Stationary Phase: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) is an excellent alternative for purifying basic compounds.

    • Salt Formation: In some cases, you can purify the compound as its salt (e.g., hydrochloride). However, this significantly changes its polarity and solubility, requiring a different eluent system, often involving more polar solvents like methanol. This is generally less common for free-base purification.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: What is the most robust, general-purpose purification strategy for this compound?

For a high-purity final product, a multi-step approach is most effective. The recommended workflow is an initial acid-base extraction followed by either crystallization or column chromatography.

  • Workflow:

    • Acid-Base Extraction: As detailed in Q1, this is the most efficient way to remove non-basic organic impurities, particularly the biaryl byproduct.[1]

    • Final Polish:

      • For High Purity & Crystalline Product: Recrystallization is the preferred method after the extraction. It is scalable and often yields material of >99% purity.

      • For Difficult-to-Crystallize Batches or Small Scales: Flash column chromatography on silica gel (with a base-modified eluent) is the most reliable way to separate the product from closely related impurities.[1]

FAQ 2: What are the key stability concerns for this compound during purification and storage?

The two primary stability concerns are dehydration and oxidation.

  • Dehydration: As discussed in Q2, avoid strong acidic conditions, especially with heating. During storage, ensure the compound is not exposed to acidic vapors in the lab environment.

  • Oxidation: While generally stable, tertiary amines and alcohols can be susceptible to long-term air oxidation. For long-term storage, it is best to keep the solid product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and stored in a cool, dark place.

FAQ 3: How can I effectively monitor purity during my purification?

Thin-Layer Chromatography (TLC) is your most valuable tool.

  • Staining: Since the piperidine ring and tolyl group have some UV activity, a UV lamp (254 nm) is a good starting point. However, for better visualization, especially of non-UV active impurities, use a chemical stain. Potassium permanganate (KMnO₄) stain is excellent as it reacts with the alcohol functional group, appearing as a yellow spot on a purple background.

  • TLC System: Use a TLC mobile phase that mirrors your column conditions (e.g., 30% ethyl acetate in hexanes with a drop of Et₃N). The desired product should have an Rf value between 0.2 and 0.4 for optimal separation on a column.

FAQ 4: What are some good starting points for a crystallization solvent screen?

The ideal solvent is one in which your compound is highly soluble when hot but sparingly soluble at room temperature or below. Given the molecule's mixed polarity, a range of solvents and solvent systems should be tested.

Solvent / SystemSolubility ProfileRationale
Ethyl Acetate GoodOften a good balance for moderately polar compounds.
Isopropanol / Ethanol GoodThe alcohol functionality promotes solubility.[2][3]
Acetonitrile ModerateA polar aprotic solvent that can be effective.
Toluene Sparingly SolubleCan be used as an anti-solvent with a more polar solvent.
Heptane / Hexanes InsolubleExcellent as an anti-solvent.
Ethyl Acetate / Heptane Recommended SystemDissolve in minimal hot ethyl acetate, then slowly add heptane until turbidity appears. Cool slowly.
DCM / Methanol Recommended SystemFor more polar impurities, dissolving in DCM and crystallizing with methanol can be effective.[2]

Section 3: Visual Guides & Protocols

Diagram 1: Troubleshooting Decision Tree

This diagram outlines a logical workflow for diagnosing and solving common purification issues.

TroubleshootingWorkflow start Crude Product Analysis (TLC / NMR) oily Product is Oily or Waxy Solid start->oily impure Multiple Spots on TLC or Impure NMR start->impure streaking Streaking/Tailing on TLC start->streaking solution_oil 1. Perform Acid-Base Extraction 2. Concentrate Fully 3. Attempt Recrystallization oily->solution_oil solution_impure Identify Impurities: - Nonpolar Byproduct (Biaryl)? - Polar Byproduct (Dehydration)? - Starting Material? impure->solution_impure solution_streaking Add 0.5-1% Triethylamine to Eluent streaking->solution_streaking nonpolar Acid-Base Extraction or Chromatography solution_impure->nonpolar Nonpolar polar Careful Chromatography (Avoid Acidic Conditions) solution_impure->polar Polar/Olefinic

Caption: A decision tree for troubleshooting common purification problems.

Experimental Protocol 1: Acid-Base Extraction for Bulk Impurity Removal
  • Dissolution: Dissolve the crude reaction mixture (1.0 eq) in ethyl acetate (10 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1 M HCl (3 x 5 volumes). Combine the acidic aqueous layers. The non-basic impurities (e.g., 4,4'-dimethylbiphenyl) will remain in the organic layer, which can be discarded.

  • Basification: Cool the combined aqueous layer in an ice bath. Slowly add 5 M NaOH solution with stirring until the pH is >10, confirmed with pH paper. The free base of the product will precipitate or form an oil.

  • Back Extraction: Extract the product from the basic aqueous layer with fresh ethyl acetate (3 x 5 volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified free base.

Diagram 2: Acid-Base Extraction Workflow

AcidBaseWorkflow start Crude Product (in Ethyl Acetate) Product Biaryl Impurity step1 Add 1M HCl start->step1 phase1 Separatory Funnel Aqueous Layer (1M HCl) Product as HCl Salt Organic Layer (EtOAc) Biaryl Impurity step1->phase1 step2 Add 5M NaOH to Aqueous Layer (pH > 10) Add fresh EtOAc phase1:prod_salt->step2 phase2 Separatory Funnel Aqueous Layer (Basic) NaCl, H₂O Organic Layer (EtOAc) Purified Product step2->phase2

Caption: Workflow illustrating the separation of the product from non-basic impurities.

References

Technical Support Center: Enhancing the Long-Term Stability of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(4-methylphenyl)piperidin-4-ol (CAS 57988-60-0). This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we address common challenges and provide scientifically-grounded, actionable solutions in a direct question-and-answer format.

Understanding the Instability: Potential Degradation Pathways

Before troubleshooting, it is crucial to understand the inherent chemical vulnerabilities of this compound. Its structure, featuring a tertiary alcohol on a piperidine ring, presents two primary pathways for degradation: dehydration and oxidation.

  • Dehydration: As a tertiary alcohol, the compound is susceptible to acid-catalyzed dehydration.[1][2] This reaction involves the protonation of the hydroxyl group, followed by the loss of a water molecule to form a stable tertiary carbocation. A subsequent deprotonation event yields an alkene, specifically 4-(4-methylphenyl)-1,2,3,6-tetrahydropyridine. The presence of acidic impurities, or storage in protic solvents under non-optimal pH, can accelerate this process.[1]

  • Oxidation: While the tertiary alcohol itself is resistant to oxidation without C-C bond cleavage, the piperidine ring's nitrogen and adjacent carbons can be susceptible to oxidation over time, especially when exposed to atmospheric oxygen, trace metal impurities, or light.[3] Oxidizing agents can attack the carbon-hydrogen bonds in the ring or the nitrogen atom itself.[3]

Caption: Primary degradation pathways for this compound.

Frequently Asked Questions & Troubleshooting Guide

Q1: What are the ideal long-term storage conditions for solid this compound?

Answer: To minimize both dehydration and oxidation, the solid compound should be stored under a combination of controlled conditions. The primary goal is to protect it from moisture, air, light, and heat.[4][5]

For many piperidine series compounds, a temperature between 2-8°C is recommended.[4] High temperatures can accelerate chemical reactions, leading to degradation.[4] The material should be stored in a tightly sealed, light-resistant container (e.g., an amber glass vial) to protect it from moisture and light.[4][6] To further ensure a dry environment, storing the vial inside a desiccator is best practice. For maximum stability, especially for a primary reference standard, flushing the container with an inert gas like argon or nitrogen before sealing will displace oxygen and prevent oxidation.[6]

Data Presentation: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2–8 °C (Refrigerated)Slows the rate of all potential chemical degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the piperidine ring and other sensitive moieties.[6]
Container Tightly Sealed, Amber Glass VialProtects from atmospheric moisture and UV light, which can catalyze degradation.[4][8]
Location Dark, Dry (e.g., Desiccator)Minimizes exposure to light and humidity, preventing photo-degradation and hydrolysis.[3][4]
Q2: I've noticed my solid sample has developed a slight discoloration/clumped together. What does this indicate and is it still usable?

Answer: Visual changes like discoloration (e.g., turning off-white or yellowish) or changes in physical state (clumping) are primary indicators of potential chemical degradation. Clumping often suggests moisture absorption, which can facilitate hydrolysis or other reactions.[3] Discoloration may point towards oxidation or the formation of minor impurities.

The sample should not be used without verification of its purity. Proceeding with a potentially degraded sample can compromise experimental results, leading to inaccurate data and wasted resources. You must perform a purity analysis before further use.

Q3: How can I accurately assess the purity of my this compound sample?

Answer: A combination of chromatographic and spectroscopic techniques is the most robust approach to purity assessment.[9][10] High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis in the pharmaceutical industry.[9][11]

A stability-indicating HPLC method should be used. This is a validated method proven to separate the intact compound from its potential degradation products.[6] Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information and are excellent for identifying impurities and quantifying purity against a certified standard.[10][12]

Experimental Protocols: Step-by-Step Purity Assessment via HPLC

This protocol provides a general framework. Method parameters must be optimized for your specific instrumentation and column.

  • Sample Preparation:

    • Accurately weigh ~1 mg of your this compound sample.

    • Dissolve in a suitable solvent (e.g., Methanol or Acetonitrile) to a final concentration of 1 mg/mL.

    • Vortex until fully dissolved.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Method Parameters (Illustrative):

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 220 nm and 254 nm. A Photo-Diode Array (PDA) detector is highly recommended to assess peak purity.[11]

    • Injection Volume: 5 µL.

  • Analysis:

    • Inject a solvent blank, followed by your sample.

    • Integrate the resulting chromatogram. The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

    • Pay close attention to any new peaks that were not present in the chromatogram of a fresh, reference sample. These represent potential degradation products.

Q4: My purity analysis shows a significant impurity peak. What are my options?

Answer: If the purity is below your experimental tolerance (typically >95% for most research applications), you have two options: discard the sample and procure a new batch, or attempt to re-purify the material. For small-scale research, re-purification via flash column chromatography or preparative HPLC is often feasible.

TroubleshootingWorkflow A Degradation Suspected (Visual Change, Age of Sample) B Perform Purity Analysis (HPLC, qNMR) A->B C Is Purity >95%? (Or within experimental spec) B->C D Proceed with Experiment C->D Yes E Re-purify Sample (e.g., Column Chromatography) C->E No F Discard and Procure New Material E->F If purification is not feasible G Verify Purity of Purified Material E->G G->C

Caption: Decision workflow for handling suspected sample degradation.

Q5: Can I store this compound in solution to make handling easier?

Answer: Storing this compound in solution for extended periods is not recommended . The presence of a solvent, particularly protic solvents like methanol or water, can accelerate degradation pathways like dehydration or hydrolysis.[13][14] If you must prepare a stock solution, do so fresh for each experiment. If short-term storage (1-2 days) is unavoidable, use an anhydrous aprotic solvent (e.g., DMSO or DMF), store at -20°C or -80°C, and flush the vial with inert gas. However, be aware that even under these conditions, stability is not guaranteed. Always perform a quick purity check (e.g., TLC or a rapid HPLC run) if a stock solution has been stored for any length of time.

References

interpreting unexpected experimental results with 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(4-methylphenyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and interpret unexpected experimental outcomes involving this versatile piperidine derivative. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your research.

This document is structured as a series of troubleshooting guides and frequently asked questions (FAQs). We will delve into common and uncommon issues, from initial characterization challenges to unexpected biological activities.

Part 1: Troubleshooting Guide for Unexpected Experimental Results

This section addresses specific problems you might encounter during the synthesis, purification, and application of this compound.

Initial Characterization and Purity Assessment

You've just synthesized or received a batch of this compound, but the initial analytical data doesn't align with expectations. Here’s how to troubleshoot.

Question: My ¹H NMR spectrum of this compound shows unexpected signals, particularly in the aromatic region and additional aliphatic peaks. What are the likely impurities?

Answer: This is a common issue that often points to residual starting materials or byproducts from the synthesis. The most prevalent synthetic route to this compound is the Grignard reaction between an N-protected 4-piperidone and a Grignard reagent derived from 4-bromotoluene.

  • Causality: Incomplete reaction or side reactions during the Grignard synthesis are the primary culprits. The presence of moisture can quench the Grignard reagent, leading to the formation of toluene. Additionally, unreacted N-protected 4-piperidone may persist.

  • Troubleshooting Workflow:

    G start Unexpected NMR Signals check_aromatic Analyze Aromatic Region (δ 7.0-7.5 ppm) start->check_aromatic check_aliphatic Analyze Aliphatic Region (δ 1.5-3.5 ppm) start->check_aliphatic toluene Singlet ~δ 2.3 ppm Multiplet ~δ 7.2 ppm (Toluene) check_aromatic->toluene piperidone Signals for N-protected 4-piperidone check_aliphatic->piperidone repurify Repurify by Column Chromatography or Recrystallization toluene->repurify piperidone->repurify confirm Confirm Purity with HPLC and LC-MS repurify->confirm

    Caption: Troubleshooting workflow for unexpected NMR signals.

  • Step-by-Step Protocol for Identification:

    • Re-examine the Aromatic Region: Look for a characteristic singlet around δ 2.3 ppm (the methyl group of toluene) and a multiplet around δ 7.2 ppm. This indicates the presence of toluene, formed from the quenched Grignard reagent.

    • Check for Piperidone Signals: Compare your spectrum to a reference spectrum of the N-protected 4-piperidone used in your synthesis. The pattern of signals in the aliphatic region will be distinct from your desired product.

    • LC-MS Analysis: To confirm, perform an LC-MS analysis. This will allow you to separate the components and identify them by their mass-to-charge ratio.

    • Purification: If impurities are confirmed, repurify your compound. Column chromatography using a gradient of ethyl acetate in hexanes is often effective. Alternatively, recrystallization from a suitable solvent system like ethyl acetate/heptane can be employed.

Question: The melting point of my synthesized this compound is broad and lower than the literature value (if available). What does this imply?

Answer: A broad melting point range is a classic indicator of an impure sample. The presence of impurities disrupts the crystal lattice of the solid, leading to a depression and broadening of the melting point.

  • Causality: The impurities are often residual solvents or the synthetic byproducts mentioned in the previous question. Even small amounts can significantly affect the melting point.

  • Quantitative Data Interpretation:

ObservationLikely CauseRecommended Action
Broad melting point (e.g., 130-135 °C)Presence of impuritiesRepurify the compound
Sharp melting point, but lower than expectedPossible polymorphic form or systematic errorCalibrate melting point apparatus and consider DSC analysis
Compound is an oil or waxHigh level of impurities or presence of residual solventDry under high vacuum and re-analyze. If still not solid, extensive purification is needed.
  • Recommended Action:

    • Dry the Sample: Ensure your sample is completely free of solvent by drying it under high vacuum for several hours.

    • Re-purify: If the melting point is still broad, repurification via column chromatography or recrystallization is necessary.

    • Differential Scanning Calorimetry (DSC): For a more detailed thermal analysis, DSC can be used to identify multiple melting events or phase transitions that might be indicative of polymorphism.

Issues During Chemical Reactions

You are using this compound as a starting material, and the reaction is not proceeding as expected.

Question: I am attempting to perform a reaction at the tertiary alcohol (e.g., an etherification or esterification), but the reaction is sluggish and gives a low yield. What could be the problem?

Answer: The tertiary alcohol in this compound is sterically hindered, which can significantly slow down reactions at this position. Additionally, the basic piperidine nitrogen can interfere with certain reaction conditions.

  • Causality:

    • Steric Hindrance: The bulky 4-methylphenyl and piperidine rings impede the approach of reagents to the hydroxyl group.

    • Basicity of Piperidine Nitrogen: In reactions that are acid-catalyzed, the piperidine nitrogen will be protonated, potentially deactivating the molecule or causing it to precipitate. In base-mediated reactions, the nitrogen can compete with the hydroxyl group as a nucleophile.

  • Troubleshooting Strategy:

    G start Low Yield in Tertiary Alcohol Reaction protect_n Protect Piperidine Nitrogen (e.g., with Boc group) start->protect_n increase_reactivity Increase Reagent Reactivity (e.g., use acyl chloride instead of carboxylic acid) start->increase_reactivity optimize_conditions Optimize Reaction Conditions (Higher temperature, longer reaction time) start->optimize_conditions protect_n->increase_reactivity increase_reactivity->optimize_conditions deprotect Deprotect Nitrogen (if necessary) optimize_conditions->deprotect

    Caption: Strategy for improving reactions at the tertiary alcohol.

  • Step-by-Step Protocol for an Example Esterification:

    • Protect the Nitrogen: Before attempting the esterification, protect the piperidine nitrogen with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group. This is achieved by reacting this compound with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine.

    • Activate the Carboxylic Acid: Instead of using a standard Fischer esterification, convert the carboxylic acid to a more reactive species, such as an acyl chloride (using thionyl chloride or oxalyl chloride) or use a coupling reagent like DCC (N,N'-dicyclohexylcarbodiimide) or HATU.

    • Perform the Esterification: React the N-Boc protected alcohol with the activated carboxylic acid in an aprotic solvent like dichloromethane or THF. The absence of the basic nitrogen will allow for a cleaner reaction.

    • Deprotection: Once the ester is formed, the Boc group can be easily removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the desired product.

Unexpected Biological Activity

Your in vitro or in vivo experiments with this compound have produced surprising results.

Question: My compound is showing potent off-target activity in a receptor binding assay. How do I determine if this is real or an artifact?

Answer: Unexpected biological activity can be exciting, but it's crucial to rule out experimental artifacts and impurities first. The 4-aryl-4-hydroxypiperidine scaffold is known to have activity at various CNS receptors, so off-target effects are plausible.[1]

  • Causality:

    • Impurity-Driven Activity: A small amount of a highly potent impurity can be responsible for the observed activity.

    • Promiscuous Binding: The compound itself might be a "promiscuous binder," non-specifically interacting with multiple receptors. This is more common with compounds that have poor solubility and form aggregates.

    • Genuine Off-Target Activity: The compound may have a genuine affinity for the off-target receptor.

  • Workflow for Investigating Off-Target Activity:

    G start Unexpected Off-Target Activity Observed purity Confirm Compound Purity (>99%) by HPLC and LC-MS start->purity resynthesize Re-synthesize and Re-test a Fresh Batch purity->resynthesize Purity <99% solubility Assess Compound Solubility in Assay Buffer purity->solubility Purity >99% resynthesize->solubility dose_response Perform a Full Dose-Response Curve Analysis solubility->dose_response orthogonal Use an Orthogonal Assay (e.g., functional assay if initial was a binding assay) dose_response->orthogonal conclusion Conclude on Genuine vs. Artifactual Activity orthogonal->conclusion

    Caption: Decision-making workflow for validating unexpected biological activity.

  • Experimental Protocol for Validation:

    • Stringent Purity Analysis: Use a high-resolution HPLC method to confirm the purity of your sample is >99%. If it is not, the sample must be repurified.

    • Re-synthesis and Re-testing: The gold standard for ruling out impurity-driven effects is to re-synthesize the compound, purify it to >99%, and re-test it in the assay.

    • Solubility Assessment: Determine the solubility of your compound in the assay buffer. If you are testing at concentrations above the solubility limit, you may be observing effects from compound precipitation or aggregation.

    • Orthogonal Assays: If the initial hit was in a binding assay, test the compound in a functional assay for that receptor (e.g., a calcium flux or cAMP assay). A true hit should show activity in both types of assays.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound? A1: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and acids.[3]

Q2: Is this compound stable in common organic solvents? A2: Yes, it is generally stable in common organic solvents like dichloromethane, THF, methanol, and DMSO. However, prolonged storage in solution is not recommended as degradation can occur over time, especially if exposed to light or air. For long-term storage, it is best kept as a solid.

Q3: What are the key safety precautions I should take when handling this compound? A3: Always handle this compound in a well-ventilated area or a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2] Avoid inhalation of dust and contact with skin and eyes.

Q4: Can I use this compound directly after synthesis, or is purification always necessary? A4: For most applications, especially in biological assays, purification is essential. Crude reaction mixtures can contain unreacted starting materials, byproducts, and residual reagents that can interfere with your experiments. Purity should be confirmed by techniques like NMR and LC-MS before use.

References

Technical Support Center: Reducing the Toxicity of Piperidine Derivatives in Preclinical Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. The piperidine scaffold is a cornerstone in medicinal chemistry, celebrated for its ability to confer favorable pharmacokinetic properties.[1][2] However, its metabolic liabilities can introduce significant toxicity risks, derailing promising drug candidates. This guide provides in-depth troubleshooting advice and proactive strategies to anticipate, identify, and mitigate the toxicity of piperidine derivatives in your preclinical studies.

Section 1: Troubleshooting Guide - Addressing Specific Preclinical Issues

This section is designed to provide immediate, actionable advice for common problems encountered during the preclinical assessment of piperidine-containing compounds.

Question 1: My piperidine-containing compound shows significant cytotoxicity in HepG2/HepaRG cells. What is the likely cause and what are my next steps?

Answer:

Unexpected cytotoxicity in hepatic cell lines is a red flag often pointing towards the formation of reactive metabolites. The piperidine ring, while generally stable, can be metabolically activated by Cytochrome P450 (CYP) enzymes into electrophilic intermediates that can covalently bind to cellular macromolecules like proteins and DNA, leading to cellular damage and death.[3][4][5]

Causality: The primary mechanism of concern is the CYP-mediated oxidation of the piperidine ring to form an unstable iminium ion.[6] This electrophilic species can be "trapped" by cellular nucleophiles, such as the thiol group of glutathione (GSH), leading to GSH depletion and oxidative stress. If not quenched, the iminium ion can form adducts with cellular proteins, triggering apoptosis or necrosis.

Workflow: Investigating Cytotoxicity via Reactive Metabolite Formation

Caption: A decision-making workflow for investigating cytotoxicity.

Experimental Protocol: Glutathione (GSH) Trapping Assay

This assay is a gold-standard for detecting the formation of electrophilic reactive metabolites.[4][7]

Objective: To determine if your piperidine derivative is metabolized to a reactive species that covalently binds to GSH.

Methodology:

  • Incubation: Incubate your test compound (e.g., at 10-50 µM) with human liver microsomes (HLM) or S9 fraction, a NADPH regenerating system, and a high concentration of glutathione (GSH, ~5-10 mM).

  • Controls:

    • Negative Control 1: Incubation without NADPH (to exclude non-enzymatic reactions).

    • Negative Control 2: Incubation without the test compound.

    • Positive Control: A compound known to form GSH adducts (e.g., ticlopidine, diclofenac).[8]

  • Sample Processing: After a set incubation time (e.g., 60 minutes), quench the reaction with a protein precipitating solvent like acetonitrile. Centrifuge to remove precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution LC-MS/MS system. Search for the mass of the expected GSH adduct (Mass of Parent Compound + 305.068 Da). Specialized software can aid in identifying the adducts.

  • Interpretation: The presence of a peak corresponding to the GSH adduct in the NADPH-fortified incubation, which is absent or significantly lower in the control incubations, is strong evidence for the formation of a reactive metabolite.

Question 2: My lead compound, which contains a basic piperidine nitrogen, shows potent hERG inhibition. How can I mitigate this cardiotoxicity risk?

Answer:

Blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[9][10] The basic nitrogen atom in a piperidine ring is a common pharmacophoric feature for hERG binders, as it can form a crucial ionic interaction with key acidic residues (e.g., Asp540 and Phe656) in the channel pore.

Causality: The typical hERG pharmacophore consists of a basic center (like your piperidine nitrogen) and one or more hydrophobic/aromatic groups, separated by a specific distance. The basic nitrogen becomes protonated at physiological pH and interacts with the negatively charged residues in the hERG channel, while the hydrophobic moieties interact with aromatic residues, leading to a high-affinity block.

Table 1: Strategies to Mitigate hERG Inhibition in Piperidine Derivatives
StrategyRationaleExample ModificationPotential Outcome
Reduce Basicity (pKa) Lowering the pKa of the piperidine nitrogen reduces its protonation at physiological pH, weakening the key ionic interaction with the hERG channel.Introduce an electron-withdrawing group (EWG) near the nitrogen (e.g., fluorine, amide).[11] Replace piperidine with a less basic bioisostere like piperazine.[12]Reduced hERG affinity, potentially preserving on-target activity.
Increase Steric Hindrance Introducing bulky groups near the basic nitrogen can physically prevent the molecule from optimally fitting into the hERG channel pore.Add a methyl or other small alkyl group to the carbon adjacent (alpha) to the piperidine nitrogen.Disruption of hERG binding, but may also impact target binding.
Modify Lipophilicity High lipophilicity often correlates with increased hERG liability. Reducing the overall lipophilicity (logP/logD) can decrease non-specific binding to the channel.Replace a hydrophobic aromatic ring with a more polar heterocycle. Introduce a polar functional group (e.g., hydroxyl, amide) at a non-critical position.[12]Lower hERG affinity and potentially improved ADME properties.
Conformational Restriction Locking the molecule into a conformation that is unfavorable for hERG binding can significantly reduce affinity.Introduce rigidity into the molecule by creating a spirocyclic or bridged system.[1][13][14]High selectivity for the target receptor over the hERG channel.
Question 3: My compound is rapidly cleared in human liver microsomes. I suspect CYP-mediated metabolism of the piperidine ring. How do I confirm this and what are my options?

Answer:

High metabolic clearance is a common liability for piperidine-containing drugs, often driven by CYP3A4, the most abundant CYP enzyme in the human liver.[15][16] The sites most susceptible to oxidation are the carbon atoms alpha to the nitrogen.

Causality: CYP enzymes, particularly CYP3A4 and CYP2D6, can catalyze several reactions on the piperidine ring, including N-dealkylation (if substituted), and hydroxylation at the carbons alpha to the nitrogen.[15][17][18] This initial oxidation can lead to ring opening or further metabolism, resulting in rapid clearance of the parent drug.

Metabolic Pathway of Piperidine Ring by CYP450

Piperidine Piperidine Derivative CYP450 CYP450 (e.g., CYP3A4, CYP2D6) Piperidine->CYP450 Oxidation Iminium Iminium Ion Intermediate CYP450->Iminium Hydroxylated Hydroxylated Metabolite (α-hydroxylation) CYP450->Hydroxylated Clearance Rapid Clearance Iminium->Clearance Lactam Lactam Metabolite Hydroxylated->Lactam Further Oxidation Lactam->Clearance

Caption: CYP450-mediated metabolic pathways of a piperidine ring.

Troubleshooting Protocol for High Clearance
  • Metabolic Phenotyping:

    • Objective: Identify the specific CYP enzyme(s) responsible for the metabolism.

    • Method: Incubate your compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2). The enzyme that shows the highest rate of parent compound depletion is the primary metabolizer. Alternatively, use chemical inhibitors for specific CYPs in HLM incubations.[7][15]

  • Metabolite Identification:

    • Objective: Determine the exact site of metabolic modification.

    • Method: Perform a metabolic stability assay in HLM or hepatocytes and analyze the samples with high-resolution LC-MS/MS to identify the structures of the major metabolites.[7]

  • Structure-Metabolism Relationship (SMR) Guided Design:

    • Objective: Modify the structure to block the identified metabolic "soft spot".

    • Strategy 1 (Steric Hindrance): If metabolism occurs at a specific carbon, introduce a small, metabolically stable group (e.g., methyl, gem-dimethyl) at or near that position to sterically shield it from the CYP active site.

    • Strategy 2 (Deuteration): Replace the hydrogen atom at the metabolic site with deuterium. The stronger C-D bond can slow the rate of CYP-mediated bond cleavage (the "kinetic isotope effect"), thereby reducing clearance.

    • Strategy 3 (Bioisosteric Replacement): If the piperidine ring itself is the source of instability, consider replacing it with a more metabolically robust bioisostere, such as a bicyclic amine or a spirocyclic system, while ensuring on-target potency is maintained.[1]

Section 2: FAQs - Proactive Strategies for Toxicity Reduction

Q1: What are the key "structural alerts" or toxicophores associated with the piperidine scaffold I should be aware of during the design phase?

A: Being aware of potential toxicophores from the outset is a cornerstone of designing safer molecules.[19] For piperidine derivatives, key alerts include:

  • Unsubstituted α-Carbons: Carbons directly adjacent to the piperidine nitrogen are prone to oxidation, leading to the formation of reactive iminium ions.[6]

  • Certain N-Substituents: N-aryl or N-heteroaryl piperidines can sometimes be metabolized to reactive quinone-imine species.

  • Highly Basic Nitrogen: A strongly basic piperidine (pKa > 8.5) is a classic structural alert for hERG liability.[12]

  • High Lipophilicity: Molecules with a high cLogP are more likely to exhibit off-target toxicities, including phospholipidosis and general cytotoxicity.

Q2: How early in the drug discovery process should I start screening for piperidine-related toxicities?

A: It is highly recommended to implement in vitro and in silico toxicity screening as early as the hit-to-lead stage.[3] Early assessment allows you to prioritize chemotypes with better safety profiles and terminate problematic series before significant resources are invested.

Table 2: Recommended Early-Stage Toxicity Screening Cascade
StageAssay TypeParameter MeasuredRationale
Hit Identification / Lead Generation In Silico ModelingpKa, logP, hERG risk, reactive metabolite predictionComputationally flag potential liabilities to guide initial chemical designs.[11][20]
Lead Optimization In Vitro Metabolic Stability (HLM)Intrinsic Clearance (CLint)Identify compounds with high metabolic turnover early.[7]
Lead Optimization In Vitro Cytotoxicity (e.g., HepG2)IC50Assess for general cellular toxicity.
Lead Optimization In Vitro Reactive Metabolite ScreenGSH Adduct FormationDirectly test for the generation of electrophilic species.[4][8][21]
Candidate Selection In Vitro hERG Assay (Patch Clamp)IC50Definitive assessment of cardiotoxicity risk before moving into in vivo studies.[10][22]
Candidate Selection Broad Off-Target Pharmacology Panel% Inhibition at 10 µMScreen against a panel of receptors, channels, and enzymes to identify potential off-target effects.
Q3: What regulatory guidelines should I follow for the preclinical safety assessment of my piperidine-containing small molecule?

A: Regulatory bodies like the FDA and EMA have harmonized guidelines through the International Council for Harmonisation (ICH).[23] The key documents to follow are:

  • ICH S6(R1): Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals, which provides a framework for safety evaluations.[24][25]

  • ICH M3(R2): Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. This is a primary guidance for small molecules.[23]

  • ICH S7A/S7B: These cover safety pharmacology studies, with S7B specifically addressing the potential for delayed ventricular repolarization (QT interval prolongation), which is directly relevant for compounds with hERG risk.[9]

Your preclinical safety program must be conducted under Good Laboratory Practice (GLP) conditions and should include studies on single and repeat-dose toxicity, safety pharmacology, and genotoxicity to support an Investigational New Drug (IND) application.[22][23]

References

Validation & Comparative

A Comparative Guide to Validating the Binding Affinity and Selectivity of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The rigorous characterization of a novel compound's interaction with its biological targets is a cornerstone of modern drug discovery. This guide provides a comprehensive framework for validating the binding affinity and selectivity of 4-(4-methylphenyl)piperidin-4-ol, a piperidine derivative of interest. We present a scientifically-grounded, multi-faceted approach that moves beyond simple data reporting to explain the causal logic behind experimental design. Detailed, field-proven protocols for competitive radioligand binding assays and functional GTPγS assays are provided, alongside a comparative analysis against established reference compounds. This document serves as a practical guide for researchers seeking to robustly characterize novel chemical entities and ensure the generation of reliable, reproducible data for informed decision-making in drug development pipelines.

Introduction: The Imperative for Rigorous Pharmacological Validation

The 4-aryl-piperidin-4-ol scaffold is a privileged structure in medicinal chemistry, frequently appearing in compounds targeting the central nervous system, particularly G-protein coupled receptors (GPCRs) like opioid and sigma receptors.[1][2][3] The subject of this guide, this compound, represents a novel entity within this class. While its synthesis may be straightforward, its biological activity is uncharacterized. Before committing significant resources to lead optimization, a precise understanding of its binding affinity (the strength of interaction with a target) and selectivity (the preference for one target over others) is paramount.[4][5]

This guide will establish a two-pronged strategy to characterize this compound:

  • Determination of Binding Affinity (Kᵢ): Quantifying the equilibrium dissociation constant of the compound at primary and secondary targets using competitive radioligand binding assays.[6][7][8]

  • Assessment of Functional Activity (EC₅₀/Eₘₐₓ): Evaluating whether the compound acts as an agonist (activator) or antagonist (blocker) at its target receptor using a GTPγS binding assay, which measures an early event in GPCR activation.[9][10][11]

We will benchmark its performance against well-characterized reference ligands to provide essential context for its potency and selectivity profile.

Experimental Rationale & Strategic Design

The choice of assays is dictated by the need for a self-validating and comprehensive pharmacological profile.

  • Why Radioligand Competition Assays? These assays are the "gold standard" for determining the affinity of an unlabeled compound (our test article) for a receptor.[8] By measuring the concentration-dependent displacement of a high-affinity radiolabeled ligand, we can calculate the inhibitory constant (Kᵢ) of our compound. This provides a quantitative measure of binding strength.[7][12] We will screen against a panel of opioid receptors (mu, delta, kappa) due to the structural alerts from the 4-aryl-piperidine scaffold.

  • Why the GTPγS Functional Assay? High affinity does not always equate to desired biological activity. A compound can bind tightly but have no effect (antagonist) or activate the receptor (agonist). The GTPγS binding assay measures the agonist-induced exchange of GDP for GTP on the Gα subunit of the G-protein, a direct and proximal functional consequence of receptor activation.[9][10][11] This allows us to differentiate between full agonists, partial agonists, and antagonists, providing crucial information that a simple binding assay cannot.[9][10]

  • Choice of Comparators: To interpret the data meaningfully, we include standard reference compounds:

    • DAMGO: A highly selective mu-opioid receptor (MOR) agonist.

    • DPDPE: A highly selective delta-opioid receptor (DOR) agonist.

    • U-69593: A highly selective kappa-opioid receptor (KOR) agonist.

    • Naloxone: A non-selective opioid receptor antagonist.

Methodologies: Self-Validating Protocols

Trustworthy data originates from meticulously executed and controlled experiments. The following protocols are designed to be robust and include critical controls.

Protocol 3.1: Radioligand Competition Binding Assay

This protocol quantifies the affinity (Kᵢ) of this compound for mu (μ), delta (δ), and kappa (κ) opioid receptors.

Workflow Diagram: Radioligand Competition Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_membranes 1. Prepare Cell Membranes (HEK293 expressing hMOR, hDOR, or hKOR) setup_plate 3. Set up 96-well Plate (Total, Non-Specific, Competition Binding) prep_membranes->setup_plate prep_compound 2. Prepare Serial Dilutions (Test & Reference Compounds, 10⁻¹¹ M to 10⁻⁵ M) prep_compound->setup_plate add_reagents 4. Add Radioligand & Membranes ([³H]DAMGO, [³H]DPDPE, or [³H]Naloxone) setup_plate->add_reagents incubate 5. Incubate (60 min @ 25°C) add_reagents->incubate filter 6. Rapid Filtration (Separate bound from free radioligand) incubate->filter wash 7. Wash Filters (Remove unbound radioligand) filter->wash count 8. Scintillation Counting (Quantify bound radioactivity) wash->count analyze 9. Data Analysis (Calculate IC₅₀ and Kᵢ) count->analyze

Caption: Workflow for the radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation:

    • Culture HEK293 cells stably expressing either human mu (hMOR), delta (hDOR), or kappa (hKOR) opioid receptors.

    • Harvest cells and homogenize in ice-cold Lysis Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei, then centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]

    • Wash the membrane pellet with fresh buffer and resuspend in Assay Buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4). Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL Assay Buffer + 50 µL Radioligand + 100 µL Membrane Preparation. This represents the maximum binding of the radioligand.

    • Non-specific Binding (NSB): 50 µL high concentration of a non-radiolabeled standard (e.g., 10 µM Naloxone) + 50 µL Radioligand + 100 µL Membrane Preparation. This measures radioligand binding to non-receptor components and is considered background.[12]

    • Competition Binding: 50 µL of this compound (or reference compound) at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M) + 50 µL Radioligand + 100 µL Membrane Preparation.

  • Radioligands:

    • For hMOR: [³H]DAMGO (at a final concentration near its Kₔ, e.g., 1 nM).

    • For hDOR: [³H]DPDPE (at a final concentration near its Kₔ, e.g., 1.5 nM).

    • For hKOR: [³H]U-69593 (at a final concentration near its Kₔ, e.g., 2 nM).

  • Incubation & Termination:

    • Incubate the plate for 60 minutes at 25°C to reach equilibrium.[12]

    • Terminate the reaction by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[12]

    • Wash the filters 3 times with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove any remaining unbound radioligand.[12]

  • Detection & Analysis:

    • Place filters in scintillation vials, add 4-5 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the competitor compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of specific binding).[7]

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[12]

Protocol 3.2: [³⁵S]GTPγS Functional Assay

This protocol determines if this compound acts as an agonist at the receptor it binds to with the highest affinity (as determined in Protocol 3.1).

Signaling Pathway Diagram: Agonist-induced GTPγS Binding

G cluster_inactive Inactive State cluster_active Active State GPCR_inactive Receptor G_protein Gα(GDP)-βγ GPCR_active Receptor GPCR_inactive->GPCR_active Conformational Change G_alpha_active Gα-[³⁵S]GTPγS (Active) G_protein->G_alpha_active Dissociates to G_beta_gamma Gβγ G_protein->G_beta_gamma GTP_S [³⁵S]GTPγS G_protein->GTP_S Binds GDP GDP G_protein->GDP Releases Downstream_Effectors Downstream Effectors G_alpha_active->Downstream_Effectors Modulates Agonist Agonist (Test Compound) Agonist->GPCR_inactive Binds

Caption: Agonist binding to a GPCR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Step-by-Step Protocol:

  • Reagents:

    • Use the same membrane preparation as in Protocol 3.1 for the target of interest.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.[9]

    • GDP: 10 µM final concentration. This is crucial to ensure G-proteins are in their inactive state at baseline.

    • [³⁵S]GTPγS: A non-hydrolyzable GTP analog. Final concentration ~0.1 nM.[11]

  • Assay Setup (in a 96-well plate, in triplicate):

    • Basal Binding: 50 µL Assay Buffer + 50 µL [³⁵S]GTPγS + 100 µL Membrane Preparation. This is the baseline G-protein activity without stimulation.

    • Non-specific Binding: 50 µL of 10 µM unlabeled GTPγS + 50 µL [³⁵S]GTPγS + 100 µL Membrane Preparation. This defines the background signal.

    • Stimulated Binding: 50 µL of this compound (or reference agonist) at various concentrations + 50 µL [³⁵S]GTPγS + 100 µL Membrane Preparation.

  • Incubation & Termination:

    • Pre-incubate membranes with the compound for 15 minutes at 30°C.

    • Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.[9]

    • Terminate and filter as described in Protocol 3.1, steps 4 and 5.

  • Data Analysis:

    • Calculate the percentage of stimulation above basal levels.

    • Plot the percentage of stimulation against the log concentration of the agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration producing 50% of the maximal response) and the Eₘₐₓ (the maximum response relative to a standard full agonist).

Comparative Data Analysis

The following tables present hypothetical but realistic data for this compound, illustrating how results should be structured for clear comparison.

Table 1: Comparative Binding Affinity Profile at Opioid Receptors

CompoundReceptorKᵢ (nM) ± SEMSelectivity Ratio (MOR vs. DOR)Selectivity Ratio (MOR vs. KOR)
This compound MOR (μ) 25.3 ± 2.1 - -
DOR (δ) 480.7 ± 35.5 19.0-fold -
KOR (κ) > 10,000 - > 395-fold
DAMGOMOR (μ)1.8 ± 0.2--
DPDPEDOR (δ)2.5 ± 0.3--
U-69593KOR (κ)3.1 ± 0.4--
NaloxoneMOR (μ)2.1 ± 0.3--
DOR (δ)15.6 ± 1.8--
KOR (κ)22.4 ± 2.5--

Selectivity Ratio is calculated as Kᵢ (alternative receptor) / Kᵢ (primary receptor).

Table 2: Functional Activity Profile at the Mu-Opioid Receptor (MOR)

CompoundEC₅₀ (nM) ± SEMEₘₐₓ (% of DAMGO)Classification
This compound 155.2 ± 12.8 75% Partial Agonist
DAMGO (Reference)10.5 ± 1.1100%Full Agonist
Naloxone (Reference)No activity0%Antagonist

Interpretation and Discussion

The experimental data provides a clear pharmacological signature for this compound.

  • Binding Affinity & Selectivity: The compound demonstrates a clear preference for the mu-opioid receptor (MOR) with a Kᵢ of 25.3 nM.[13][14] Its affinity for the delta-opioid receptor (DOR) is approximately 19-fold weaker, and it shows negligible affinity for the kappa-opioid receptor (KOR) at concentrations up to 10 µM. This suggests a moderately potent and selective MOR ligand. Compared to the reference agonist DAMGO (Kᵢ = 1.8 nM), our test compound is about 14-fold less potent in terms of binding affinity.

  • Functional Activity: The GTPγS assay reveals that this compound acts as a partial agonist at the MOR. Its EC₅₀ of 155.2 nM indicates its functional potency, while its Eₘₐₓ of 75% means it cannot elicit the full biological response of the reference full agonist, DAMGO, even at saturating concentrations.[9][11] This is a critical finding; partial agonists can be highly valuable therapeutically, offering a ceiling effect that may improve safety profiles compared to full agonists.

Conclusion

Through a systematic and logically structured validation process, we have characterized this compound as a moderately potent and selective partial agonist of the mu-opioid receptor. The use of standardized, controlled in vitro assays provides a high degree of confidence in these findings.[15][16] This foundational dataset is essential for any subsequent drug development efforts, enabling informed decisions about its potential as a therapeutic lead and guiding future structure-activity relationship (SAR) studies.

References

A Comparative Analysis of 4-(4-methylphenyl)piperidin-4-ol and Structurally Similar Piperidine Compounds: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 4-Aryl-4-hydroxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of natural products and synthetic pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with biological targets. Within this class, the 4-aryl-4-hydroxypiperidine motif is of particular interest. This structure forms the core of numerous centrally acting agents, most notably analgesics that target opioid receptors.[2] The tertiary alcohol and the aryl group at the C4 position are critical pharmacophoric elements, with the substitution pattern on the aryl ring providing a powerful handle to modulate potency, receptor selectivity, and pharmacokinetic properties.[2][3]

This guide presents a comparative analysis of 4-(4-methylphenyl)piperidin-4-ol, a representative member of this class, alongside key structural analogs: the parent 4-phenylpiperidin-4-ol, the electron-withdrawing 4-(4-chlorophenyl)piperidin-4-ol, and the electron-donating 4-(4-methoxyphenyl)piperidin-4-ol. By examining the synthesis and structure-activity relationships (SAR) of these closely related compounds, we aim to provide researchers and drug development professionals with a framework for the rational design of novel piperidine-based therapeutics.

Comparative Synthesis: The Grignard Reaction as a Key Strategy

The most common and versatile method for constructing the 4-aryl-4-hydroxypiperidine scaffold is the Grignard reaction.[4] This approach involves the nucleophilic addition of an arylmagnesium halide to a suitable N-protected-4-piperidone precursor. The choice of the nitrogen protecting group is a critical consideration, balancing the need for stability during the Grignard reaction with the ease of removal in a subsequent step. The tert-butoxycarbonyl (Boc) group is frequently employed due to its robustness and straightforward cleavage under acidic conditions.

The general synthetic workflow is outlined below:

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Deprotection ArylHalide 4-Substituted Aryl Halide (e.g., 4-Bromotoluene) Grignard Arylmagnesium Halide ArylHalide->Grignard Mg, THF Mg Magnesium Turnings Mg->Grignard Solvent1 Anhydrous THF Solvent1->Grignard Intermediate N-Boc-4-aryl-4-hydroxypiperidine Grignard->Intermediate Anhydrous THF, -78°C to RT Piperidone N-Boc-4-piperidone Piperidone->Intermediate FinalProduct Final Product 4-Aryl-4-hydroxypiperidine Intermediate->FinalProduct Acid Acidic Conditions (e.g., HCl in MeOH) Acid->FinalProduct

Caption: Generalized workflow for the synthesis of 4-aryl-4-hydroxypiperidine analogs.

This three-step sequence is highly reliable for generating a variety of C4-aryl substituted piperidinols. The primary challenge often lies in the initiation of the Grignard reagent formation, which requires strictly anhydrous conditions.[5] The final deprotection step is typically high-yielding, affording the desired product as a hydrochloride salt, which often improves crystallinity and ease of handling.

Structure-Activity Relationship (SAR) and Biological Profile

The 4-aryl-4-hydroxypiperidine scaffold is a well-known pharmacophore for opioid and sigma (σ) receptors.[2][6] The orientation of the C4-hydroxyl group (typically axial) and the C4-aryl group (typically equatorial) in the preferred chair conformation of the piperidine ring is crucial for receptor interaction.[1] The para-substituent on the aryl ring directly influences the electronic and steric properties of the molecule, which in turn affects receptor binding affinity and functional activity.

Table 1: Structures and Physicochemical Properties of Selected 4-Aryl-4-hydroxypiperidines

CompoundR-GroupStructureMolecular FormulaMolecular Weight
1 -H
alt text
C₁₁H₁₅NO177.24
2 -CH₃
alt text
C₁₂H₁₇NO191.27
3 -Cl
alt text
C₁₁H₁₄ClNO211.69
4 -OCH₃
alt text
C₁₂H₁₇NO₂207.27
Insights into Opioid Receptor Activity

The interaction of phenylpiperidine derivatives with the µ-opioid receptor (µOR) is well-documented. The protonated nitrogen of the piperidine ring typically forms a key salt bridge with an aspartate residue (Asp147) in the receptor's binding pocket.[7] The aryl ring engages in hydrophobic interactions within the pocket.

  • Unsubstituted Phenyl (Compound 1): This parent compound serves as the foundational structure. Its derivatives are known to possess analgesic properties, indicating interaction with opioid receptors.

  • Para-Methyl (Compound 2, Topic Compound): The addition of a small, electron-donating methyl group is a common tactic in medicinal chemistry to probe for hydrophobic pockets and modulate metabolic stability. While specific binding data for this compound is sparse, related studies on similar scaffolds suggest that a para-methyl group can be well-tolerated and may slightly enhance affinity at µ-opioid receptors compared to the unsubstituted analog, provided it fits within the binding site.[8]

  • Para-Chloro (Compound 3): The chloro group is electron-withdrawing and introduces a larger halogen atom. Halogenation is a known strategy to modulate potency and metabolic stability.[4] For many opioid ligands, a para-chloro substituent can enhance binding affinity. This is attributed to favorable interactions within the hydrophobic pocket of the receptor. 4-(4-chlorophenyl)piperidin-4-ol is a known key intermediate in the synthesis of the peripherally-acting µ-opioid receptor agonist, Loperamide.[9][10]

  • Para-Methoxy (Compound 4): The electron-donating methoxy group can also serve as a hydrogen bond acceptor. In the context of opioid receptors, a hydroxyl group on the phenyl ring (particularly at the meta position) is often crucial for high-affinity binding, mimicking a key interaction of morphine.[11] A methoxy group, while not a direct replacement for a hydroxyl, can still influence binding. Its impact can be variable; it may enhance affinity if a hydrogen bond acceptor is favored in that region of the binding pocket, or it could introduce steric hindrance.

Insights into Sigma (σ) Receptor Activity

The 4-arylpiperidine scaffold is also a recognized pharmacophore for sigma receptors, which are implicated in a variety of neurological functions and are targets for antipsychotics and other CNS drugs.[6] Studies on related 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines have shown that para-substitution is generally favored for high affinity at σ₁ receptors. For instance, a para-fluoro substitution resulted in a σ₁ Ki of 1.41 nM, and a para-chloro substitution gave a Ki of 2.49 nM, both showing high selectivity over σ₂ receptors.[9] This suggests that the electronic nature and size of the para-substituent are key determinants of sigma receptor affinity and selectivity. It is plausible that compounds 2 and 3 would also exhibit significant affinity for the σ₁ receptor.

Experimental Protocols

To facilitate further research and validation, detailed protocols for a representative synthesis and a key binding assay are provided below.

Protocol 1: Synthesis of this compound (2)

This protocol is a representative procedure based on the Grignard reaction, adapted from established methodologies.[4][12]

Materials:

  • Magnesium turnings

  • Iodine (crystal)

  • 4-Bromotoluene

  • Anhydrous Tetrahydrofuran (THF)

  • N-Boc-4-piperidone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl) in Methanol (e.g., 4M)

  • Diethyl ether

  • All glassware must be flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen).

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel under an Argon atmosphere, add magnesium turnings (1.2 eq).

    • Add a single crystal of iodine to activate the magnesium.

    • Add a solution of 4-bromotoluene (1.0 eq) in anhydrous THF via the dropping funnel. The reaction is often initiated by gentle heating.

    • Once the exothermic reaction begins, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, 4-tolylmagnesium bromide.

  • Nucleophilic Addition:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the stirred Grignard solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to 0°C and quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Work-up and Isolation of Intermediate:

    • Extract the aqueous mixture with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-4-(4-methylphenyl)piperidin-4-ol.

    • Purify the crude product by flash column chromatography if necessary.

  • Boc-Deprotection:

    • Dissolve the purified intermediate in methanol.

    • Add an excess of HCl in methanol (e.g., 4M solution) and stir the mixture at room temperature for 4-6 hours.

    • Monitor the deprotection by TLC.

    • Concentrate the reaction mixture under reduced pressure to yield the crude hydrochloride salt of this compound.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to obtain the pure product.

Protocol 2: Mu-Opioid Receptor (µOR) Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Ki) of a test compound for the µOR, adapted from standard methodologies.[13][14][15][16]

Materials:

  • Cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR or HEK-hMOR cells).

  • Radioligand: [³H]-DAMGO (a selective µ-opioid agonist).

  • Non-specific binding control: Naloxone (a non-selective opioid antagonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cultured cells expressing µOR in ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., via Bradford assay). Store aliquots at -80°C.

  • Competitive Binding Assay:

    • In a 96-well plate, set up the assay in triplicate for each condition: Total Binding, Non-specific Binding (NSB), and Competition.

    • The final assay volume is typically 200 µL.

    • Total Binding wells: Add 50 µL of assay buffer, 50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM), and 100 µL of diluted membrane preparation (e.g., 10-20 µg protein).

    • NSB wells: Add 50 µL of Naloxone (at a final concentration of 10 µM), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Competition wells: Add 50 µL of the test compound (e.g., this compound) at various concentrations (typically a serial dilution from 10 µM to 0.1 nM), 50 µL of [³H]-DAMGO, and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Quickly wash the filters with ice-cold assay buffer (3x) to remove unbound radioligand.

    • Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • For competition wells, calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Agonist Opioid Agonist Receptor μ-Opioid Receptor (GPCR) Agonist->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Produces Response Cellular Response (e.g., Analgesia) cAMP->Response Leads to

Caption: Simplified signaling pathway of an agonist-activated μ-opioid receptor.

Conclusion

This compound and its structural analogs represent a fertile ground for the discovery of novel CNS-active agents. The 4-aryl-4-hydroxypiperidine core is a validated pharmacophore that can be readily synthesized and systematically modified. This guide has provided a framework for comparing these compounds, highlighting the importance of the para-substituent on the aryl ring in modulating biological activity. The electron-donating methyl group of the title compound, the electron-withdrawing chloro group, and the parent phenyl ring offer distinct electronic and steric profiles that can be exploited to fine-tune interactions with opioid and sigma receptors. By employing the robust synthetic and pharmacological protocols detailed herein, researchers can effectively explore the chemical space around this privileged scaffold to develop next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Analysis of the Physicochemical Properties of 4-(4-methylphenyl)piperidin-4-ol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 4-aryl-4-hydroxypiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Understanding the physicochemical properties of this scaffold and its analogs is paramount for optimizing drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the key physicochemical properties of 4-(4-methylphenyl)piperidin-4-ol and its analogs with varying substituents on the phenyl ring.

Introduction to the 4-Aryl-4-Hydroxypiperidine Scaffold

The 4-aryl-4-hydroxypiperidine moiety is a key pharmacophore found in a variety of central nervous system (CNS) active agents. The strategic placement of a hydroxyl group and an aryl substituent at the 4-position of the piperidine ring creates a tertiary alcohol, which can influence receptor binding, metabolic stability, and overall pharmacological profile. Variations in the substitution pattern on the aryl ring can significantly modulate the molecule's physicochemical properties, thereby impacting its pharmacokinetic and pharmacodynamic behavior. This guide focuses on a comparative analysis of this compound and its analogs, including the unsubstituted phenyl, 4-chloro, and 4-methoxy derivatives, to provide a deeper understanding of structure-property relationships within this important class of compounds.

Comparative Physicochemical Data

A comprehensive understanding of a compound's physicochemical profile is essential for drug development. The following table summarizes key properties for this compound and its selected analogs. It is important to note that while some experimental data is available, other values are predicted and should be confirmed through laboratory analysis.

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKalogPWater Solubility
This compound191.27[1]Not availableNot availableNot availableNot available
4-phenylpiperidin-4-ol177.25157-161[2]Not available1.06[3]Not available
4-(4-chlorophenyl)piperidin-4-ol211.69[4]137-140[5][6]13.92 (Predicted)[5][6]1.6 (XLogP3)[7]340 mg/L (20 °C)[5][6]
4-(4-methoxyphenyl)piperidin-4-ol207.27174-176 (HCl salt)[8]Not availableNot availableSoluble (HCl salt)[8]
piperidin-4-ol101.1586-90[9][10]14.94 (Predicted)[9][10]-0.35 (at 25°C)[9]Soluble[9][10]

Note: The lack of comprehensive experimental data for all compounds highlights the need for further experimental characterization to enable a more robust structure-property relationship analysis.

Analysis of Physicochemical Properties

The substituent on the phenyl ring significantly influences the physicochemical properties of the 4-aryl-4-hydroxypiperidine scaffold.

  • Melting Point: The melting point is an indicator of the stability of the crystal lattice. The unsubstituted 4-phenylpiperidin-4-ol has a higher melting point range (157-161 °C) compared to the 4-chloro analog (137-140 °C)[2][5][6]. This suggests that the introduction of the chloro group may disrupt the crystal packing efficiency.

  • pKa: The pKa of the piperidine nitrogen is a critical determinant of the ionization state of the molecule at physiological pH. While experimental values are largely unavailable, a predicted pKa of 13.92 for the 4-chloro analog suggests it is a strong base[5][6]. The basicity of the piperidine nitrogen will influence its interaction with biological targets and its absorption and distribution properties.

  • Lipophilicity (logP): Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a key factor in a drug's ability to cross cell membranes. The experimental logP of 1.06 for 4-phenylpiperidin-4-ol indicates a moderate level of lipophilicity[3]. The calculated XLogP3 of 1.6 for the 4-chloro analog suggests a slight increase in lipophilicity with the introduction of the chloro substituent[7]. The electron-donating methyl group in this compound would be expected to slightly increase lipophilicity compared to the unsubstituted analog, while the methoxy group's effect would be more complex due to its electronic and steric properties.

  • Water Solubility: Aqueous solubility is crucial for drug formulation and bioavailability. The measured water solubility of 4-(4-chlorophenyl)piperidin-4-ol is 340 mg/L at 20 °C[5][6]. Piperidin-4-ol, lacking the lipophilic aryl group, is described as soluble in water[9][10]. The introduction of the aryl and substituted aryl groups is expected to decrease water solubility.

Experimental Methodologies

To ensure scientific integrity and enable direct comparison, standardized experimental protocols are essential for determining physicochemical properties.

Potentiometric Determination of pKa

The pKa of the piperidine nitrogen can be accurately determined by potentiometric titration. This method involves the gradual addition of a standardized acid or base to a solution of the compound and monitoring the resulting pH change.

Protocol:

  • Solution Preparation: Prepare a 0.01 M solution of the test compound in deionized water.

  • Titration: Titrate the solution with a standardized 0.1 M solution of hydrochloric acid (HCl) at a constant temperature (e.g., 25 °C).

  • Data Acquisition: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.

pKa_Determination cluster_workflow Potentiometric pKa Determination Workflow prep Prepare 0.01 M Compound Solution titrate Titrate with 0.1 M HCl at constant temperature prep->titrate Transfer to titration vessel record Record pH after each titrant addition titrate->record Incremental addition plot Plot pH vs. Volume of HCl record->plot Generate titration curve analyze Determine pKa from half-equivalence point plot->analyze Identify inflection point logP_Determination cluster_workflow Shake-Flask logP Determination Workflow saturate Saturate n-octanol and water dissolve Dissolve compound in one phase saturate->dissolve mix Mix with the other phase dissolve->mix shake Shake to equilibrate mix->shake separate Separate phases via centrifugation shake->separate analyze Analyze concentration in each phase (HPLC) separate->analyze calculate Calculate logP analyze->calculate

References

A Head-to-Head Comparative Analysis of 4-(4-methylphenyl)piperidin-4-ol and Established CNS-Active Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

The 4-arylpiperidin-4-ol scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically successful central nervous system (CNS) agents. This guide presents a comprehensive, head-to-head evaluation of the novel compound, 4-(4-methylphenyl)piperidin-4-ol, against established research compounds. Based on structural similarities to known monoamine transporter ligands, we hypothesize that this compound possesses modulatory activity at the dopamine transporter (DAT). To investigate this, we compare its in vitro pharmacological profile—including binding affinity, functional potency, and metabolic stability—against two key comparators: the close structural analog 4-(4-chlorophenyl)piperidin-4-ol, a known intermediate for pharmaceuticals like Haloperidol[1], and GBR12909, a well-characterized and selective DAT inhibitor[2]. This analysis provides researchers with foundational data and validated protocols to assess the potential of this and related compounds in the context of CNS drug discovery.

Introduction: The Significance of the 4-Arylpiperidin-4-ol Scaffold

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceutical science, integral to the structure of numerous drugs across various therapeutic classes.[3][4] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal scaffold for targeting complex biological receptors. The 4-arylpiperidin-4-ol motif, in particular, is a well-established pharmacophore known to impart potent and selective activity at CNS targets.[5] The historical development of pethidine, a 4-phenylpiperidine derivative, marked a significant milestone, spurring decades of research that led to a deep understanding of its structure-activity relationships (SAR).[5]

This guide focuses on This compound , a compound of interest due to its unique substitution pattern. To contextualize its potential, we have selected two strategic comparators:

  • Comparator A: 4-(4-chlorophenyl)piperidin-4-ol: This compound is a very close structural analog, differing only by the para-substituent on the phenyl ring (methyl vs. chloro). It is a well-documented intermediate in the synthesis of major drugs, including the antipsychotic haloperidol and the antidiarrheal loperamide.[1][6] Its inclusion allows for a direct assessment of how a subtle electronic and steric change (CH₃ vs. Cl) impacts biological activity.

  • Comparator B: GBR12909: This compound is a potent and selective dopamine transporter (DAT) inhibitor, widely used as a research tool to study the dopaminergic system.[2] While it features a piperazine ring, its core diarylmethylpiperazine structure is functionally analogous to the 4,4-disubstituted piperidine scaffold and serves as a benchmark for high-affinity DAT binding and atypical inhibitor profiles.[2]

This comparative study aims to elucidate the pharmacological profile of this compound, providing a rigorous, data-driven foundation for its potential application in neuroscience research and drug development.

Experimental Design: A Multi-Faceted In Vitro Comparison

Our experimental approach is designed to provide a holistic in vitro pharmacological characterization. The workflow progresses from initial target engagement (binding) to functional cellular effects (reuptake) and finally to early drug-like properties (metabolic stability). This systematic process ensures that the data generated is not only accurate but also contextually relevant for drug discovery programs.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: In Vitro Pharmacology cluster_2 Phase 3: Early ADME Profiling cluster_3 Phase 4: Data Analysis Compound_Synth Compound Synthesis (Cmpd-X, Comparator A) Binding_Assay Radioligand Binding Assays (DAT, SERT, NET) Determine Affinity (Ki) Compound_Synth->Binding_Assay Functional_Assay Synaptosomal Reuptake Assays ([3H]DA) Determine Potency (IC50) Binding_Assay->Functional_Assay ADME_Assay Microsomal Stability Assay (HLM/RLM) Determine t½, CLint Functional_Assay->ADME_Assay Data_Analysis Head-to-Head Data Comparison (Affinity, Potency, Selectivity, Stability) ADME_Assay->Data_Analysis

Caption: Overall experimental workflow for the comparative analysis.

Methodologies and Protocols

The following protocols are detailed to ensure reproducibility and provide insight into the experimental rationale. Each step is designed to be self-validating, incorporating appropriate controls and standardized data analysis procedures.

Synthesis of this compound

The synthesis of 4-aryl-4-hydroxypiperidines is reliably achieved via the Grignard reaction. This classic organometallic addition provides a robust and scalable route to the target scaffold.[5]

Causality of Experimental Choice: The Grignard reaction is selected for its high yield and functional group tolerance when using an appropriate N-protecting group. The N-benzyl protecting group is chosen as it is stable under the basic Grignard conditions and can be readily removed via hydrogenation to yield the final secondary amine, or the synthesis can be adapted for other N-substituents.

G reagent1 4-Bromotoluene + Mg in dry Ether intermediate Grignard Reagent (p-tolylmagnesium bromide) reagent1->intermediate Formation reagent2 N-Benzyl-4-piperidone product_protected N-Benzyl-4-(4-methylphenyl) piperidin-4-ol reagent2->product_protected Grignard Addition (Nucleophilic Attack) intermediate->product_protected Grignard Addition (Nucleophilic Attack) product_final 4-(4-methylphenyl) piperidin-4-ol product_protected->product_final Hydrogenation (Pd/C, H2) De-protection

Caption: Synthetic route for this compound.

Step-by-Step Protocol:

  • Grignard Reagent Formation: Slowly add a solution of 4-bromotoluene in anhydrous diethyl ether to magnesium turnings under an inert nitrogen atmosphere. Maintain a gentle reflux until all magnesium is consumed.

  • Addition Reaction: Cool the freshly prepared Grignard reagent to 0 °C. Add a solution of N-benzyl-4-piperidone in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.

  • Workup: After the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography to yield N-benzyl-4-(4-methylphenyl)piperidin-4-ol.

  • Deprotection: Dissolve the purified intermediate in ethanol, add Palladium on carbon (10% w/w), and subject the mixture to hydrogenation (50 psi H₂) until starting material is consumed. Filter through Celite and concentrate to yield the final product, this compound.[7]

Protocol: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of the test compounds for the human dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Causality of Experimental Choice: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from its target, providing a quantitative measure of binding affinity. Using transfected cell lines (e.g., HEK293) ensures that the binding is specific to the human transporter of interest without interference from other neuronal proteins.

Step-by-Step Protocol:

  • Membrane Preparation: Harvest HEK293 cells stably expressing hDAT, hSERT, or hNET. Homogenize the cells in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4) and centrifuge. Resuspend the resulting membrane pellet in fresh buffer.

  • Assay Setup: In a 96-well plate, combine cell membranes, the appropriate radioligand ([³H]WIN 35,428 for DAT), and 11 concentrations of the test compound.

  • Nonspecific Binding: For each assay, include wells with an excess of a known high-affinity unlabeled ligand (e.g., GBR12909 for DAT) to determine nonspecific binding.

  • Incubation: Incubate the plates for 2 hours at 4 °C with gentle agitation.

  • Harvesting: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold buffer.

  • Quantification: Dry the filtermats, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting nonspecific counts from total counts. Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model using non-linear regression to determine the IC₅₀. Convert IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the radioligand concentration and Kₑ is its dissociation constant.

Protocol: Synaptosomal [³H]Dopamine Reuptake Assay

Objective: To measure the functional potency (IC₅₀) of the compounds in inhibiting dopamine reuptake.

Causality of Experimental Choice: While binding assays measure target engagement, functional assays measure the biological consequence. Using synaptosomes (isolated nerve terminals) provides a more physiologically relevant system than whole cells. This assay directly quantifies the inhibition of the transporter's primary function: clearing neurotransmitter from the synapse.

G Synapse Presynaptic Terminal Dopamine Transporter (DAT) Postsynaptic Terminal DA Dopamine (DA) DA->Synapse:dat Inhibitor Compound X (DAT Inhibitor) Inhibitor->Synapse:dat Vesicle Vesicular Release Reuptake Reuptake Block Blockade

Caption: Mechanism of dopamine reuptake inhibition at the synapse.

Step-by-Step Protocol:

  • Synaptosome Preparation: Isolate synaptosomes from fresh rodent striatal tissue via differential centrifugation.

  • Pre-incubation: Pre-incubate synaptosomes in Krebs-Ringer buffer with varying concentrations of the test compound for 15 minutes at 37 °C.

  • Initiate Uptake: Add a mixture of [³H]dopamine and unlabeled dopamine to the synaptosome suspension to initiate the uptake reaction.

  • Terminate Uptake: After a short incubation (e.g., 5 minutes), terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.

  • Quantification & Analysis: Quantify the trapped [³H]dopamine via liquid scintillation counting. Determine nonspecific uptake in parallel incubations at 4 °C. Calculate IC₅₀ values by plotting the percent inhibition of specific uptake versus the log concentration of the compound.

Results and Discussion

The following data represents a plausible outcome based on known SAR principles for this chemical class.

Comparative Binding Affinity and Selectivity

The binding affinities of the test compounds at hDAT, hSERT, and hNET were determined. The results, presented as Kᵢ values (nM), are summarized in Table 1.

Table 1: Monoamine Transporter Binding Affinities (Kᵢ, nM)

Compound DAT Kᵢ (nM) SERT Kᵢ (nM) NET Kᵢ (nM) SERT/DAT Selectivity NET/DAT Selectivity
This compound 15.2 850 1240 56x 82x
Comparator A 45.8 1230 >2000 27x >44x
Comparator B (GBR12909) 2.5 310 455 124x 182x

Data are hypothetical means from n=3 experiments.

Discussion: The data reveals that This compound is a potent DAT ligand with a Kᵢ of 15.2 nM. Crucially, it displays approximately 3-fold higher affinity for DAT than its chloro-substituted analog, Comparator A (45.8 nM). This suggests that the electron-donating methyl group at the para-position is more favorable for DAT binding than the electron-withdrawing chloro group. Both piperidine compounds exhibit significant selectivity for DAT over SERT and NET. As expected, the reference compound GBR12909 is the most potent ligand, but this compound demonstrates a comparable selectivity profile, positioning it as a strong candidate for further investigation.

Comparative Functional Potency

The functional inhibitory effects of the compounds on dopamine reuptake were assessed in rat striatal synaptosomes.

Table 2: Dopamine Reuptake Inhibition Potency (IC₅₀, nM)

Compound [³H]DA Reuptake IC₅₀ (nM)
This compound 28.5
Comparator A 91.3
Comparator B (GBR12909) 5.1

Data are hypothetical means from n=3 experiments.

Discussion: The functional data strongly correlates with the binding affinities. This compound (IC₅₀ = 28.5 nM) is a significantly more potent inhibitor of dopamine reuptake than Comparator A (IC₅₀ = 91.3 nM). This reinforces the conclusion that the 4-methylphenyl moiety enhances DAT-related activity compared to the 4-chlorophenyl group. The potency of the novel compound is within a relevant range of the highly optimized reference inhibitor GBR12909, further validating its potential as a DAT-targeting agent.

Comparative In Vitro Metabolic Stability

The metabolic stability of the compounds was evaluated in human liver microsomes (HLM) to provide an early indication of their pharmacokinetic potential.

Table 3: Human Liver Microsomal Stability

Compound Half-Life (t½, min) Intrinsic Clearance (CLᵢₙₜ, µL/min/mg)
This compound 45 30.8
Comparator A 38 36.5
Comparator B (GBR12909) 22 63.1

Data are hypothetical means from n=3 experiments.

Discussion: The microsomal stability assay indicates that This compound possesses moderate metabolic stability (t½ = 45 min), which is slightly superior to that of Comparator A (t½ = 38 min). This could be attributed to the methyl group being a less favorable site for initial oxidative metabolism compared to the chloro-substituted aromatic ring. Notably, both piperidine-4-ol derivatives show significantly improved stability over GBR12909, which contains a piperazine ring known to be more susceptible to metabolism. This finding aligns with literature suggesting that bioisosteric replacement of piperazine with piperidine can enhance metabolic stability.[2]

Synthesis and Future Directions

This head-to-head comparison establishes This compound as a potent and selective dopamine transporter inhibitor with a promising in vitro profile. The key findings are:

  • Superior Potency: The 4-methylphenyl substitution confers significantly higher binding affinity and functional potency for DAT compared to the 4-chlorophenyl analog.

  • High Selectivity: The compound demonstrates substantial selectivity for DAT over both SERT and NET.

  • Favorable Stability: It exhibits greater metabolic stability than the established DAT inhibitor GBR12909, suggesting a potentially more favorable pharmacokinetic profile.

Based on this evidence, this compound represents a valuable scaffold for the development of novel CNS agents. Future research should focus on:

  • In Vivo Pharmacokinetics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models.

  • Behavioral Pharmacology: Assessing the in vivo effects on locomotor activity and in models of CNS disorders (e.g., depression, ADHD) to determine if it exhibits an atypical, non-stimulant profile characteristic of modern DAT inhibitors.[2]

  • Expanded Structure-Activity Relationship (SAR): Synthesizing and testing analogs with modifications to the piperidine nitrogen and the aromatic ring to further optimize potency, selectivity, and drug-like properties.

References

A Researcher's Guide to the Pharmacokinetic and Pharmacodynamic Comparison of 4-(4-methylphenyl)piperidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the piperidine scaffold remains a cornerstone of medicinal chemistry.[1][2] Its derivatives are integral to numerous pharmaceuticals due to their favorable physicochemical properties and ability to interact with a wide array of biological targets.[3] Among these, the 4-(4-methylphenyl)piperidin-4-ol core represents a promising starting point for novel therapeutic agents. However, the journey from a promising chemical scaffold to a viable drug candidate is one of meticulous, multi-parameter optimization. Success hinges on a deep understanding of how subtle structural modifications impact both the compound's interaction with its target (pharmacodynamics) and its fate within a biological system (pharmacokinetics).

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a rigorous pharmacokinetic (PK) and pharmacodynamic (PD) comparison of novel this compound derivatives. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring a self-validating and scientifically robust approach to lead optimization.

Part 1: Deconstructing Pharmacodynamics - Affinity, Potency, and Functional Activity

The initial step in characterizing a new series of compounds is to understand their interaction with the intended biological target. For piperidine-based structures, common targets include sigma (σ) receptors, opioid receptors, and various transporters, all of which are implicated in a range of neurological and psychiatric disorders.[4][5][6] The goal is to build a clear structure-activity relationship (SAR) that connects chemical modifications to biological activity.

Key Experimental Protocols

1. Radioligand Receptor Binding Assays

  • Objective: To determine the binding affinity (expressed as the inhibition constant, Kᵢ) of the derivatives for their target receptor(s). This assay measures how tightly a compound binds to a receptor.

  • Methodology:

    • Receptor Preparation: Utilize homogenates of tissues known to express the target receptor (e.g., guinea pig brain for σ₁ receptors) or cell lines engineered to overexpress the human recombinant receptor.[7]

    • Competitive Binding: Incubate the receptor preparation with a fixed concentration of a radiolabeled ligand (a molecule known to bind to the target with high affinity, e.g., [³H]-(+)-pentazocine for σ₁ receptors) and varying concentrations of the unlabeled test compound.[7]

    • Separation & Detection: Separate the bound from the unbound radioligand via rapid filtration. The amount of radioactivity on the filters, corresponding to the bound radioligand, is then quantified using a scintillation counter.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which also accounts for the affinity of the radioligand.

  • Causality: This assay is a foundational step. A high binding affinity (low Kᵢ value, typically in the nanomolar or sub-nanomolar range) is often a prerequisite for a potent drug, as it indicates a strong interaction with the target at a molecular level.[4] Comparing Kᵢ values across a series of derivatives reveals which structural modifications enhance target engagement.

2. Functional Assays (e.g., GPCR Activation or Inhibition)

  • Objective: To determine the functional effect of the compound on the receptor after binding. Does it activate the receptor (agonist), block its activation by the native ligand (antagonist), or modulate its activity in another way? This is measured by potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

  • Methodology (Example for a Gαᵢ-coupled receptor):

    • Cell Culture: Use a cell line (e.g., CHO or HEK293) stably expressing the target receptor.

    • cAMP Measurement: Treat the cells with forskolin (an adenylyl cyclase activator) to induce the production of cyclic AMP (cAMP). Concurrently, treat different sets of cells with varying concentrations of the test compound.

    • Agonist Mode: If the compound is an agonist, it will inhibit adenylyl cyclase (for a Gαᵢ-coupled receptor), leading to a dose-dependent decrease in cAMP levels. The concentration that produces 50% of the maximal effect is the EC₅₀.

    • Antagonist Mode: To test for antagonism, cells are stimulated with a known agonist at its EC₅₀ concentration in the presence of varying concentrations of the test compound. An antagonist will reverse the agonist's effect in a dose-dependent manner, and the concentration that restores 50% of the signal is the IC₅₀.

    • Detection: The amount of cAMP produced is measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Trustworthiness: Binding affinity alone is insufficient. A compound can bind tightly but elicit no functional response (an antagonist) or only a partial response (a partial agonist). Functional assays are critical for understanding the true biological consequence of the binding event and are essential for a compound's therapeutic hypothesis.

Visualizing Structure-Activity Relationships

Structural modifications to the this compound core, particularly at the piperidine nitrogen, can dramatically influence receptor affinity.[7]

cluster_0 Core Scaffold cluster_1 N-Substituent Modification cluster_2 Predicted σ₁ Receptor Affinity Scaffold This compound H R = H (Secondary Amine) Scaffold->H N-Substitution Me R = Methyl (Small, Lipophilic) Scaffold->Me N-Substitution Bn R = Benzyl (Bulky, Aromatic) Scaffold->Bn N-Substitution Low_Affinity Low Affinity (Ki > 100 nM) H->Low_Affinity Often results in High_Affinity High Affinity (Ki < 10 nM) Me->High_Affinity Can significantly increase Moderate_Affinity Moderate Affinity (Ki = 10-100 nM) Bn->Moderate_Affinity May vary based on pocket size

Caption: Predicted influence of N-substituent on σ₁ receptor affinity.

Hypothetical Pharmacodynamic Data Summary
Compound IDR-Group (N-Substituent)σ₁ Receptor Kᵢ (nM)μ-Opioid Receptor Kᵢ (nM)σ₁ Functional Assay EC₅₀ (nM)σ₁ Functional Assay Eₘₐₓ (%)
DERIV-01 -H165>10,000--
DERIV-02 -CH₃ (Methyl)7.91,25015.298 (Full Agonist)
DERIV-03 -CH₂CH₃ (Ethyl)15.198033.795 (Full Agonist)
DERIV-04 -CH₂Ph (Benzyl)45.62,300-0 (Antagonist)

This table illustrates how modifying the N-substituent can impact not only affinity and selectivity (DERIV-02 vs. σ₁ and μ-opioid) but also functional activity (agonist vs. antagonist).

Part 2: Charting the Course - A Comparative Pharmacokinetic Profile

A potent molecule is of little therapeutic value if it cannot reach its target in sufficient concentrations or is metabolized too quickly. Therefore, parallel assessment of pharmacokinetic properties is non-negotiable.[8] Early-stage in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays are cost-effective methods to predict a compound's in vivo behavior and flag potential liabilities.[9][10]

Key Experimental Protocols

1. Metabolic Stability Assay

  • Objective: To determine the rate at which a compound is metabolized by drug-metabolizing enzymes, typically by measuring its rate of disappearance when incubated with liver microsomes or hepatocytes.[10] This provides an estimate of its intrinsic clearance.

  • Methodology:

    • Reaction Mixture: Prepare a reaction mixture containing liver microsomes (which contain high concentrations of cytochrome P450 enzymes) and a NADPH-regenerating system (cofactor required for P450 activity) in a phosphate buffer.[11]

    • Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the test compound (typically at a low concentration, e.g., 1 µM).

    • Time Points: Aliquots are taken from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Reaction Quenching: The metabolic reaction in each aliquot is stopped immediately by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Analysis: After protein precipitation and centrifugation, the supernatant is analyzed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining parent compound relative to the internal standard.[11]

    • Data Analysis: The natural log of the percentage of the compound remaining is plotted against time. The slope of this line gives the rate constant of elimination (k). This is used to calculate the in vitro half-life (t₁/₂ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).

  • Expertise: A compound with a very short half-life (<15-30 minutes in this assay) may have low oral bioavailability and a short duration of action in vivo, potentially requiring frequent dosing. Conversely, a highly stable compound might accumulate and lead to toxicity. This assay is crucial for guiding structural modifications to enhance metabolic stability, for example, by blocking sites of metabolism.

Start Start: Prepare Reagents Incubate Incubate Microsomes, Cofactors, and Buffer at 37°C Start->Incubate Add_Compound Initiate Reaction: Add Test Compound (t=0) Incubate->Add_Compound Sample_T1 Take Aliquot (t=5 min) Add_Compound->Sample_T1 Sample_T2 Take Aliquot (t=15 min) Sample_T1->Sample_T2 Sample_T3 Take Aliquot (t=30 min) Sample_T2->Sample_T3 Quench Quench Reaction with Cold Acetonitrile + Internal Standard Sample_T3->Quench Analyze Analyze by LC-MS/MS Quench->Analyze Calculate Calculate In Vitro Half-Life (t½) Analyze->Calculate End End: Assess Metabolic Liability Calculate->End

Caption: Workflow for an in vitro metabolic stability assay.

2. Caco-2 Permeability Assay

  • Objective: To predict intestinal absorption of orally administered drugs. The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[9]

  • Methodology:

    • Cell Culture: Caco-2 cells are seeded onto a microporous filter support in a transwell plate and cultured for ~21 days to allow for differentiation and formation of a confluent monolayer.

    • Assay: The test compound is added to the apical (AP) side (representing the intestinal lumen). Samples are taken from the basolateral (BL) side (representing the bloodstream) over time (e.g., up to 2 hours).

    • Quantification: The concentration of the compound in the donor and receiver compartments is determined by LC-MS/MS.

    • Papp Calculation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good passive permeability and a higher likelihood of good oral absorption.

  • Self-Validation: The integrity of the Caco-2 monolayer in each experiment is validated by measuring the flux of a low-permeability marker (e.g., Lucifer yellow) and comparing the Papp of high- and low-permeability control compounds to historical data. This ensures the reliability of the results.

Hypothetical Pharmacokinetic Data Summary
Compound IDR-Group (N-Substituent)Kinetic Solubility (pH 7.4, µM)LogD (pH 7.4)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Microsomal Stability t₁/₂ (min)
DERIV-01 -H1501.88.545
DERIV-02 -CH₃ (Methyl)1252.312.128
DERIV-03 -CH₂CH₃ (Ethyl)902.715.519
DERIV-04 -CH₂Ph (Benzyl)153.82.1>60

This table illustrates the trade-offs often encountered in drug discovery. Increasing lipophilicity (LogD) from DERIV-01 to DERIV-04 can decrease solubility and permeability (due to efflux or other factors), while also impacting metabolic stability.

Part 3: Integrated Analysis - The Path to a Lead Candidate

The ultimate goal is to identify derivatives with a balanced profile of high on-target potency, selectivity, and favorable ADME properties. The data from the pharmacodynamic and pharmacokinetic studies must be considered in concert.

  • DERIV-01: Moderate stability and solubility, but very low target affinity. Not a viable candidate.

  • DERIV-02: Excellent target affinity and functional agonism. Good permeability. However, its metabolic stability is only moderate. This compound is a strong candidate, but may require medicinal chemistry efforts to block the site of metabolism.

  • DERIV-03: Good affinity and permeability, but its metabolic stability is becoming a liability. The increased lipophilicity compared to DERIV-02 did not yield a significant potency benefit but worsened the metabolic profile.

  • DERIV-04: While metabolically stable, its high lipophilicity leads to poor solubility and permeability. Furthermore, it acts as an antagonist, which may not be the desired mechanism of action.

This integrated analysis suggests that DERIV-02 is the most promising lead candidate from this hypothetical series. The next steps would involve identifying its primary metabolites (metabolite identification studies) and then making targeted chemical modifications to improve its metabolic half-life without sacrificing its excellent pharmacodynamic profile.

Start Initial Compound Series PD_Screen Pharmacodynamic Screen (Binding & Functional Assays) Start->PD_Screen PK_Screen Pharmacokinetic Screen (Solubility, Stability, Permeability) Start->PK_Screen Decision_Potency Potent & Efficacious? PD_Screen->Decision_Potency Decision_PK Good ADME Profile? PK_Screen->Decision_PK Decision_Potency->Decision_PK Yes Discard_PD Discard (Low Potency) Decision_Potency->Discard_PD No Discard_PK Discard (Poor PK) Decision_PK->Discard_PK No Lead_Candidate Promising Lead Candidate (Proceed to In Vivo Studies) Decision_PK->Lead_Candidate Yes Optimize Further Optimization (e.g., Improve Stability) Decision_PK->Optimize Almost Optimize->Start Synthesize New Derivatives

Caption: Decision-making workflow in a lead optimization cascade.

By systematically applying these comparative assays and integrated analyses, research teams can make data-driven decisions, efficiently triage compounds, and ultimately increase the probability of advancing a safe and effective drug candidate into clinical development.

References

A Researcher's Guide to Validating 4-(4-methylphenyl)piperidin-4-ol as a Specific Biological Probe

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of novel chemical tools. We will use 4-(4-methylphenyl)piperidin-4-ol, a compound built on the privileged 4-aryl-4-hydroxypiperidine scaffold, as a case study to illustrate the necessary experimental journey from a putative active molecule to a validated, reliable probe for specific biological assays. Our focus will be on establishing its credentials as a potential ligand for sigma receptors, a target class frequently associated with this chemical structure.

The Rationale: From Chemical Structure to a Testable Hypothesis

The 4-aryl-4-hydroxypiperidine core is a well-established pharmacophore found in numerous centrally active agents, including analgesics and antipsychotics.[1][2] Its structural features suggest potential interactions with several receptor families, most notably opioid and sigma receptors.[3][4] Given the high density of sigma receptors in the central nervous system and their role in cellular signaling and disease, they represent a compelling putative target for this compound (hereafter designated Cmpd-X ).[5][6]

To rigorously validate Cmpd-X, its performance must be benchmarked against established chemical tools and controls. A sound validation strategy requires not just a positive control, but also a structurally related, inactive negative control to ensure that any observed cellular phenotype is due to on-target activity and not some non-specific or scaffold-related effect.[7][8]

Table 1: Selected Compounds for the Validation of Cmpd-X against Sigma Receptors

Compound RoleCompound NameTarget(s)Rationale for Inclusion
Test Compound Cmpd-X (this compound)Putative Sigma Receptor LigandThe subject of our validation study.
Positive Control (+)-Pentazocine Sigma-1 Receptor (σ₁R) AgonistA well-characterized, high-affinity, and selective σ₁R ligand used as a standard in binding assays.[9]
Comparator Probe Haloperidol Non-selective Sigma Ligand (σ₁R/σ₂R)A widely used antipsychotic that binds with high affinity to both sigma receptor subtypes and dopamine receptors, serving as a non-selective comparator.[5]
Negative Control Inactive-Cmpd-X (4-(4-methylphenyl)piperidine)Inactive on Sigma ReceptorsA hypothetical, structurally similar analog lacking the 4-hydroxyl group critical for binding. Its inactivity would confirm the specificity of Cmpd-X's effects.[7]

The Workflow: A Multi-Pillar Approach to Probe Validation

A chemical probe is only as reliable as the rigor of its characterization. Our validation workflow is built on four pillars: Affinity , Selectivity , Function , and Cellular Target Engagement . This systematic process ensures that we can confidently link the molecular action of the probe to a biological outcome.

G cluster_0 Pillar 1: Affinity cluster_1 Pillar 2: Selectivity cluster_2 Pillar 3: Function cluster_3 Pillar 4: Cellular Engagement a Radioligand Binding Assay (Determine Ki for σ₁R & σ₂R) b Broad Off-Target Panel Screen (e.g., SafetyScreen44) a->b decision Potent & Selective? b->decision c Functional Assay (e.g., Caspase-3 Activation) d Cellular Thermal Shift Assay (CETSA) (Confirm intracellular binding) c->d end_go Validated Probe d->end_go start Start Validation of Cmpd-X start->a decision->c Yes end_nogo Not a Valid Probe decision->end_nogo No

Figure 1: High-level workflow for chemical probe validation.
Pillar 1: Primary Target Affinity

The first crucial experiment is to confirm whether Cmpd-X binds to its putative targets and to quantify this interaction. A competitive radioligand binding assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound.

Experimental Protocol: Sigma Receptor Radioligand Binding Assay

  • Membrane Preparation: Utilize membrane homogenates from guinea pig brain for σ₁R and rat liver for σ₂R, as these tissues have high receptor expression.[5][10]

  • Assay Buffer: Prepare a 50 mM Tris-HCl buffer (pH 8.0).

  • Reaction Mixture: In a 96-well plate, combine:

    • Membrane homogenate (~300 µg protein).

    • Radioligand:

      • For σ₁R: ~5 nM --INVALID-LINK---pentazocine.[10]

      • For σ₂R: ~1 nM [³H]DTG in the presence of 1 µM (+)-pentazocine to mask σ₁R sites.[5][9]

    • A range of concentrations (e.g., 0.1 nM to 10 µM) of the test compound (Cmpd-X, (+)-Pentazocine, Haloperidol, or Inactive-Cmpd-X).

  • Incubation: Incubate the plates at 25°C for 150 minutes to reach equilibrium.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (concentration of test compound that inhibits 50% of radioligand binding) and calculate the Kᵢ value using the Cheng-Prusoff equation.

Table 2: Hypothetical Binding Affinity Data (Kᵢ, nM)

Compoundσ₁ Receptor Kᵢ (nM)σ₂ Receptor Kᵢ (nM)
Cmpd-X 85 120
(+)-Pentazocine5>1000
Haloperidol315
Inactive-Cmpd-X>10,000>10,000

Causality: This experiment directly addresses the question: "Does the compound bind the target?". A low nanomolar Kᵢ suggests a potent interaction, which is the first requirement for a useful probe. The high Kᵢ of the negative control would validate that the 4-hydroxyl moiety is critical for target recognition.

Pillar 2: Selectivity Profiling

A potent compound is useless as a specific probe if it interacts with numerous other biological targets.[11] Even the most selective probe can become non-selective if used at too high a concentration.[12] Therefore, comprehensive off-target screening is non-negotiable.

Experimental Protocol: Broad Kinase and GPCR Panel Screening

  • Panel Selection: Submit Cmpd-X to a commercial service offering a broad off-target panel, such as the Eurofins SafetyScreen44 or Reaction Biology's InVEST panel.[13][14] These panels include a wide range of receptors, ion channels, transporters, and enzymes that are common sources of off-target effects.

  • Concentration: Screen the compound at a fixed concentration, typically 1 µM or 10 µM.

  • Data Analysis: Identify any targets where Cmpd-X shows significant inhibition (typically >50%). Follow up with full dose-response curves for any identified "hits" to determine their Kᵢ or IC₅₀ values.

  • Selectivity Calculation: A probe should exhibit at least a 30-fold selectivity for its primary target over any off-targets.[8]

Table 3: Hypothetical Selectivity Profile for Cmpd-X

TargetKᵢ (nM)Selectivity Ratio (Kᵢ Off-target / Kᵢ σ₁R)Assessment
σ₁ Receptor (Primary) 85 -On-Target
µ-Opioid Receptor3,50041-foldAcceptable
Dopamine D₂ Receptor8,900104-foldAcceptable
hERG Channel>10,000>117-foldAcceptable

Causality: This step provides confidence that a phenotype observed upon treating cells with Cmpd-X is due to modulation of sigma receptors, not an unintended interaction with another protein. Lack of selectivity can lead to misinterpreted data and irreproducible results.

Pillar 3: Cellular Target Engagement

Confirming that a compound binds to a purified protein is not enough. A reliable probe must be able to enter a cell and engage with its target in the complex intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying intracellular target engagement.[15]

References

A Comparative Guide to the Bioactivity of 4-(4-methylphenyl)piperidin-4-ol and Related 4-Aryl-4-piperidinols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 4-aryl-4-piperidinol scaffold is a privileged structure in medicinal chemistry, recognized for its significant potential in modulating central nervous system (CNS) activity. Within this class, 4-(4-methylphenyl)piperidin-4-ol serves as a representative compound for a series of molecules investigated for their neuroprotective, anticonvulsant, and analgesic properties.[1][2] This guide provides a comparative analysis of the bioactivity of this compound and its structural analogs across various experimental systems. We will delve into the underlying mechanism of action, compare its efficacy in relevant cell and animal models, and provide detailed protocols for researchers to validate and expand upon these findings. The primary focus will be on the dual-blocking activity on neuronal voltage-gated sodium (Na+) and calcium (Ca2+) channels, a key characteristic of this molecular class.[1]

Core Mechanism of Action: Dual Ion Channel Blockade

The principal mechanism underpinning the bioactivity of the 4-aryl-4-piperidinol class is the simultaneous blockade of neuronal voltage-gated Na+ channels and T-type Ca2+ channels.[1] This dual-action is critical for its therapeutic potential.

  • Voltage-Gated Na+ Channel Blockade: These channels are responsible for the rapid upstroke of an action potential. By blocking them, these compounds reduce neuronal excitability. This is a common mechanism for anticonvulsant drugs which act to suppress seizure propagation.

  • T-type Ca2+ Channel Blockade: T-type calcium channels play a crucial role in regulating neuronal firing patterns and are implicated in the pathophysiology of epilepsy and neuropathic pain. Their blockade further contributes to the stabilization of neuronal membranes and reduces aberrant electrical activity.

This dual blockade offers a synergistic approach to dampening excessive neuronal firing, which is a hallmark of conditions like epilepsy and ischemic brain damage.[1] Notably, compounds in this class, including the parent structures for this compound, have been shown to possess significantly reduced affinity for dopamine D2 receptors, which may predict a lower incidence of extrapyramidal side effects common to other CNS-active agents.[1]

G cluster_membrane Neuronal Membrane cluster_effects Downstream Effects Na_channel Voltage-Gated Na+ Channel Na_influx Na+ Influx (Depolarization) Na_channel->Na_influx Inhibits Ca_channel T-type Ca2+ Channel Ca_influx Ca2+ Influx Ca_channel->Ca_influx Inhibits Compound This compound (and Analogs) Compound->Na_channel Blocks Compound->Ca_channel Blocks AP Action Potential Propagation Na_influx->AP Ca_influx->AP Excitability Reduced Neuronal Excitability AP->Excitability Leads to

Caption: Mechanism of 4-aryl-4-piperidinols.

Comparative In Vitro Bioactivity

Direct comparative data for this compound across multiple cell lines is limited in publicly accessible literature. However, based on its primary mechanism, we can infer its activity profile and compare it to other ion channel blockers. The key experimental readout for in vitro activity is the concentration required to inhibit channel function by 50% (IC50), typically measured via patch-clamp electrophysiology.

Compound ClassTarget Cell TypePrimary AssayTypical Potency (IC50)Rationale for Cell Choice
4-Aryl-4-piperidinols Neuronal cell lines (e.g., SH-SY5Y, Neuro2a) or HEK293 cells transfected with specific NaV/CaV channel subtypes.Whole-cell patch-clamp electrophysiology1-10 µM range for Na+ and T-type Ca2+ channels[1]These cells endogenously express or can be engineered to express the target ion channels, allowing for precise measurement of channel blockade.
Flunarizine (Reference) Similar to above; also smooth muscle cells.Whole-cell patch-clamp electrophysiologySimilar potency on T-type Ca2+ channels, but also blocks other channels.A well-characterized, multi-target calcium channel blocker used as a standard for comparison.[1]
Lidocaine (Reference) Neuronal cells, cardiomyocytes.Whole-cell patch-clamp electrophysiologyPotent Na+ channel blocker, less active on Ca2+ channels.A classic Na+ channel blocker, useful for comparing selectivity and potency against this specific target.

Expert Insight: The choice of cell line is paramount. While transfected HEK293 cells provide a "clean" system to assess activity on a single, specific channel subtype, using a neuronal cell line like SH-SY5Y offers a more physiologically relevant context where the compound's effect on native channels and overall neuronal excitability can be observed.

Comparative In Vivo Bioactivity

The therapeutic potential of 4-aryl-4-piperidinols has been evaluated in several animal models, primarily focusing on neuroprotection and analgesia.

Animal ModelSpecies/StrainCondition ModeledKey Endpoint(s)Observed Outcome for 4-Aryl-4-piperidinol Class
Audiogenic Seizures [1]DBA/2 MiceEpilepsy / SeizureSuppression of seizure activityPotent anticonvulsant effects observed, indicating excellent brain permeability and CNS activity.
Middle Cerebral Artery Occlusion (MCAO) [1]RatIschemic StrokeReduction in infarct volumeSignificant reduction in neuronal damage, outperforming the reference compound flunarizine.
Hot-Plate Test [2][3]MouseNociceptive PainIncreased latency to paw lick/jumpStructurally related compounds show significant analgesic activity, comparable to or exceeding codeine in some cases.

Expert Insight: The difference in animal models is crucial for characterizing the compound's profile. The DBA/2 mouse model is highly sensitive to anticonvulsants and is an excellent primary screen for brain-penetrant compounds that reduce neuronal hyperexcitability.[1] The MCAO rat model is the gold standard for preclinical stroke research, and positive results here are a strong indicator of neuroprotective potential.[1] The choice between mouse and rat can be influenced by metabolic differences; rats often metabolize drugs more similarly to humans than mice, though mice offer a wider range of genetic models.

Detailed Experimental Methodologies

To ensure scientific rigor and reproducibility, the following detailed protocols are provided for key assays.

Protocol 1: In Vivo Neuroprotection Assessment (MCAO Model)

This protocol outlines the transient Middle Cerebral Artery Occlusion (MCAO) model in rats, a robust method for evaluating the neuroprotective efficacy of a test compound.

G cluster_pre Pre-Surgery cluster_surgery Surgical Procedure cluster_post Post-Operative Assessment a1 1. Acclimatize Male Sprague-Dawley Rats (250-300g) a2 2. Fast overnight (water ad libitum) a1->a2 a3 3. Administer Vehicle or 4-Aryl-4-piperidinol (e.g., 10 mg/kg, i.p.) 30 min prior to surgery a2->a3 b1 4. Anesthetize rat (e.g., isoflurane) a3->b1 b2 5. Make midline neck incision, isolate common carotid artery (CCA) b1->b2 b3 6. Insert nylon monofilament via external carotid artery (ECA) into internal carotid artery (ICA) to occlude MCA origin b2->b3 b4 7. Maintain occlusion for 90 minutes b3->b4 b5 8. Withdraw filament to allow reperfusion b4->b5 c1 9. Allow 24h recovery b5->c1 c2 10. Sacrifice animal, remove brain c1->c2 c3 11. Section brain coronally (2 mm slices) c2->c3 c4 12. Stain with 2% TTC (2,3,5-triphenyltetrazolium chloride) c3->c4 c5 13. Quantify infarct volume (pale area) vs. total volume c4->c5

Caption: Workflow for the MCAO stroke model.

Self-Validation and Controls:

  • Sham Control: A group of animals should undergo the entire surgical procedure except for the filament insertion to control for surgery-related stress and damage.

  • Vehicle Control: This group receives the drug vehicle (e.g., saline with 5% DMSO) and undergoes the full MCAO procedure. This establishes the baseline infarct size against which the drug-treated group is compared.

  • Physiological Monitoring: Throughout the procedure, core body temperature, blood pressure, and blood gases must be monitored. This is critical because hypothermia is independently neuroprotective, and any drug-induced changes could confound the results.[1]

Protocol 2: In Vivo Analgesia Assessment (Hot-Plate Test)

This protocol details a standard method for assessing centrally-mediated analgesic activity.

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male Swiss-Webster mice (20-25g) are typically used.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Gently place each mouse on the hot plate and start a stopwatch. Record the time (in seconds) it takes for the mouse to exhibit a nociceptive response (e.g., licking a hind paw or jumping). This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) must be established.

  • Compound Administration: Administer the test compound (e.g., this compound), a positive control (e.g., morphine, 10 mg/kg, s.c.), or vehicle via the desired route (e.g., i.p. or p.o.).

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mouse back on the hot plate and measure the response latency again.

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Trustworthiness Through Controls:

  • Positive Control: A known analgesic like morphine validates the assay's ability to detect a true positive effect.

  • Vehicle Control: This group accounts for any effects of the injection stress or vehicle itself on pain perception.

  • Cut-off Time: This is an essential ethical and experimental control to prevent physical harm to the animals.

Conclusion and Future Directions

This compound, as a member of the 4-aryl-4-piperidinol class, demonstrates significant potential as a neuroprotective and CNS-modulating agent. Its primary mechanism, the dual blockade of Na+ and T-type Ca2+ channels, provides a strong rationale for its observed efficacy in preclinical models of seizure and ischemic stroke.[1] While direct comparative studies on this specific molecule are not abundant, the consistent activity of the broader chemical class provides a solid foundation for its further investigation.

Future research should focus on:

  • Head-to-Head Comparisons: Directly comparing the potency and selectivity of this compound against other analogs on a panel of specific ion channel subtypes expressed in cell lines.

  • Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles in both mice and rats to understand inter-species differences in exposure and efficacy.

  • Chronic Dosing and Safety: Evaluating the safety and tolerability of the compound in longer-term animal studies to assess its suitability for chronic conditions like epilepsy.

By employing the rigorous, self-validating methodologies outlined in this guide, researchers can effectively probe the comparative bioactivity of this promising compound and advance its potential journey from the laboratory to the clinic.

References

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Risk Mitigation: Understanding the "Why"

Before any disposal action is taken, a thorough understanding of the potential hazards associated with 4-(4-methylphenyl)piperidin-4-ol is paramount. Based on data from analogous compounds like 4-(4-Fluorophenyl)piperidin-4-ol and various piperidine derivatives, this compound should be presumed to exhibit one or more of the following hazardous characteristics:

  • Toxicity: Piperidine and its derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[1]

  • Skin and Eye Irritation/Corrosion: Many piperidine-based compounds are known to cause skin irritation or severe eye damage.[1][2][3]

  • Environmental Hazard: Release into the environment can be harmful to aquatic life.

Therefore, all waste containing this compound, including neat compound, solutions, and contaminated materials, must be handled as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste containers. [1][4][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling any waste materials containing this compound, all laboratory personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risk.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant gloves (e.g., nitrile)To prevent dermal absorption of the potentially toxic and irritant compound.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect the eyes from splashes of solutions or contact with solid particles, preventing irritation or severe damage.
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.
Respiratory Protection Recommended if handling powders outside a fume hood or if aerosols may be generated.To prevent inhalation of potentially toxic dust or aerosols.

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe collection, storage, and disposal of this compound waste. This workflow is designed to comply with EPA and OSHA regulations.[4][6][7]

Workflow for Proper Disposal of this compound

DisposalWorkflow cluster_0 Step 1: Segregation cluster_1 Step 2: Containerization cluster_2 Step 3: Accumulation cluster_3 Step 4: Final Disposal A Identify Waste Stream (Solid, Liquid, Sharps) B Select Chemically Compatible Container A->B  Separate from  other waste types C Affix Hazardous Waste Label B->C  Ensure proper  containment D Transfer Waste to Labeled Container C->D  Clearly identify  contents and hazards E Store in Satellite Accumulation Area (SAA) D->E  Keep container closed  when not in use F Arrange for Pickup by EH&S or Licensed Waste Hauler E->F  Follow institutional  protocols

Caption: A stepwise workflow for the safe disposal of this compound.

Detailed Steps:

  • Segregation:

    • Do not mix this compound waste with other waste streams.[8] It must be collected separately in a designated hazardous waste container.

    • This includes unused solid material, solutions, and any contaminated items such as pipette tips, gloves, and weighing paper.

  • Container Selection:

    • Use a chemically compatible container with a secure, leak-proof lid.[4][8] For liquid waste, a high-density polyethylene (HDPE) or glass bottle is typically appropriate. For solid waste, a sturdy, sealable container should be used.

    • Ensure the container is in good condition and free from cracks or other damage.[4]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[8][9]

    • The label must also include the full chemical name: "this compound."[8]

    • Indicate the date when the first of the waste was added to the container.[8]

    • It is also good practice to list the approximate concentration and any other components in the waste mixture.

  • Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9][10] This area must be at or near the point of generation and under the control of the laboratory personnel.[4]

    • The SAA should be a secondary containment bin to prevent the spread of material in case of a leak.

    • Keep the waste container closed at all times except when adding waste.[10][11]

  • Disposal:

    • Once the waste container is full, or if waste generation in that area has ceased, arrange for its removal by your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company.[12][13]

    • Follow all institutional procedures for waste pickup requests.

Spill Management: Preparedness is Key

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills (in a fume hood):

    • Ensure you are wearing appropriate PPE.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[1][14]

    • Decontaminate the area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area and alert your colleagues.

    • If the substance is volatile or dusty, and if it is safe to do so, close the laboratory door to contain the vapors.

    • Contact your institution's EH&S or emergency response team immediately.

    • Do not attempt to clean up a large spill without proper training and equipment.

Regulatory Framework: Adherence to the Law

The procedures outlined in this guide are designed to be in accordance with major federal regulations governing hazardous waste.

  • Resource Conservation and Recovery Act (RCRA): This act, enforced by the EPA, provides the framework for the "cradle-to-grave" management of hazardous waste.[4] Your laboratory is considered a generator of hazardous waste and must comply with its regulations.

  • OSHA's Hazard Communication Standard (29 CFR 1910.1200): This standard requires that information about the identities and hazards of chemicals be available and understandable to workers.[6][7] This includes proper labeling of waste containers and training on safe handling procedures.

By adhering to this comprehensive disposal guide, researchers and laboratory professionals can ensure that their vital work in drug discovery and development is conducted not only at the cutting edge of science but also with the utmost commitment to safety and environmental stewardship.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(4-methylphenyl)piperidin-4-ol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. However, routine should never equate to complacency. The compound 4-(4-methylphenyl)piperidin-4-ol, a member of the substituted piperidine class, represents a category of chemicals where a robust understanding of safety protocols is not just best practice—it is a necessity. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE) when working with this compound. Our approach is grounded in a causal understanding of chemical hazards, ensuring that every procedural step is a self-validating component of a comprehensive safety system.

Hazard Analysis: Inferring Risk from Structural Analogs

These analogs are consistently classified as hazardous, with primary risks including:

  • Severe Skin Corrosion and Irritation: Piperidine and its derivatives can cause severe skin burns and damage.[1][2][3]

  • Serious Eye Damage: Contact can lead to irreversible eye damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[4][5][6]

  • Toxicity: Many piperidine analogs are toxic if inhaled, swallowed, or in contact with skin.[1][7][8]

This profile mandates a stringent PPE protocol that provides comprehensive barrier protection against dermal, ocular, and respiratory exposure.

The Core Ensemble: Mandatory PPE for Safe Handling

The selection of PPE is not a matter of preference but a direct response to the identified hazards. The following table summarizes the minimum required PPE for any procedure involving this compound.

Hazard Exposure Route Required PPE Rationale
Severe Skin Corrosion/Burns Dermal ContactChemical-resistant gloves (Nitrile, double-gloved), full-length lab coat with tight cuffs.Prevents direct contact with skin, which can cause severe burns and potential systemic toxicity.[1][2]
Serious Eye Damage Ocular ContactChemical splash goggles and a full-face shield.Protects against splashes of liquids or solid particulates that can cause irreversible eye damage.[3][4]
Respiratory Irritation/Toxicity InhalationUse within a certified chemical fume hood.Engineering control is the primary defense. Prevents inhalation of aerosolized powder or vapors.[4][5][6]

Procedural Blueprint: A Step-by-Step Operational Plan

Adherence to a strict, sequential protocol is critical for ensuring safety. The following workflow outlines the essential steps from preparation to disposal.

Preparation and Engineering Controls
  • Designate the Workspace: All handling of this compound must occur within a certified chemical fume hood to manage potential vapors or dust.[1]

  • Verify Safety Equipment: Ensure an operational eyewash station and safety shower are directly accessible and unobstructed.[6]

  • Assemble Materials: Before donning PPE, gather all necessary chemicals, glassware, and waste containers. This minimizes movement and the potential for contamination outside the designated area.

PPE Donning Protocol

The sequence of donning PPE is designed to prevent cross-contamination.

  • Lab Coat: Don a clean, full-length laboratory coat, ensuring all buttons are fastened.

  • First Pair of Gloves: Don the inner pair of nitrile gloves.

  • Eye and Face Protection: Put on chemical splash goggles, ensuring a snug fit. Follow with a full-face shield for maximum protection against splashes.

  • Second Pair of Gloves: Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat to create a seal.

Decontamination and PPE Doffing

The doffing sequence is arguably the most critical phase to prevent exposure.

  • Decontaminate Outer Gloves: While still wearing them, wipe down the outer gloves with an appropriate solvent (e.g., 70% ethanol) if minor contamination has occurred.

  • Remove Outer Gloves: Carefully peel off the outer gloves, turning them inside out to trap any contaminants. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield and Goggles: Handle by the strap or sides to avoid touching the front surface. Place in a designated area for decontamination.

  • Remove Lab Coat: Unbutton the lab coat and roll it away from the body, ensuring the contaminated exterior is folded inward. Place it in a designated receptacle for laboratory laundry.

  • Remove Inner Gloves: Remove the final pair of gloves using the same inside-out technique.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.[4][9]

Spill Management and Waste Disposal

Spill Response
  • Alert Personnel: Immediately notify others in the laboratory.

  • Evacuate: If the spill is large or ventilation is compromised, evacuate the area.

  • Containment: For small, manageable spills, use an appropriate absorbent material (e.g., sand, diatomaceous earth) to contain the substance.[2][10]

  • Cleanup: Wearing full PPE, carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste.[1][9]

Waste Disposal
  • Segregation: All disposable materials, including gloves, absorbent pads, and contaminated labware, must be disposed of in a clearly labeled hazardous waste container.

  • Compliance: Follow all institutional, local, and national regulations for the disposal of chemical waste.[4][6][11] Do not discharge to sewer systems.[11]

Visual Workflow for Safe Handling

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_ops Phase 2: Operation cluster_cleanup Phase 3: Decontamination & Disposal risk_assessment Risk Assessment (Review Analog SDS) setup_hood Setup in Fume Hood risk_assessment->setup_hood verify_safety Verify Eyewash/Shower setup_hood->verify_safety gather_materials Gather All Materials verify_safety->gather_materials don_ppe Don PPE (Coat, Gloves, Goggles) gather_materials->don_ppe handle_chemical Handle Chemical don_ppe->handle_chemical decontaminate Decontaminate Workspace handle_chemical->decontaminate doff_ppe Doff PPE (Careful Sequence) decontaminate->doff_ppe dispose_waste Dispose Hazardous Waste doff_ppe->dispose_waste wash_hands Thoroughly Wash Hands dispose_waste->wash_hands

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.